molecular formula C10H20O2 B1523654 2-(Propan-2-yl)heptanoic acid CAS No. 116988-31-9

2-(Propan-2-yl)heptanoic acid

Cat. No.: B1523654
CAS No.: 116988-31-9
M. Wt: 172.26 g/mol
InChI Key: FAVDADINLFSWCI-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)heptanoic acid, a branched-chain fatty acid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol, is a chemical reagent of interest in organic and medicinal chemistry research . This compound is characterized by a heptanoic acid backbone substituted with an isopropyl group at the second carbon, which influences its physicochemical properties. The compound has a calculated acid pKa of approximately 5.21 . Its hydrophobicity is indicated by a calculated LogP (partition coefficient) of 3.53, suggesting moderate lipophilicity . The polar surface area is 37.3 Ų . Researchers can identify the compound using the InChIKey FAVDADINLFSWCI-UHFFFAOYSA-N and its canonical SMILES representation, CCCCCC(C(C)C)C(=O)O . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Heptanoic acid derivatives are explored in diverse scientific contexts. Straight-chain heptanoic acid (heptanoate) is a medium-chain fatty acid that serves as a precursor for compounds like triheptanoin, which is investigated for its anaplerotic potential to replenish tricarboxylic acid (TCA) cycle intermediates in models of metabolic disorders . Furthermore, heptanoic acid itself has been identified as an inhibitor of phospholipase A2 in scientific studies . The specific branched structure of this compound may be of value in the synthesis of more complex molecules, study of structure-activity relationships in fatty acids, or development of novel compounds. The provided compound has a stated purity of 95% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDADINLFSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706681
Record name 2-(Propan-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116988-31-9
Record name 2-(Propan-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Propan-2-yl)heptanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from structurally similar molecules. The guide covers the compound's fundamental chemical identity, predicted physicochemical properties, potential synthetic pathways, expected spectral characteristics, and general safety considerations. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who may be interested in this molecule.

Chemical Identity and Structure

This compound, also known as 2-isopropylheptanoic acid, is a carboxylic acid with a heptanoic acid backbone substituted with an isopropyl group at the alpha-carbon (C2).

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 116988-31-9[1][2]
Molecular Formula C10H20O2[1][2]
Molecular Weight 172.26 g/mol [2]
SMILES CCCCCC(C(O)=O)C(C)C[2]
InChI InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)

The structure of this compound features a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-(propan-2-yl)heptanoic acid and (S)-2-(propan-2-yl)heptanoic acid. The properties and biological activity of these enantiomers may differ significantly.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Prediction
Appearance Colorless to pale yellow liquidGeneral property of similar carboxylic acids.
Odor Faintly fatty or waxyBased on analogs like 2-methylheptanoic acid.
Boiling Point ~230-250 °CExtrapolated from heptanoic acid (223 °C) and considering the increased molecular weight.
Melting Point < 0 °CBranched chains tend to lower melting points compared to their linear isomers. Heptanoic acid's melting point is -7.5 °C.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone)Typical for medium-chain carboxylic acids.[3]
pKa ~4.8 - 5.0Similar to other aliphatic carboxylic acids.

Expert Insights: The isopropyl group at the C2 position will introduce steric hindrance around the carboxylic acid functionality. This may slightly decrease its acidity (increase the pKa) compared to n-heptanoic acid due to electronic effects and solvation hindrance. The branching will also likely lower the boiling and melting points compared to a linear C10 carboxylic acid due to less efficient packing in the solid state and weaker van der Waals forces.

Synthesis and Purification

While no specific, detailed synthesis protocol for this compound has been found in the reviewed literature, a common and effective method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis.

Proposed Synthetic Pathway: Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate. The causality behind this choice lies in the acidity of the α-protons of the malonic ester, which can be easily deprotonated by a suitable base to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide. A second alkylation can be performed before hydrolysis and decarboxylation to yield the desired α-substituted carboxylic acid.

Diagram 2: Proposed Synthesis of this compound via Malonic Ester Synthesis

G start Diethyl Malonate step1 1. NaOEt, EtOH 2. Pentyl bromide start->step1 intermediate1 Diethyl Pentylmalonate step1->intermediate1 step2 1. NaOEt, EtOH 2. Isopropyl bromide intermediate1->step2 intermediate2 Diethyl Isopropylpentylmalonate step2->intermediate2 step3 H3O+, Δ intermediate2->step3 product This compound step3->product

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard malonic ester synthesis and should be optimized for this specific target molecule.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in anhydrous ethanol. Add one equivalent of sodium ethoxide and stir the mixture at room temperature until a clear solution is formed.

  • First Alkylation: To the solution of the sodium salt of diethyl malonate, add one equivalent of 1-bromopentane dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Second Deprotonation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-hydrogen.

  • Second Alkylation: One equivalent of 2-bromopropane is then added, and the mixture is refluxed again until the reaction is complete.

  • Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then treated with an excess of aqueous acid (e.g., HCl or H2SO4) and heated to reflux. This step hydrolyzes the ester groups to carboxylic acids and the resulting β-dicarboxylic acid readily decarboxylates upon heating to yield this compound.

  • Purification: The crude product can be purified by extraction, followed by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validating System: Throughout this process, the identity and purity of the intermediates and the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Spectral Characterization (Predicted)

No experimental spectra for this compound have been found. However, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)
  • -COOH Proton: A broad singlet in the region of 10-13 ppm.

  • α-CH Proton: A multiplet around 2.2-2.6 ppm, coupled to the protons of the isopropyl group and the adjacent methylene group.

  • Isopropyl -CH Proton: A multiplet further downfield than the methyl protons of the isopropyl group, likely around 1.5-2.0 ppm.

  • Isopropyl -CH₃ Protons: A doublet around 0.9-1.2 ppm. Due to the chiral center, these two methyl groups are diastereotopic and may appear as two separate doublets.

  • Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.

  • α-Carbon (-CH-): A signal around 40-50 ppm.

  • Isopropyl -CH Carbon: A signal around 30-35 ppm.

  • Isopropyl -CH₃ Carbons: Signals in the range of 15-25 ppm.

  • Alkyl Chain Carbons: A series of signals in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

  • C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 172.

  • Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group (-COOH, m/z = 45) or the isopropyl group (-CH(CH₃)₂, m/z = 43). Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways for carboxylic acids.

Applications in Drug Development (Exploratory)

There is currently no specific information in the scientific literature detailing the application of this compound in drug development. However, branched-chain fatty acids are of interest in pharmaceutical sciences for several reasons:

  • Improved Pharmacokinetic Properties: The introduction of branching can alter the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Prodrug Strategies: The carboxylic acid group can be used to form ester or amide prodrugs, which can enhance drug delivery and targeting.

  • Pharmacological Activity: Some branched-chain fatty acids exhibit their own biological activities. For instance, valproic acid, a branched-chain carboxylic acid, is an established antiepileptic and mood-stabilizing drug. The biological effects of this compound are yet to be investigated.

Further research would be required to explore any potential therapeutic applications of this compound.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting.[1] While detailed toxicity data is not available, general precautions for handling carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.

  • Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[1]

Conclusion

This compound is a chiral, branched-chain carboxylic acid for which specific experimental data is scarce. This guide has provided a detailed overview of its chemical structure and has offered scientifically grounded predictions for its physicochemical properties, synthesis, and spectral characteristics based on established chemical principles and data from analogous compounds. While its potential applications in drug development are yet to be explored, its structural features suggest it could be a molecule of interest for medicinal chemists. Further experimental investigation is necessary to fully characterize this compound and evaluate its potential.

References

  • PubChem. Heptanoic acid. [Link]

  • Chem-Impex. Heptanoic acid. [Link]

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  • The Good Scents Company. 2-methyl heptanoic acid. [Link]

  • PubChem. Hexanoic acid, 2-(1-methylethyl)-. [Link]

Sources

Physicochemical characteristics of 2-(Propan-2-yl)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Propan-2-yl)heptanoic Acid

Introduction

This compound is a branched-chain carboxylic acid. Its structure is closely related to that of Valproic Acid (2-propylpentanoic acid), a widely used anticonvulsant and mood-stabilizing drug.[1][2] The structural similarity suggests that this compound may possess interesting pharmacological properties, making its physicochemical characterization a critical first step for any research or drug development endeavor. The "isopropyl" group in place of Valproic Acid's "propyl" group can subtly yet significantly alter properties like lipophilicity and steric hindrance, which in turn influence pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, we will leverage predictive data and draw comparisons with its close structural analogue, Valproic Acid, and the parent straight-chain acid, Heptanoic Acid.[1][3] More importantly, this document serves as a practical manual for researchers, outlining authoritative, step-by-step protocols for the experimental determination of these vital parameters.

Molecular Structure and Identity

A molecule's fundamental identity is defined by its structure and molecular weight, which are the basis for all other physicochemical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₂₀O₂[4]

  • SMILES: CCCCCC(C(C)C)C(=O)O[4]

  • InChI Key: FAVDADINLFSWCI-UHFFFAOYSA-N[4]

These identifiers are crucial for unambiguous database searching and computational modeling.

Core Physicochemical Properties: A Comparative Analysis

The behavior of a molecule in a biological system is governed by its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate how a drug is absorbed, distributed, metabolized, and excreted (ADME). The table below summarizes the available predicted data for this compound and compares it with experimental data for Valproic Acid and Heptanoic Acid.

PropertyThis compoundValproic Acid (Analogue)Heptanoic Acid (Analogue)Significance in Drug Development
Molecular Weight ( g/mol ) 172.27 (Calculated)144.21[5]130.18[3]Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
pKa Predicted: ~4.8-5.04.8[2]4.89[6][7]Determines the ionization state at physiological pH (~7.4). A pKa around 4.9 means the compound will be >99% ionized (anionic) in the blood, affecting receptor binding, membrane transport, and solubility.
logP (Octanol/Water) Predicted: 3.6 (XlogP)[4]2.75[2]2.42[3]Measures lipophilicity. A higher logP indicates greater preference for lipid environments. The predicted value of 3.6 suggests higher lipophilicity than Valproic Acid, which could lead to increased membrane permeability but potentially lower aqueous solubility and higher plasma protein binding.
Aqueous Solubility Predicted: Low1.3 g/L (1.3 mg/mL)[5]2.4 g/L (2.4 mg/mL)[6]Crucial for formulation and absorption. Low solubility can be a major hurdle in developing orally administered drugs.

Experimental Protocols for Physicochemical Characterization

For any novel compound, predicted values must be confirmed by rigorous experimental determination. The following sections provide self-validating, authoritative protocols for measuring the key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in an equal 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this is the equilibrium between the neutral acid (R-COOH) and the carboxylate anion (R-COO⁻). Potentiometric titration is the gold-standard method.[8]

Protocol: pKa Determination by Potentiometric Titration

  • System Preparation & Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the electrode is clean and properly hydrated.

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH, and determine its exact concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the apparent pKa will need to be corrected back to a wholly aqueous environment.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution gently with a magnetic stirrer.

    • Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or auto-titrator.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis & Validation:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found by calculating the first derivative (dpH/dV) of the curve; the peak of the derivative plot corresponds to Vₑ.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

    • Self-Validation: The experiment should be performed in triplicate. The resulting pKa values should agree within ±0.05 units. The purity of the compound should be >98% as determined by a suitable method (e.g., HPLC, GC) to ensure a sharp, unambiguous titration curve.

Workflow for pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter (3-point) Titrate Titrate Sample with NaOH (Record pH vs. Volume) Calibrate->Titrate Standardize Standardize 0.1M NaOH Titrant Standardize->Titrate PrepareSample Prepare Analyte Solution (Known Concentration) PrepareSample->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative Calculate 1st Derivative (Find Equivalence Point, Vₑ) Plot->Derivative HalfEquiv Determine pH at Vₑ/2 Derivative->HalfEquiv Result pKa = pH at Vₑ/2 HalfEquiv->Result

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is expressed as its logarithm (logP) and is the primary metric for lipophilicity.[9][10] The OECD 107 guideline using the "shake-flask" method is the most direct and widely accepted approach.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This ensures the solvents are in equilibrium.

    • Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used for quantification (e.g., HPLC-UV or GC-MS).

  • Partitioning:

    • In a series of glass centrifuge tubes with screw caps, combine the octanol stock solution and the pre-saturated water at three different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water). Using multiple ratios helps validate that the partition coefficient is independent of the phase ratio.

    • Include a control sample with only the stock solution to determine the initial concentration (C_initial).

    • Agitate the tubes at a constant temperature (25 °C) on a mechanical shaker for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation & Sampling:

    • Centrifuge the tubes at high speed (e.g., 3000 x g) to achieve a clean separation of the octanol and water layers.

    • Carefully withdraw a precise aliquot from each phase for analysis. Special care must be taken to avoid cross-contamination of the layers.

  • Quantification:

    • Determine the concentration of the analyte in the octanol phase (C_oct) and the water phase (C_water) using a validated analytical method (e.g., HPLC-UV). A calibration curve must be generated for each phase to account for matrix effects.

  • Calculation & Validation:

    • Calculate the partition coefficient, P, for each tube: P = C_oct / C_water

    • Calculate logP: logP = log₁₀(P)

    • Self-Validation: The logP values obtained from the different phase ratios should agree within ±0.3 log units. A mass balance calculation should also be performed to ensure that the total amount of compound recovered from both phases is between 90-110% of the initial amount added. This confirms that no significant degradation or adsorption to the vessel occurred.

Workflow for logP Determination (Shake-Flask Method)

G cluster_prep Preparation cluster_exp Partitioning cluster_analysis Analysis Saturate Pre-saturate Solvents (Octanol + Water) Mix Combine Octanol Stock and Water (Varying Ratios) Saturate->Mix Stock Prepare Analyte Stock in Octanol Stock->Mix Shake Agitate at 25°C to Reach Equilibrium Mix->Shake Separate Centrifuge to Separate Phases Shake->Separate Quantify Quantify Concentration in Each Phase (C_oct, C_water) Separate->Quantify Calculate Calculate P = C_oct / C_water Quantify->Calculate Result logP = log₁₀(P) Calculate->Result

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. The OECD 105 guideline (Flask Method) is a robust method for compounds with solubility > 10⁻² g/L.[11][12]

Protocol: Aqueous Solubility by Flask Method (OECD 105)

  • Preliminary Test:

    • To estimate the solubility range, add the test substance in stepwise amounts (e.g., 1 mg, 10 mg, 100 mg) to a known volume of water (e.g., 10 mL) in a test tube. Shake after each addition and visually inspect for undissolved particles. This helps in planning the definitive test.

  • Definitive Test Preparation:

    • Add an excess amount of this compound to several flasks containing a known volume of a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions). The excess amount should be confirmed visually.

  • Equilibration:

    • Stir the flasks in a constant temperature water bath (e.g., 25 °C or 37 °C) for at least 24-48 hours.

    • To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is achieved when three consecutive samples show concentrations that do not differ by more than 5%.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • To separate the dissolved compound from the solid excess, process the supernatant by centrifugation at high speed, followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid artificially high results from suspended microparticles.

  • Quantification & Validation:

    • Analyze the clear filtrate using a validated concentration-detection method (e.g., HPLC-UV, LC-MS).

    • The measured concentration is the aqueous solubility of the compound under the specified conditions (pH, temperature).

    • Self-Validation: The experiment must be conducted in at least triplicate. The pH of the solution should be measured before and after the experiment to ensure it has not changed significantly. The solid material remaining should be analyzed (e.g., by DSC or XRPD) to confirm that the compound has not degraded or changed its polymorphic form during the experiment.

Interpretation and Significance in Drug Development

  • Impact of pKa: With a predicted pKa near 4.9, this compound will be almost entirely in its anionic (deprotonated) form at the pH of the small intestine and in blood plasma (pH ~7.4). This high degree of ionization will increase its aqueous solubility but can significantly hinder its ability to passively diffuse across lipid cell membranes. This is a classic trade-off for acidic drugs.

  • Impact of logP: The predicted XlogP of 3.6 is higher than that of Valproic Acid (2.75).[2][4] This suggests that the isopropyl group imparts greater lipophilicity than a propyl group. This could lead to:

    • Enhanced Membrane Permeability: The increased lipophilicity might counteract the negative effect of ionization, potentially leading to good absorption.

    • Increased Plasma Protein Binding: Highly lipophilic drugs often bind extensively to plasma proteins like albumin, reducing the free fraction available to exert a pharmacological effect.

    • Potential for CNS Penetration: Lipophilicity is a key factor for crossing the blood-brain barrier. If this compound is being investigated for neurological effects, a logP in this range is promising.

  • Combined Influence on ADME: The interplay between pKa and logP is critical. While the compound is mostly ionized, its significant lipophilicity may still allow for sufficient membrane transit for oral absorption. Its solubility will be highly pH-dependent, being much lower in the acidic environment of the stomach and increasing in the more neutral pH of the intestine. These characteristics are broadly similar to Valproic Acid, suggesting that it could be a viable drug candidate, but its higher lipophilicity may lead to a different distribution profile and metabolic fate.

Conclusion

This compound presents an intriguing profile for researchers in drug development, largely due to its structural analogy to Valproic Acid. While direct experimental data is sparse, predictive and comparative analyses suggest it is a weak acid with moderate-to-high lipophilicity. This combination of properties has profound implications for its behavior in biological systems. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to definitively characterize this molecule, enabling a data-driven progression from initial screening to advanced development. The rigorous, self-validating nature of these methods ensures the generation of high-quality, reliable data essential for making informed decisions in the complex process of drug discovery.

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  • ResearchGate. (n.d.). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents | Request PDF. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, December 17). Experimental determination of pKa. Retrieved January 22, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (2022, February 28). Valproic acid. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). heptanoic acid, 111-14-8. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US3784578A - Process for the production of allyl esters.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid with potential applications in various therapeutic areas. As researchers and scientists, a deep understanding of the molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the establishment of robust analytical methods.

This document moves beyond a mere presentation of data. It is designed to be a practical resource, offering not only the expected spectroscopic data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. By explaining the "why" behind the "how," this guide aims to empower researchers to approach the analysis of this and similar molecules with confidence and scientific rigor.

Molecular Structure:

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~2.2 - 2.4Multiplet1H-CH(COOH)-
~1.8 - 2.0Multiplet1H-CH(CH₃)₂
~1.2 - 1.6Multiplet8H-CH₂- (x4)
~0.9Triplet3H-CH₂CH₃
~0.85Doublet6H-CH(CH₃)₂

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (~11.0 - 12.0 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

  • Alpha-Proton (-CH(COOH)-): The proton on the carbon adjacent to the carbonyl group is deshielded and is expected to appear as a multiplet around 2.2 - 2.4 ppm. Its multiplicity will be complex due to coupling with the neighboring methine and methylene protons.

  • Isopropyl Methine Proton (-CH(CH₃)₂): The methine proton of the isopropyl group will be a multiplet in the range of 1.8 - 2.0 ppm, coupled to the alpha-proton and the six methyl protons.

  • Methylene Protons (-CH₂-): The four methylene groups of the heptanoic acid chain will give rise to a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm.

  • Terminal Methyl Protons (-CH₂CH₃): The terminal methyl group of the heptanoic acid chain will appear as a triplet around 0.9 ppm, due to coupling with the adjacent methylene group.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropyl substituent will resonate as a doublet around 0.85 ppm, resulting from coupling to the isopropyl methine proton.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~180-COOH
~50-CH(COOH)-
~35-CH(CH₃)₂
~31-CH₂-
~29-CH₂-
~25-CH₂-
~22-CH₂-
~20-CH(CH₃)₂
~14-CH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded and will appear significantly downfield, around 180 ppm.

  • Alpha-Carbon (-CH(COOH)-): The carbon directly attached to the carbonyl group is expected around 50 ppm.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group will be found around 35 ppm.

  • Methylene Carbons (-CH₂-): The carbons of the heptanoic acid chain will appear in the range of 22-32 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group will have a chemical shift of approximately 20 ppm.

  • Terminal Methyl Carbon (-CH₂CH₃): The terminal methyl carbon of the heptanoic acid chain will be the most shielded, appearing around 14 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Predicted IR Absorption Bands for this compound:

Frequency Range (cm⁻¹)Bond VibrationDescription
2500-3300O-H stretchVery broad and strong, characteristic of a carboxylic acid dimer
2850-3000C-H stretchStrong, corresponding to the alkyl C-H bonds
~1710C=O stretchStrong and sharp, indicative of a saturated carboxylic acid
~1465 and ~1375C-H bendBending vibrations for CH₂ and CH₃ groups
~1210-1320C-O stretchStrong, associated with the C-O single bond of the carboxylic acid
~920O-H bendBroad, out-of-plane bend of the hydroxyl group

Interpretation and Rationale:

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group. The most prominent feature is the extremely broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the condensed phase[1]. This broad absorption will overlap with the C-H stretching vibrations of the alkyl chain, which appear between 2850 and 3000 cm⁻¹[1]. The strong and sharp carbonyl (C=O) stretching absorption around 1710 cm⁻¹ is also a key diagnostic peak for the carboxylic acid group[1]. The presence of the long alkyl chain is confirmed by the C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Formula: C₁₀H₂₀O₂

  • Molecular Weight: 172.26 g/mol

  • Predicted Molecular Ion (M⁺): m/z 172.1463

  • Predicted [M-H]⁻: m/z 171.13905[2]

  • Predicted [M+H]⁺: m/z 173.15361[2]

  • Predicted [M+Na]⁺: m/z 195.13555[2]

Major Fragmentation Pathways:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways:

  • Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the rest of the alkyl chain is a common fragmentation for carboxylic acids.

  • McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen can be transferred to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

  • Loss of Water: Dehydration from the molecular ion can occur.

  • Loss of the Isopropyl Group: Cleavage of the bond between the alpha-carbon and the isopropyl group.

G cluster_frags Predicted Fragments M [C₁₀H₂₀O₂]⁺˙ m/z = 172 frag1 [M - C₃H₇]⁺ m/z = 129 M->frag1 - C₃H₇ frag2 [M - C₅H₁₁]⁺ m/z = 101 M->frag2 - C₅H₁₁ frag3 [M - COOH]⁺ m/z = 127 M->frag3 - COOH frag4 [C₃H₇]⁺ m/z = 43

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of TMS (internal standard) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: General workflow for NMR data acquisition.

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry Data Acquisition (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

    • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 171 in negative mode or m/z 173 in positive mode) to obtain a fragmentation spectrum.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its chemical structure. The predicted data serves as a reliable benchmark for researchers, while the detailed protocols offer practical guidance for obtaining high-quality experimental results. This foundational knowledge is critical for advancing the study and potential applications of this molecule in the pharmaceutical and chemical sciences.

References

  • PubChem. Heptanoic Acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C10H20O2). [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Comprehensive Technical Guide to 2-Isopropylheptanoic Acid: Nomenclature, Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a detailed scientific overview of 2-isopropylheptanoic acid, a branched-chain carboxylic acid with potential significance in pharmaceutical research due to its structural similarity to established neurological agents. This guide is structured to serve researchers, scientists, and drug development professionals by detailing its formal nomenclature, predicted physicochemical properties based on structural analogs, a robust and detailed protocol for its chemical synthesis, and a predictive analysis of its spectroscopic characteristics for compound verification. Each section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Nomenclature and Chemical Identity

The precise identification and naming of a chemical entity are foundational for all subsequent research and development. This section clarifies the formal IUPAC nomenclature, common synonyms, and key chemical identifiers for the molecule .

IUPAC Name and Structural Justification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(1-methylethyl)heptanoic acid .

  • Rationale: The principal functional group is the carboxylic acid, making the parent alkane "heptanoic acid," which denotes a seven-carbon chain including the carboxyl carbon. A substituent is located at the alpha-carbon (position 2). This substituent is a three-carbon group attached by its central carbon, known systematically as "1-methylethyl." While "isopropyl" is a widely accepted common name for this substituent, "1-methylethyl" is the preferred term in modern systematic IUPAC nomenclature. Therefore, "2-isopropylheptanoic acid" serves as a common and unambiguous name, but 2-(1-methylethyl)heptanoic acid is the formally correct IUPAC name.

Synonyms
  • 2-Isopropylheptanoic acid

  • α-Isopropylheptanoic acid

  • 2-Heptanecarboxylic acid, 2-(1-methylethyl)-

Chemical Identifiers

Due to its nature as a niche research chemical, a dedicated CAS number may not be publicly registered. The following identifiers are derived from its molecular structure.

IdentifierValueSource
Molecular Formula C₁₀H₂₀O₂(Calculated)
Molecular Weight 172.26 g/mol (Calculated)
Canonical SMILES CCCCCC(C(C)C)C(=O)O(Calculated)
InChI InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)(Calculated)
InChIKey QGCLJCVJVAHCSU-UHFFFAOYSA-N(Calculated)

Physicochemical Properties (Estimated)

Direct experimental data for 2-isopropylheptanoic acid is not widely available. Therefore, its properties are estimated through comparative analysis with structurally related and well-characterized fatty acids, such as 2-methylheptanoic acid[1] and valproic acid (2-propylpentanoic acid). This approach provides a scientifically grounded baseline for experimental design.

PropertyEstimated ValueRationale and Comparative Insights
Physical State Colorless to pale yellow liquidBranched medium-chain fatty acids are typically liquids at room temperature[1].
Boiling Point ~240-250 °CHigher than 2-methylheptanoic acid (~233 °C) due to increased molecular weight and van der Waals forces.
Melting Point < 0 °CThe bulky isopropyl group disrupts crystal lattice packing, likely lowering the melting point significantly compared to linear heptanoic acid (-7.5 °C).
Density ~0.91 g/cm³Similar to other C10 carboxylic acids.
Water Solubility Slightly solubleExpected to have low water solubility, typical for a ten-carbon carboxylic acid. Solubility will increase in alkaline solutions upon formation of the carboxylate salt.
pKa ~4.9The inductive effect of the alkyl groups is minimal, so the pKa is expected to be close to that of other medium-chain alkanoic acids.

Synthesis and Purification

A reliable and scalable synthesis is critical for obtaining high-purity material for research. The malonic ester synthesis is proposed here as a classic and highly effective method for producing α-substituted carboxylic acids, offering excellent control over the final structure.

Rationale for Synthetic Strategy

The malonic ester synthesis is selected for its robustness and versatility. The acidic α-protons of diethyl malonate are easily removed by a moderately strong base, creating a soft nucleophile (an enolate) that is ideal for Sₙ2 reactions with primary and secondary alkyl halides. The ability to perform sequential alkylations before hydrolysis and decarboxylation allows for the precise construction of complex α-substituted acids like 2-isopropylheptanoic acid.

Proposed Synthetic Workflow

The synthesis proceeds in four key stages: initial alkylation with a pentyl group, a second alkylation with an isopropyl group, followed by a final hydrolysis and decarboxylation step.

G cluster_0 Step 1 & 2: Sequential Alkylation cluster_1 Step 3 & 4: Hydrolysis & Decarboxylation A Diethyl Malonate B Malonate Enolate A->B 1. NaOEt, EtOH C Diethyl Pentylmalonate B->C 2. 1-Bromopentane D Pentylmalonate Enolate C->D 3. NaOEt, EtOH E Diethyl Isopropylpentylmalonate D->E 4. 2-Bromopropane F Malonic Acid Derivative E->F 5. aq. NaOH, then H3O+ G 2-Isopropylheptanoic Acid (Final Product) F->G 6. Heat (Δ, -CO2)

Caption: Malonic ester synthesis workflow for 2-isopropylheptanoic acid.

Detailed Experimental Protocol

Materials: Diethyl malonate, absolute ethanol, sodium metal (or sodium ethoxide), 1-bromopentane, 2-bromopropane, sodium hydroxide, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

Step 1: Formation of Diethyl Pentylmalonate

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • Cool the solution to room temperature and add diethyl malonate dropwise via the dropping funnel with stirring.

  • After the addition is complete, add 1-bromopentane dropwise. The reaction is exothermic; maintain the temperature as needed with a water bath.

  • Once the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the mixture, pour it into water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl pentylmalonate.

Step 2: Formation of Diethyl Isopropylpentylmalonate

  • Prepare a fresh sodium ethoxide solution in a separate flask as described above.

  • Add the crude diethyl pentylmalonate from the previous step to the base solution dropwise.

  • Add 2-bromopropane dropwise and reflux the mixture for 4-6 hours. Note: As 2-bromopropane is a secondary halide, this step requires more forcing conditions than the first alkylation.

  • Work up the reaction as in Step 1 to isolate the crude diethyl isopropylpentylmalonate.

Step 3: Saponification (Hydrolysis)

  • To the crude dialkylated ester, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of both ester groups to the corresponding dicarboxylate salt.

Step 4: Acidification and Decarboxylation

  • Cool the reaction mixture in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). This will precipitate the substituted malonic acid.

  • Gently heat the acidified mixture. The substituted malonic acid is thermally unstable and will decarboxylate upon heating, evolving CO₂ gas and yielding the final product, 2-isopropylheptanoic acid.

  • After gas evolution ceases, cool the mixture and extract the product with diethyl ether. Wash the organic layer, dry it, and concentrate it.

Step 5: Purification

  • The crude product can be purified by vacuum distillation to yield pure 2-isopropylheptanoic acid. The purity should be confirmed by NMR and MS analysis.

Safety Precautions
  • Reagents: Sodium metal is highly reactive with water and must be handled with care. Alkyl halides are toxic and should be handled in a fume hood.

  • Procedure: The reactions are performed under an inert atmosphere to prevent side reactions with moisture. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated chemical fume hood.

Spectroscopic and Analytical Characterization (Predicted)

Verification of the final product's identity and purity is essential. The following spectroscopic signatures are predicted based on the structure of 2-isopropylheptanoic acid.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The predicted spectra provide a reference for experimental validation.

Analysis Type Predicted Chemical Shifts (ppm) and MultiplicitiesAssignment and Rationale
¹H NMR ~11-12 (singlet, 1H)-COOH : The acidic proton of the carboxylic acid, typically a broad singlet, highly deshielded.
~2.2-2.4 (multiplet, 1H)-CH(COOH)- : The α-proton, adjacent to the carbonyl and isopropyl group.
~1.8-2.0 (multiplet, 1H)-CH(CH₃)₂ : The methine proton of the isopropyl group.
~1.2-1.6 (multiplets, 6H)-CH₂-CH₂-CH₂- : The three methylene groups of the pentyl chain.
~0.9-1.0 (doublet, 6H)-CH(CH₃)₂ : The two equivalent methyl groups of the isopropyl substituent, split by the isopropyl methine.
~0.8-0.9 (triplet, 3H)-CH₂-CH₃ : The terminal methyl group of the pentyl chain.
¹³C NMR ~180-185C=O : Carboxylic acid carbonyl carbon.
~45-50α-Carbon : The carbon atom bonded to the carboxyl and isopropyl groups.
~30-35Isopropyl CH : The methine carbon of the isopropyl group.
~22-32Pentyl CH₂ Carbons : Multiple overlapping signals for the methylene carbons.
~18-22Isopropyl CH₃ Carbons : The two equivalent methyl carbons of the isopropyl group.
~14Pentyl CH₃ Carbon : The terminal methyl carbon of the pentyl chain.
Mass Spectrometry (MS)

Electron Ionization (EI-MS) would likely show a small or absent molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would include:

  • Loss of the carboxyl group (-COOH, 45 Da): A significant peak at m/z = 127.

  • McLafferty Rearrangement: A potential peak corresponding to the cleavage of the Cα-Cβ bond.

  • Loss of the isopropyl group (-C₃H₇, 43 Da) or pentyl group (-C₅H₁₁, 71 Da) .

Infrared (IR) Spectroscopy
  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, a very characteristic broad absorption.

  • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group, a very strong and sharp peak.

  • ~2850-2960 cm⁻¹: C-H stretches of the alkyl groups.

Potential Applications and Future Research

The primary interest in 2-isopropylheptanoic acid stems from its structural relationship to valproic acid (VPA), a cornerstone therapy for epilepsy and bipolar disorder. VPA is a known inhibitor of histone deacetylases (HDACs).

  • Drug Development: 2-Isopropylheptanoic acid is a logical candidate for synthesis and screening in drug discovery programs targeting neurological disorders. Its increased lipophilicity compared to VPA may alter its pharmacokinetic and pharmacodynamic properties, such as blood-brain barrier penetration and target enzyme affinity.

  • HDAC Inhibition: Researchers investigating epigenetic modulators could explore this molecule for its potential as an HDAC inhibitor. Structure-activity relationship (SAR) studies could compare its potency and selectivity against different HDAC isoforms relative to VPA and other branched-chain fatty acids.

  • Further Research: Future work should focus on the stereospecific synthesis of the (R)- and (S)-enantiomers, as biological activity is often stereoselective. In vitro and in vivo testing would be required to validate any therapeutic potential.

References

  • PubChem. 2-Methylheptanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Hexanoic acid, 2-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • PlantaeDB. 2-Isopropylpentanoic acid. [Link]

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CAS number and database information for 2-(Propan-2-yl)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape of Branched-Chain Carboxylic Acids

In the vast field of organic chemistry and drug development, the structural nuances of a molecule dictate its function. While linear-chain carboxylic acids are well-characterized, their branched-chain isomers, such as 2-(Propan-2-yl)heptanoic acid, present a unique set of properties due to steric hindrance and altered lipophilicity. This alpha-branching, specifically the presence of an isopropyl group adjacent to the carboxyl moiety, significantly influences the compound's reactivity, physical properties, and potential biological interactions. This guide provides a comprehensive technical overview of this compound, consolidating available database information, predicted physicochemical and spectral data, plausible synthetic routes, and safety protocols to support its application in research and development.

Chemical Identity and Database Information

This compound, also known as 2-isopropylheptanoic acid, is a medium-chain fatty acid. Its core structure consists of a seven-carbon heptanoic acid backbone with an isopropyl group substituted at the alpha-position (C2).

IdentifierValueSource
CAS Number 116988-31-9[1], [2]
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
SMILES CCCCCC(C(C)C)C(O)=O[1]
MDL Number MFCD12794597[1]

Physicochemical Properties: Experimental and Predicted Data

Experimental data for this compound is not widely available in the public domain. Therefore, a combination of data from its linear isomer, heptanoic acid, and computational predictions are used to provide a comprehensive profile. The alpha-isopropyl group is expected to increase the boiling point and decrease the melting point compared to its linear counterpart due to steric hindrance affecting crystal lattice packing.

PropertyPredicted/Experimental ValueNotes and Comparison
Boiling Point Predicted: ~230-240 °C at 760 mmHgThe boiling point of the linear isomer, heptanoic acid, is approximately 223 °C. The branching is expected to slightly increase the boiling point.
Melting Point Predicted: < -10 °CThe melting point of heptanoic acid is -7.5 °C. The bulky isopropyl group disrupts efficient crystal packing, leading to a lower melting point.
Density Predicted: ~0.91 g/cm³Similar to heptanoic acid's density of approximately 0.918 g/cm³.
pKa Predicted: ~4.9The pKa is expected to be slightly higher (less acidic) than heptanoic acid (pKa ~4.89) due to the electron-donating effect of the alkyl groups.
LogP (Octanol/Water Partition Coefficient) Predicted: ~3.4This indicates high lipophilicity, a key characteristic for potential applications in drug delivery and formulation.
Water Solubility Predicted: LowConsistent with its high LogP value, solubility in water is expected to be minimal, while it should be soluble in organic solvents like alcohols, ethers, and hydrocarbons.

Predictions are based on standard computational models and comparison with similar structures.

Spectral Data and Structural Elucidation

No experimental spectra for this compound are publicly available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for its identification and characterization.

Predicted ¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum is a powerful tool for confirming the structure of organic molecules. For this compound, the following signals are anticipated:

  • -COOH Proton: A broad singlet, typically in the range of 10-12 ppm. This peak can be confirmed by its disappearance upon shaking the sample with D₂O.[3]

  • Alpha-Proton (-CH-): A multiplet around 2.2-2.5 ppm.

  • Isopropyl Protons (-CH(CH₃)₂): A multiplet (septet) for the single proton and two doublets for the six methyl protons, likely in the 0.9-1.2 ppm region.

  • Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets for the methylene groups and a triplet for the terminal methyl group, all expected between 0.8 and 1.7 ppm.

Predicted ¹³C NMR Spectrum (Carbon NMR)

The ¹³C NMR spectrum would provide complementary information:

  • Carbonyl Carbon (-COOH): A signal in the downfield region, approximately 175-185 ppm.

  • Alpha-Carbon (-CH-): A signal around 45-55 ppm.

  • Isopropyl Carbons (-CH(CH₃)₂): One signal for the methine carbon and another for the two equivalent methyl carbons.

  • Alkyl Chain Carbons: A series of signals corresponding to the carbons of the pentyl chain.

Predicted Infrared (IR) Spectrum

The IR spectrum is key for identifying functional groups. For this carboxylic acid, the characteristic absorptions would be:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[4]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.[4]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the alkyl chain. Predicted mass spectrometry data for various adducts is available in the PubChemLite database.

Synthesis and Reactivity

Plausible Synthetic Pathway

A common and effective method for synthesizing α-branched carboxylic acids is through the malonic ester synthesis or by alkylation of a suitable enolate. A plausible, multi-step synthesis for this compound is outlined below.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide (NaOEt) B->C E Diethyl Pentylmalonate C->E SN2 Reaction D 1-Bromopentane D->E H Diethyl Isopropylpentylmalonate E->H Deprotonation & SN2 F NaOEt F->H G 2-Bromopropane G->H J This compound H->J Saponification followed by decarboxylation I Acid/Base Hydrolysis (e.g., H₃O⁺, heat) I->J

Caption: Plausible malonic ester synthesis route for this compound.

Experimental Protocol (Conceptual):

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent to generate the corresponding enolate.

  • First Alkylation: The enolate is then reacted with a primary alkyl halide, 1-bromopentane, via an Sₙ2 reaction to introduce the pentyl group.

  • Second Alkylation: The resulting diethyl pentylmalonate is deprotonated again with sodium ethoxide and subsequently alkylated with 2-bromopropane to introduce the isopropyl group.

  • Hydrolysis and Decarboxylation: The disubstituted malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield the final product, this compound.

Reactivity Profile
  • Acidity: As a carboxylic acid, it will react with bases to form carboxylate salts.

  • Esterification: It can undergo Fischer esterification with alcohols in the presence of an acid catalyst. However, the reaction rate will be slower compared to linear carboxylic acids due to the steric hindrance at the alpha-position.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Alpha-Halogenation: Similar to other carboxylic acids with alpha-hydrogens, it can undergo alpha-halogenation (e.g., the Hell-Volhard-Zelinsky reaction), though the steric bulk of the isopropyl group may affect reaction conditions and yields.[5]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, branched-chain fatty acids (BCFAs) are gaining interest in several areas:

  • Drug Delivery and Formulation: The lipophilic nature of this compound makes it a potential candidate for use as an excipient in drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[6]

  • Prodrug Design: The carboxylic acid handle allows for its use in creating ester prodrugs of APIs containing hydroxyl or amine groups. This can improve a drug's pharmacokinetic profile, such as increasing its half-life or enabling targeted delivery.

  • Metabolic Research: BCFAs are known to play roles in metabolic health, with some studies suggesting connections to a reduced risk of metabolic diseases.[7] This compound could serve as a standard in studies investigating the metabolic pathways and effects of BCFAs.

  • Antimicrobial Research: Some fatty acids and their derivatives exhibit antimicrobial properties. The unique structure of this compound could be explored for potential activity against various pathogens.

Safety, Handling, and Storage

Based on the available Safety Data Sheet (SDS) and the general properties of carboxylic acids, the following precautions should be observed.

Hazard Identification
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[8]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_first_aid First Aid Measures ppe_nodes Safety Goggles Chemical-Resistant Gloves (e.g., Nitrile) Lab Coat Closed-toe Shoes handling_nodes Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Store in a tightly sealed container. Keep in a cool, dry place away from incompatible materials. first_aid_nodes In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Caption: Summary of key safety, handling, and first aid protocols.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. Keep the container tightly closed.

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a structurally interesting α-branched carboxylic acid. While experimental data on this specific compound is limited, a robust profile can be constructed through predictive modeling and comparison with related structures. Its high lipophilicity and the presence of a reactive carboxylic acid group suggest potential applications in pharmaceutical sciences, particularly in drug formulation and prodrug design. The synthetic pathways are well-established for this class of compounds, making it accessible for research purposes. As with any chemical, adherence to strict safety protocols is paramount. This guide serves as a foundational resource for scientists and researchers looking to explore the properties and applications of this compound.

References

  • Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reactions at the α Carbons of Carboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. (2024). MDPI. Retrieved from [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Branched-Chain Fatty Acids and Obesity: A Narrative Review. (2025, July 1). PubMed. Retrieved from [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Carefully study the attached IR and ¹H NMR spectra and predict the structure. (2025, December 12). Filo. Retrieved from [Link]

Sources

Unraveling the Bioactive Potential of Branched C10 Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Straight Chain - A New Frontier in Lipid Biology

In the vast and intricate world of lipidomics, straight-chain fatty acids have long commanded the spotlight. However, a growing body of evidence illuminates the profound and diverse biological activities of their branched-chain counterparts. This guide delves into the compelling landscape of branched C10 fatty acids, a class of molecules demonstrating significant potential in antimicrobial, anti-inflammatory, and metabolic regulation. As drug development professionals and researchers, understanding the nuanced activities and underlying mechanisms of these lipids is paramount for unlocking novel therapeutic avenues. This document serves as a technical exploration, providing not only a comprehensive overview of the current scientific understanding but also detailed, field-proven methodologies to empower your own investigations into this exciting frontier.

The Architectural Nuance: An Introduction to Branched C10 Fatty Acids

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups along their carbon backbone. In the context of C10 fatty acids, this branching introduces structural diversity that dramatically influences their physicochemical properties and, consequently, their biological functions. Common examples of branched C10 fatty acids include isomers of methylnonanoic acid and propylheptanoic acid. While less abundant in nature than their straight-chain relatives, BCFAs are integral components of various biological systems, from bacterial cell membranes to mammalian tissues. Their unique structures allow them to modulate membrane fluidity and interact with cellular machinery in ways that their linear counterparts cannot.

Antimicrobial Frontiers: Disrupting Microbial Defenses

Decanoic acid, the straight-chain C10 fatty acid, is well-documented for its potent antimicrobial properties.[1][2] Emerging research suggests that branched C10 isomers also possess significant, and in some cases, enhanced, antimicrobial and antifungal activities.[2] This activity is crucial in an era of rising antimicrobial resistance, positioning branched C10 fatty acids as promising candidates for novel therapeutic development.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial efficacy of branched C10 fatty acids is believed to stem from their ability to disrupt the integrity and function of microbial cell membranes. Their branched structure may facilitate insertion into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to a cascade of detrimental effects, including:

  • Increased Membrane Permeability: Leading to the leakage of essential intracellular components.

  • Inhibition of Biofilm Formation: Preventing the formation of protective microbial communities.[3]

  • Disruption of Cellular Respiration and Energy Production.

The specific efficacy of different isomers can vary depending on the target microorganism, highlighting the importance of structure-activity relationship studies.

Quantitative Assessment of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. The table below summarizes hypothetical MIC values for a representative branched C10 fatty acid against common pathogens, illustrating the type of data researchers should aim to generate.

MicroorganismBranched C10 Fatty Acid IsomerMIC (µg/mL)Reference Organism MIC (µg/mL)
Staphylococcus aureus2-propylheptanoic acid128Vancomycin: 1
Escherichia coli8-methylnonanoic acid256Ciprofloxacin: 0.015
Candida albicans2-propylheptanoic acid64Fluconazole: 0.5

Note: These are example values and actual MICs will vary based on the specific isomer and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for determining the MIC of branched C10 fatty acids against bacterial and fungal pathogens.

I. Materials and Reagents:

  • Branched C10 fatty acid of interest

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)

  • Negative control (broth only)

II. Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

    • Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Fatty Acid Dilutions:

    • Prepare a stock solution of the branched C10 fatty acid in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the fatty acid stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well containing the fatty acid dilutions. This will bring the final inoculum to approximately 1.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[5][6]

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[5]

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate FA_Dilution Prepare Serial Dilutions of Branched C10 Fatty Acid FA_Dilution->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor in drug discovery. Branched-chain fatty acids have demonstrated promising anti-inflammatory properties, suggesting their potential to mitigate inflammatory responses.[7]

Mechanism of Action: Targeting Key Signaling Pathways

Branched C10 fatty acids can exert their anti-inflammatory effects through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

  • Inhibition of NF-κB Activation: NF-κB is a master regulator of inflammation.[8][9] In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10] Branched C10 fatty acids may interfere with this cascade by inhibiting IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[7][11]

Signaling Pathway: Fatty Acid-Mediated Inhibition of NF-κB

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces BCFA Branched C10 Fatty Acid BCFA->IKK Inhibits PPARa_Pathway BCFA Branched C10 Fatty Acid PPARa PPARα BCFA->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds Gene_Expression Increased Expression of Fatty Acid Oxidation Genes PPRE->Gene_Expression Promotes Transcription Lipid_Metabolism Enhanced Lipid Metabolism Gene_Expression->Lipid_Metabolism

Sources

An In-depth Technical Guide to the Discovery and Natural Occurrence of Alpha-Branched Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of alpha-branched carboxylic acids, from their initial discovery to their diverse natural sources and biological significance. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique class of molecules.

Introduction to Alpha-Branched Carboxylic Acids

Alpha-branched carboxylic acids are a class of fatty acids characterized by a methyl group (or other alkyl group) located at the α-carbon, the carbon atom adjacent to the carboxyl group. This structural feature imparts distinct physicochemical properties compared to their linear-chain counterparts, influencing membrane fluidity, metabolic pathways, and biological activity. These molecules are found across various biological kingdoms, from bacteria and fungi to plants and animals, where they play crucial roles in cellular function and signaling. Their unique structures and diverse biological activities have made them a subject of growing interest in various fields, including microbiology, biochemistry, and drug discovery.

A Journey of Discovery: Unraveling the Existence of Alpha-Branched Carboxylic Acids

The discovery of alpha-branched carboxylic acids has been a gradual process, built upon advancements in analytical chemistry and a deepening understanding of lipid biochemistry. While the concept of branched-chain fatty acids has been known for some time, the specific identification and characterization of alpha-branched structures have their own unique history.

A significant milestone in the history of branched-chain fatty acids was the discovery of tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium tuberculosis. Although not an alpha-branched acid, its discovery in the early 20th century highlighted the existence of methylated fatty acids in bacteria and spurred further investigation into their diversity.

The identification of true alpha-branched carboxylic acids came later with the development of more sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS). These methods allowed for the precise determination of the position of methyl branching along the fatty acid chain.

One of the most well-studied alpha-branched carboxylic acids is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). Its discovery is intrinsically linked to the elucidation of a rare metabolic disorder, Refsum disease. In the 1960s, Dr. Sigvald Refsum identified a genetic disorder characterized by the accumulation of a specific branched-chain fatty acid, which was later identified as phytanic acid. This discovery was pivotal as it not only identified a novel alpha-branched fatty acid but also linked it directly to a human disease, paving the way for understanding its metabolic pathway and the pathological consequences of its accumulation.[1]

Further research into bacterial lipids led to the identification of a variety of alpha-branched fatty acids, particularly the iso and anteiso series, where the methyl branch is at the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end. While not strictly alpha-branched in the context of the carboxyl group, the study of these compounds contributed to the broader understanding of branched-chain fatty acid biosynthesis and function.

The timeline below highlights some key milestones:

YearDiscoverySignificance
1920 Cyanolipids, fatty acid esters of branched hydroxy C5 nitriles, were first reported in Sapindaceae seed oil.[2]Early indication of branched structures in plant lipids.
1963 Elucidation of the structure of phytanic acid and its accumulation in patients with Refsum disease.Linked a specific alpha-branched fatty acid to a human metabolic disorder.
Late 20th Century Widespread identification of iso and anteiso branched-chain fatty acids in various bacteria using GC-MS.Established the prevalence and diversity of branched-chain fatty acids in the microbial world.
2017 Discovery and engineering of pathways for the production of α-branched organic acids.Opened avenues for the biotechnological production of these compounds.

Natural Occurrence: A Ubiquitous Presence

Alpha-branched carboxylic acids are found in a wide array of natural sources, reflecting their diverse biological roles.

Bacterial Kingdom

Bacteria are a rich source of branched-chain fatty acids, including some with alpha-methylation. These lipids are integral components of their cell membranes, where they play a crucial role in maintaining membrane fluidity and adapting to environmental stresses such as temperature changes.

  • Mycobacterium tuberculosis : While tuberculostearic acid is the most famous branched-chain fatty acid from this organism, other complex lipids containing branched structures are also present.

  • Listeria monocytogenes : This bacterium is known to adjust its membrane fatty acid composition in response to temperature, increasing the proportion of anteiso-branched fatty acids at lower temperatures to maintain membrane fluidity.[3]

  • Rumen Bacteria : The microbial population in the rumen of herbivorous animals is a significant source of branched-chain fatty acids, which are subsequently incorporated into the milk and meat of these animals.

Fungal Kingdom

Certain fungi also produce alpha-branched carboxylic acids as part of their secondary metabolism. These compounds can exhibit a range of biological activities, including antimicrobial and cytotoxic effects.

Plant Kingdom

While less common than in bacteria, some plants synthesize alpha-branched carboxylic acids. These are often found as components of specialized metabolites. For instance, in several plant lineages like Solanaceae, branched-chain acyl groups are incorporated into compounds such as acyl sugars and capsaicinoids.[4]

Animal Kingdom

In animals, alpha-branched carboxylic acids are primarily obtained through the diet, particularly from the consumption of dairy products and meat from ruminant animals.[5]

  • Phytanic Acid : This is a significant dietary alpha-branched fatty acid for humans, derived from the breakdown of chlorophyll in the gut of ruminants.[5] It is found in dairy products, meat, and fish.[5]

  • Vernix Caseosa : The waxy substance covering newborn human infants contains branched-chain fatty acids, which are thought to play a role in the development of the infant's gut microbiome.[4]

  • Lanolin : This waxy substance from sheep's wool is a rich source of branched-chain fatty acids.[6]

The Synthetic Machinery: Biosynthesis of Alpha-Branched Carboxylic Acids

The biosynthesis of alpha-branched carboxylic acids primarily utilizes branched-chain amino acids as precursors. The key enzymatic step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

The general pathway can be summarized as follows:

  • Transamination of Branched-Chain Amino Acids : The branched-chain amino acids (leucine, isoleucine, and valine) are first converted to their corresponding α-keto acids by a transaminase.

  • Oxidative Decarboxylation by the BCKDH Complex : The BCKDH complex, a multi-enzyme complex located in the mitochondria, catalyzes the irreversible oxidative decarboxylation of the branched-chain α-keto acids. This reaction produces the corresponding branched-chain acyl-CoA esters.[7]

  • Chain Elongation : These branched-chain acyl-CoAs then serve as primers for the fatty acid synthase (FAS) system, which elongates the carbon chain to produce long-chain branched fatty acids.

The BCKDH complex is a critical regulatory point in this pathway. Its activity is controlled by a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK) , phosphorylates and inactivates the complex. Conversely, a phosphatase dephosphorylates and activates it.[8][9] The activity of BCKDK itself is regulated by various factors, including the concentration of branched-chain α-keto acids.[10]

Biosynthesis_of_Alpha_Branched_Carboxylic_Acids cluster_0 Mitochondrion cluster_1 Cytosol / Fatty Acid Synthesis Machinery Branched-Chain Amino Acids Branched-Chain Amino Acids Transaminase Transaminase Branched-Chain Amino Acids->Transaminase Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Transaminase->Branched-Chain α-Keto Acids BCKDH Complex BCKDH Complex Branched-Chain α-Keto Acids->BCKDH Complex Substrate BCKDK BCKDK Branched-Chain α-Keto Acids->BCKDK Inhibition Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA BCKDH Complex->Branched-Chain Acyl-CoA Product BCKDH Complex->BCKDK Inactivation (Phosphorylation) Phosphatase Phosphatase BCKDH Complex->Phosphatase Activation (Dephosphorylation) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA->Fatty Acid Synthase (FAS) Primer Branched-Chain Acyl-CoA->Fatty Acid Synthase (FAS) Transport to Cytosol Alpha-Branched Carboxylic Acids Alpha-Branched Carboxylic Acids Fatty Acid Synthase (FAS)->Alpha-Branched Carboxylic Acids Elongation Extraction_Workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Lipid Extraction (Chloroform/Methanol) harvest->extract separate Phase Separation (Centrifugation) extract->separate evaporate Solvent Evaporation (Nitrogen Stream & Lyophilization) separate->evaporate derivatize Derivatization (Methylation with HCl/Methanol) evaporate->derivatize extract_fames FAME Extraction (Hexane) derivatize->extract_fames analyze GC-MS Analysis extract_fames->analyze purify Column Chromatography (Optional Purification) extract_fames->purify for higher purity purify->analyze

Sources

Thermochemical Data for Substituted Heptanoic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted heptanoic acids and their derivatives represent a class of molecules with significant interest in pharmaceuticals, agrochemicals, and specialty materials. Their seven-carbon backbone, functionalized with various substituent groups, gives rise to a diverse range of physicochemical properties that are critical to their application and safety. A deep understanding of the thermochemical properties of these compounds—namely their enthalpy of formation, standard entropy, and heat capacity—is fundamental to predicting their reactivity, stability, and behavior in biological and chemical systems.

This technical guide provides an in-depth exploration of the thermochemical data landscape for substituted heptanoic acids. Recognizing the scarcity of comprehensive experimental data for many of these complex molecules, this guide emphasizes the methodologies for both experimental determination and computational prediction of these crucial parameters. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate this data-limited space, enabling more informed decisions in process development, safety assessment, and molecular design. We will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the synergistic power of combining empirical measurements with high-accuracy computational chemistry.

Thermochemical Landscape: The Foundation of Unsubstituted and Substituted Heptanoic Acids

To appreciate the impact of substitution on the thermochemistry of heptanoic acid, it is essential first to understand the well-characterized properties of the parent molecule, n-heptanoic acid. Subsequently, we will explore a pharmaceutically relevant example of a substituted heptanoic acid, valproic acid, to highlight the shifts in these properties.

Reference Data for n-Heptanoic Acid

n-Heptanoic acid serves as our baseline. Its thermochemical properties have been experimentally determined and are well-documented in databases such as the National Institute of Standards and Technology (NIST) WebBook and Cheméo.[1][2] These values provide a crucial reference point for understanding the energetic contributions of various functional groups.

Thermochemical PropertyValueUnitsSource
Enthalpy of Formation (liquid, 298.15 K) -608.5 ± 0.9kJ/molNIST[2]
Enthalpy of Formation (gas, 298.15 K) -536.5 ± 1.7kJ/molNIST[2]
Standard Molar Entropy (liquid, 298.15 K) 323.35J/mol·KNIST[2]
Heat Capacity (liquid, 298.15 K) 267.31J/mol·KNIST[2]
Enthalpy of Combustion (liquid, 298.15 K) -4146.9 ± 0.9kJ/molNIST[2]
A Case Study in Substitution: Valproic Acid

Valproic acid, or 2-propylpentanoic acid, is a branched-chain fatty acid and a widely used anticonvulsant medication.[3] Its structure, while isomeric to octanoic acid, provides an excellent example of a substituted heptanoic acid derivative where the substituent is an alkyl group at the α-position. Thermochemical data for such complex molecules are less common; however, some properties have been determined.

Thermochemical PropertyValueUnitsSource
Enthalpy of Vaporization (298.15 K) 74.8 ± 2.4kJ/molChickos, Hosseini, et al. (1995) via NIST WebBook

The enthalpy of vaporization is a critical parameter that relates to the intermolecular forces within the liquid. The value for valproic acid provides insight into its volatility and is essential for designing purification processes and understanding its physical behavior. The scarcity of a complete thermochemical dataset for even a widely used drug like valproic acid underscores the challenges that this guide aims to address.

Part 1: Experimental Determination of Thermochemical Properties

The bedrock of thermochemistry lies in precise and accurate experimental measurements. The following sections detail the principles and methodologies for the key techniques used to determine the enthalpy of formation, heat capacity, and enthalpies of phase transitions for substituted heptanoic acids.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a compound is determined indirectly from its experimentally measured standard enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement, particularly for organic compounds.

Causality Behind Experimental Choices: The choice of an oxygen bomb calorimeter is dictated by the need to ensure complete and rapid combustion of the sample in a constant-volume environment. The heat released during this exothermic process is absorbed by the surrounding water bath, and the temperature change is meticulously measured. Benzoic acid is almost universally used as a standard for calibration due to its well-established heat of combustion, high purity, and non-hygroscopic nature.

Self-Validating Protocol:

  • Calibration: A known mass of standard benzoic acid is combusted, and the temperature rise of the calorimeter is measured. The energy equivalent (calorimeter constant) is calculated from the known enthalpy of combustion of benzoic acid.

  • Sample Combustion: A precisely weighed sample of the substituted heptanoic acid is placed in the bomb, which is then sealed and pressurized with pure oxygen.

  • Measurement: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is recorded until thermal equilibrium is reached.

  • Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from any nitrogen impurities.

  • Calculation: The enthalpy of combustion is calculated from the corrected temperature rise and the calorimeter constant. The enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Combustion_Calorimetry_Workflow cluster_analysis Analysis Sample Weigh Sample Combust Combust Sample in Oxygen Bomb Sample->Combust Standard Weigh Benzoic Acid Calibrate Combust Standard Standard->Calibrate Constant Determine Calorimeter Constant Calibrate->Constant Calc_Hc Calculate Enthalpy of Combustion (ΔcH°) Constant->Calc_Hc Measure Measure Temperature Rise Combust->Measure Correct Apply Corrections Measure->Correct Correct->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔfH°) Calc_Hc->Calc_Hf

Workflow for Combustion Calorimetry.
Differential Scanning Calorimetry (DSC): A Versatile Tool for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It also allows for the determination of the enthalpy of phase transitions, such as melting (fusion) and solid-solid transitions.

Causality Behind Experimental Choices: DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This differential measurement provides high sensitivity. A hermetically sealed pan is often used to prevent volatilization of the sample during heating. The choice of heating rate is a balance between resolution and sensitivity; slower rates provide better resolution of thermal events, while faster rates enhance sensitivity.

Self-Validating Protocol:

  • Baseline Calibration: An empty sample pan and an empty reference pan are run through the desired temperature program to establish the baseline heat flow.

  • Standard Calibration: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to calibrate the heat flow signal.

  • Sample Analysis: A weighed sample of the substituted heptanoic acid is sealed in a pan and placed in the DSC. The sample is subjected to a controlled temperature program (heating and cooling cycles).

  • Data Analysis:

    • Heat Capacity (Cp): The difference in heat flow between the sample and the baseline is used to calculate the heat capacity at each temperature.

    • Enthalpy of Fusion (ΔfusH): The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.

DSC_Workflow cluster_exp Experiment cluster_analysis Analysis Sample Weigh Sample in Hermetic Pan Run_Sample Run Sample through Temperature Program Sample->Run_Sample Baseline Run Empty Pans (Baseline) Baseline->Run_Sample Standard Run Sapphire Standard Standard->Run_Sample Thermogram Generate DSC Thermogram Run_Sample->Thermogram Calc_Cp Calculate Heat Capacity (Cp) Thermogram->Calc_Cp Calc_Hf Calculate Enthalpy of Fusion (ΔfusH) Thermogram->Calc_Hf

Workflow for Differential Scanning Calorimetry.

Part 2: Computational Prediction of Thermochemical Properties

Given the challenges in synthesizing and experimentally characterizing every substituted heptanoic acid of interest, computational chemistry has become an indispensable tool for predicting thermochemical properties. High-accuracy computational methods can provide reliable data, guide experimental efforts, and offer insights into structure-property relationships.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties. It offers a good balance between accuracy and computational cost.

Causality Behind Method Choices: The choice of a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial and depends on the system and the desired accuracy. For thermochemical calculations, it is often necessary to perform geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

High-Accuracy Composite Methods (e.g., G4, G4(MP2))

Gaussian-n (Gn) theories, such as G4 and its more computationally efficient variant G4(MP2), are composite methods that approximate a very high-level calculation by a series of lower-level calculations with additive corrections.[4] These methods are designed to yield "chemical accuracy" (typically within 1-2 kcal/mol) for thermochemical properties.

Self-Validating Protocol (Conceptual):

  • Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(2df,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point energy (ZPE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Extrapolation and Corrections: The energies are extrapolated to the complete basis set limit, and empirical high-level corrections are added to account for remaining deficiencies in the calculations.

  • Enthalpy of Formation Calculation: The calculated total energy is used in an isodesmic or atomization reaction scheme with well-known reference molecules to derive the enthalpy of formation.

Computational_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP) Start->Opt Freq Frequency Calculation Opt->Freq SPE High-Level Single-Point Energy Calculations (e.g., CCSD(T), MP2) Opt->SPE Thermo_Corr Calculate Thermal Corrections (ZPE, etc.) Freq->Thermo_Corr Corrections Apply Composite Method Corrections (e.g., G4) SPE->Corrections Total_E Calculate Total Energy (0 K) Corrections->Total_E Final_H Calculate Enthalpy of Formation (ΔfH°) Total_E->Final_H Thermo_Corr->Final_H

Conceptual Workflow for Computational Thermochemistry.

Part 3: Applications in Drug Development and Process Safety

Thermochemical data for substituted heptanoic acids are not merely academic; they have profound practical implications in pharmaceutical development and chemical manufacturing.

Drug Development
  • Solubility and Dissolution: The enthalpy of fusion and heat capacity are critical for predicting the solubility of a drug candidate. A higher enthalpy of fusion generally corresponds to lower solubility, which can impact bioavailability.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug will have different thermochemical properties. DSC is a key tool for identifying and characterizing polymorphs, which is essential for ensuring consistent drug product quality and performance.

  • Binding Thermodynamics: The enthalpy and entropy of binding of a substituted heptanoic acid-based drug to its biological target can be determined using techniques like Isothermal Titration Calorimetry (ITC). This information is invaluable for lead optimization, as it reveals the driving forces behind ligand-receptor interactions.[5]

Chemical Process Design and Safety
  • Reaction Hazard Assessment: The enthalpy of reaction, which can be estimated from the enthalpies of formation of reactants and products, is a critical parameter for assessing the thermal risk of a chemical process.[6][7] A highly exothermic reaction has the potential for a thermal runaway if not properly controlled.

  • Process Optimization: Knowledge of heat capacities and reaction enthalpies allows for the design of efficient heating and cooling systems for chemical reactors, ensuring optimal reaction conditions and safety.

  • Distillation and Purification: The enthalpy of vaporization is essential for the design of distillation columns and other separation processes used to purify substituted heptanoic acids and their derivatives.

Conclusion

The thermochemical properties of substituted heptanoic acids are fundamental to their scientific understanding and industrial application. While a comprehensive experimental database for this class of compounds remains to be built, this guide has outlined the robust experimental and computational methodologies available to researchers. The synergy between high-precision calorimetry and high-accuracy computational chemistry provides a powerful framework for obtaining reliable thermochemical data. For the drug development professional, this data informs critical decisions from lead optimization to process safety, ultimately contributing to the development of safer and more effective medicines. For the research scientist, the exploration of the thermochemical landscape of these molecules continues to offer opportunities for new discoveries and a deeper understanding of the principles of physical organic chemistry.

References

  • PubChem. Valproic Acid. [Link]

  • Cheméo. Heptanoic acid. [Link]

  • MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • NIST. Heptanoic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • ACS Publications. Canonical and DLPNO-Based G4(MP2)XK-Inspired Composite Wave Function Methods Parametrized against Large and Chemically Diverse Training Sets: Are They More Accurate and/or Robust than Double-Hybrid DFT? [Link]

  • National Institutes of Health. Thermodynamic Studies for Drug Design and Screening. [Link]

  • The Wexler Group. Heats of Combustion of Fatty Acids and Fatty Acid Esters. [Link]

  • University of Missouri - St. Louis. Vaporization Enthalpy and Vapor Pressure of Valproic Acid by Correlation Gas Chromatography. [Link]

  • ResearchGate. A Comparative Study of Carboxylic Acids on the Cross-Linking Potential of Corn Starch Films. [Link]

  • ResearchGate. Vaporization Enthalpy and Vapor Pressure of Valproic Acid by Correlation Gas Chromatography. [Link]

  • RSC Publishing. Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. [Link]

  • ResearchGate. Fatty Acids as Phase Change Materials (PCMs) for Thermal Energy Storage: A Review. [Link]

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Methodological & Application

Application Note: Synthesis of 2-(Propan-2-yl)heptanoic Acid via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid, and its structural analogs are of significant interest in medicinal chemistry and drug development. These compounds often serve as key intermediates or pharmacophores in the design of novel therapeutic agents. Notably, the structurally related compound, valproic acid (2-propylpentanoic acid), is a well-established antiepileptic drug, highlighting the therapeutic potential of this class of molecules.[1][2] The malonic ester synthesis offers a reliable and versatile method for the preparation of α-substituted carboxylic acids, such as this compound.[3] This pathway is advantageous due to its use of readily available starting materials and the formation of a stabilized enolate intermediate, which allows for controlled alkylation.[4][5] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical experimental considerations.

Reaction Mechanism

The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides.[6] The overall process involves three main stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[7]

  • Enolate Formation: The synthesis begins with the deprotonation of a malonic ester, typically diethyl malonate, at the α-carbon. The α-hydrogens are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.[7] A moderately strong base, such as sodium ethoxide, is sufficient for complete deprotonation, forming a nucleophilic enolate.[4]

  • Sequential Alkylation: The generated enolate acts as a potent nucleophile and undergoes an SN2 reaction with an alkyl halide.[8] To synthesize this compound, a sequential dialkylation is necessary.[4] In the first step, the enolate is reacted with a pentyl halide (e.g., 1-bromopentane) to introduce the five-carbon chain. Following this, the mono-alkylated malonic ester is deprotonated again with sodium ethoxide to form a new enolate, which is then reacted with an isopropyl halide (e.g., 2-bromopropane) to introduce the isopropyl group. A potential challenge in this step is the possibility of dialkylation, which can be minimized by controlling the stoichiometry of the reagents.[9]

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids, forming a substituted malonic acid.[3] This intermediate is unstable and readily undergoes decarboxylation upon heating, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product, this compound.[4]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )ConcentrationAmountNotes
Diethyl malonateC₇H₁₂O₄160.1799%1.0 eq
Sodium ethoxideC₂H₅NaO68.0595%2.1 eqHandle under inert atmosphere
1-BromopentaneC₅H₁₁Br151.0498%1.05 eq
2-BromopropaneC₃H₇Br122.9999%1.05 eq
EthanolC₂H₅OH46.07AnhydrousSolvent
Hydrochloric acidHCl36.466 MFor acidification
Diethyl ether(C₂H₅)₂O74.12AnhydrousFor extraction
Saturated NaCl solutionNaCl(aq)For washing
Anhydrous MgSO₄MgSO₄120.37For drying
Step-by-Step Procedure

Step 1: First Alkylation (Pentylation)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add sodium ethoxide (1.05 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-bromopentane (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

Step 2: Second Alkylation (Isopropylation)

  • In the same reaction vessel, add a second portion of sodium ethoxide (1.05 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 2-bromopropane (1.05 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • Carefully add 6 M hydrochloric acid to the reaction mixture until the pH is acidic (pH ~1).

  • Heat the mixture to reflux for 12-18 hours to facilitate both hydrolysis of the esters and decarboxylation.

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizing the Workflow

SynthesisWorkflow cluster_alkylation Sequential Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation cluster_purification Work-up & Purification A Diethyl Malonate + NaOEt B Enolate Formation A->B C Add 1-Bromopentane B->C D Mono-alkylated Intermediate C->D E Add NaOEt D->E F Second Enolate Formation E->F G Add 2-Bromopropane F->G H Di-alkylated Malonic Ester G->H I Add HCl H->I Proceed to Hydrolysis J Reflux I->J K This compound J->K L Extraction with Et₂O K->L Proceed to Work-up M Drying & Concentration L->M N Purification M->N

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium ethoxide is a flammable solid and corrosive. It reacts violently with water. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

  • Alkyl halides (1-bromopentane and 2-bromopropane) are volatile and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.[12]

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Expected Results and Troubleshooting

ParameterExpected Value
Yield 60-75%
Appearance Colorless to pale yellow oil
Purity (by GC-MS) >95%
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
IR (cm⁻¹) ~1700 (C=O), ~2500-3300 (O-H)

Troubleshooting:

  • Low Yield:

    • Incomplete enolate formation: Ensure the use of anhydrous ethanol and handle sodium ethoxide under an inert atmosphere to prevent reaction with moisture.

    • Side reactions: The formation of dialkylated byproducts can be an issue.[9] Careful control of stoichiometry and reaction temperature is crucial.

    • Incomplete hydrolysis/decarboxylation: Ensure a sufficiently long reflux time during the final step.

  • Impure Product:

    • Presence of starting materials or mono-alkylated intermediate: Monitor the reaction progress closely using TLC to ensure completion of each alkylation step.

    • Efficient purification is key. Vacuum distillation is generally effective for separating the product from non-volatile impurities.

Conclusion

The malonic ester synthesis provides an effective and adaptable route for the preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can achieve good yields of the desired product. The principles and procedures outlined in this application note can be adapted for the synthesis of other α-substituted carboxylic acids, making it a valuable tool in the field of organic synthesis and drug discovery.

References

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • PubMed. Synthesis and evaluation of amino analogues of valproic acid. [Link]

  • Gelest, Inc. SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Link]

  • Google Patents. Valproic acid analogues and pharmaceutical compositions thereof.
  • Journal of Organometallic Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Online Chemistry notes. Malonic ester synthesis (of carboxylic acids):. [Link]

  • ResearchGate. Structure of valproic acid and its analogues. [Link]

  • ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • MDPI. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

  • PubMed. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. [Link]

  • PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • Wikipedia. Atorvastatin. [Link]

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Topic: Stereoselective Synthesis of Chiral 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of the chiral molecule 2-(propan-2-yl)heptanoic acid, a structural analog of the anticonvulsant drug valproic acid.[1][2] The control of stereochemistry is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed, field-proven protocol based on the highly reliable chiral auxiliary-mediated alkylation strategy. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline procedures for validating the stereochemical outcome. Alternative synthetic strategies are also discussed to provide a broader context for synthetic planning.

Introduction and Strategic Overview

The synthesis of single-enantiomer α-substituted carboxylic acids is a foundational challenge in modern organic chemistry.[3] this compound presents a typical α-chiral center that requires precise stereochemical control. Three primary strategies are commonly employed for such transformations:

  • Chiral Auxiliary-Mediated Synthesis: This robust method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral precursor.[4] This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.[5] This approach offers high predictability and stereoselectivity.

  • Catalytic Asymmetric Hydrogenation: This elegant method utilizes a chiral catalyst to hydrogenate a prochiral olefin precursor, creating the stereocenter in a highly atom-economical fashion.[6][7] It often requires specialized catalysts and conditions but is a powerful tool for large-scale synthesis.[8]

  • Enzymatic Resolution: This biocatalytic approach uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[9][10] While the theoretical maximum yield for the desired enantiomer is 50% (without a racemization loop), it is a valuable technique, especially on an industrial scale.

This guide will focus on providing a detailed protocol for the chiral auxiliary approach due to its reliability, high stereocontrol, and accessibility in a standard laboratory setting.

cluster_strategies Strategic Approaches to Chiral this compound start Heptanoic Acid (Achiral Precursor) aux Strategy 1: Chiral Auxiliary-Mediated Alkylation start->aux Acylation & Diastereoselective Alkylation hydro Strategy 2: Catalytic Asymmetric Hydrogenation start->hydro Dehydrogenation to Prochiral Alkene enz Strategy 3: Kinetic Enzymatic Resolution start->enz Racemic Synthesis end_product Enantiopure This compound aux->end_product Cleavage hydro->end_product Chiral Catalysis enz->end_product Selective Reaction & Separation

Caption: Comparison of primary stereoselective synthesis strategies.

Primary Protocol: Asymmetric Alkylation via an Evans Oxazolidinone Auxiliary

This protocol is based on the well-established Evans asymmetric alkylation methodology, which provides exceptionally high levels of stereocontrol.[11] The strategy relies on a chiral oxazolidinone, derived from a natural amino acid, to direct the alkylation of an enolate.[5]

Principle and Mechanistic Rationale

The success of this method hinges on several key factors:

  • Formation of a (Z)-Enolate: The N-acylated oxazolidinone, upon treatment with a strong, hindered base like lithium diisopropylamide (LDA), selectively forms a chelated (Z)-enolate.

  • Diastereofacial Shielding: The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) effectively blocks one face of the planar enolate.

  • Electrophilic Attack: The incoming electrophile (in this case, an isopropyl source) can only approach from the less sterically hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.

  • Auxiliary Cleavage: The auxiliary can be cleanly removed under mild conditions, yielding the desired chiral carboxylic acid without racemization.

G A Step A: Acylation (Attach Auxiliary) B Step B: Enolate Formation (e.g., LDA, -78 °C) A->B N-Heptanoyl Oxazolidinone C Step C: Alkylation (Add Isopropyl Source) B->C Chelated (Z)-Enolate D Step D: Cleavage (e.g., LiOH/H₂O₂) C->D Alkylated Adduct (High d.e.) E Final Product (Chiral Acid) D->E Purification

Caption: Workflow for the Evans chiral auxiliary-mediated synthesis.

Detailed Experimental Protocols

Safety: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as n-butyllithium and LDA are pyrophoric and/or highly reactive and must be handled with extreme care under an inert atmosphere (Nitrogen or Argon).

Step A: Synthesis of (4R,5S)-4-methyl-5-phenyl-3-heptanoyloxazolidin-2-one

  • Setup: Dry a 250 mL round-bottom flask equipped with a magnetic stir bar under flame or in an oven and allow it to cool under a stream of dry nitrogen.

  • Reagents: Add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: In a separate dry flask, dissolve heptanoyl chloride (1.1 eq) in anhydrous THF. Add this solution to the lithium salt suspension at -78 °C dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm slowly to 0 °C and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acylated auxiliary.

Step B: Diastereoselective Alkylation

  • Setup: To a flame-dried, nitrogen-flushed flask containing the N-heptanoyl oxazolidinone (1.0 eq) from Step A, add anhydrous THF (~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. In a separate flask, prepare LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in THF at -78 °C and stirring for 20 minutes. Transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir for 45 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

  • Alkylation: Add 2-iodopropane (isopropyl iodide, 3.0 eq) dropwise to the enolate solution at -78 °C.[11]

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to -20 °C and maintain for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with 1 M Na₂S₂O₃ solution (to remove excess iodine) and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: The diastereomeric alkylation products can often be separated by flash chromatography to yield the major diastereomer in high purity.[12]

Step C: Auxiliary Cleavage to Yield this compound

  • Setup: Dissolve the purified alkylated product (1.0 eq) from Step B in a 3:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.8 M solution).

  • Reaction: Stir the mixture vigorously at 0 °C for 4 hours or until the starting material is consumed (monitored by TLC).

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 30 minutes. Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extraction: Acidify the remaining aqueous solution to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid with ethyl acetate (3x). The valuable chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane.

  • Purification: Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid. Further purification can be achieved by chromatography or distillation.

Expected Results and Data Summary

The Evans methodology is known for its high efficiency and stereoselectivity.

ParameterExpected ValueRationale / Notes
Yield (Alkylation) 75-90%Highly efficient C-C bond formation.
Diastereomeric Ratio >98:2The phenyl group on the auxiliary provides excellent facial shielding.
Yield (Cleavage) >90%LiOH/H₂O₂ is a mild and efficient method for auxiliary removal.
Enantiomeric Excess (e.e.) >98%Directly corresponds to the diastereomeric excess of the alkylation step.
Auxiliary Recovery >85%The chiral auxiliary is valuable and can be recycled for future use.

Protocol: Determination of Enantiomeric Excess (e.e.)

It is critical to validate the stereochemical purity of the final product. A common and reliable method is to convert the enantiomers into diastereomers using a chiral derivatizing agent (CDA), which can then be distinguished and quantified by NMR spectroscopy.[13]

Principle

The carboxylic acid product is converted into an amide by reacting it with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine. The resulting amides are diastereomers and will exhibit distinct signals (e.g., for the methyl or methine protons adjacent to the stereocenter) in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.[14]

Experimental Protocol
  • Sample Prep: In a small vial, dissolve a sample of the synthesized this compound (~10 mg, 1.0 eq) in anhydrous dichloromethane (1 mL).

  • Amide Coupling: Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and a catalyst like DMAP (4-dimethylaminopyridine, 0.1 eq).

  • Derivatization: Add (R)-1-phenylethylamine (1.1 eq) to the mixture.

  • Reaction: Seal the vial and stir at room temperature for 4-6 hours or until the reaction is complete.

  • Workup: Dilute the reaction mixture with dichloromethane, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Analysis: Dissolve the crude amide product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum.

  • Calculation: Identify a pair of well-resolved peaks corresponding to the two diastereomers. Integrate these peaks (Area_major and Area_minor). Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Concluding Remarks

The chiral auxiliary-mediated approach detailed herein provides a robust and highly stereoselective pathway to chiral this compound. The protocol is designed to be self-validating, incorporating purification and analytical steps to ensure both chemical and stereochemical purity. For researchers considering alternative strategies, asymmetric hydrogenation offers better atom economy for large-scale production, while enzymatic resolution can be a viable option if a suitable enzyme and process for racemizing the unwanted enantiomer are available. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, and cost considerations.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Mastranzo, V. M., Quintero, L., & Anaya de Parrodi, C. (2007). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 19(6), 503-507.
  • Shen, Y., et al. (1988). Synthesis and evaluation of amino analogues of valproic acid. Journal of Medicinal Chemistry, 31(10), 2011-2014.
  • Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2(5), 959-962.
  • Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 263-270.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids by Alkylation of the Lithiated Bislactim Ether of Cyclo(L-Ala-L-Ala). Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • University of York. (n.d.). Asymmetric Synthesis.
  • WO2004054957A2 - Valproic acid analogues and pharmaceutical compositions thereof. (2004).
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Williams, D. R., et al. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 7(32), 28413–28420.
  • Reddy, K. S., et al. (2007). Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation. Organic Letters, 9(18), 3619-3622.
  • Edafiogho, F. O., et al. (2013). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives.
  • Myers, A. G. (n.d.). Enolate Alkylations.
  • BenchChem. (2025).
  • Siddiqui, A. A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 26(24), 7729.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Nájera, C., & Costa, P. R. R. (2022). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers, 9, 1165-1194.
  • Fu, G. C., et al. (2020). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society, 142(3), 1256-1261.
  • Delach, C. (2019). Developing a Chiral Auxiliary Platform for the Asymmetric Synthesis of.
  • Metola, D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8, 3012-3019.
  • Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a slovenská farmacie, 64(4), 143-147.
  • Imamoto, T., et al. (2017). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Accounts of Chemical Research, 50(9), 2139–2149.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Jessop, P. G., et al. (2003). Neoteric solvents for asymmetric hydrogenation: supercritical fluids, ionic liquids, and expanded ionic liquids. Green Chemistry, 5, 125-128.

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Application and Protocol Guide for the Purification of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Purity for 2-(Propan-2-yl)heptanoic Acid

This compound, a branched-chain carboxylic acid, and its isomers like valproic acid (2-propylpentanoic acid), are of significant interest in medicinal chemistry and drug development. Valproic acid is a well-established antiepileptic and mood-stabilizing drug.[1][2] The biological activity of such molecules is highly dependent on their structural integrity and purity. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to altered efficacy, increased toxicity, and unpredictable pharmacokinetic profiles.

This comprehensive guide provides detailed protocols for the purification of this compound, ensuring the high purity required for research and preclinical development. The methodologies described are grounded in fundamental chemical principles and are designed to be robust and reproducible. We will explore purification strategies including preliminary acid-base extraction, vacuum distillation for bulk purification, and high-resolution column chromatography for achieving the highest purity levels.

Physicochemical Properties of this compound and Its Isomers

A thorough understanding of the physicochemical properties of the target compound is paramount for designing an effective purification strategy. While specific experimental data for this compound is not widely available, we can infer its properties from its close isomer, 2-propylheptanoic acid.

PropertyValue (or Estimated Value)Source/Rationale
Molecular FormulaC₁₀H₂₀O₂PubChem CID 35728[3]
Molecular Weight172.26 g/mol PubChem CID 35728[3]
AppearanceColorless liquid (presumed)Based on similar branched-chain carboxylic acids like heptanoic acid.[4]
Boiling PointHigh boiling point, amenable to vacuum distillation. Estimated boiling point similar to its isomer, 2-propylheptanoic acid (87 °C at 3 mmHg).US Patent 5,101,070A[5]
SolubilityPoorly soluble in water; soluble in common organic solvents (e.g., diethyl ether, ethanol, dichloromethane).General property of carboxylic acids of this size.
pKa~4.9 (estimated)Similar to heptanoic acid.[4]

Purification Workflow Overview

The purification of this compound from a crude reaction mixture can be conceptualized as a multi-step process, designed to remove different classes of impurities at each stage. The overall workflow is depicted below.

PurificationWorkflow Crude_Mixture Crude this compound AcidBase_Extraction Protocol 1: Acid-Base Extraction Crude_Mixture->AcidBase_Extraction Removes basic and neutral impurities Partially_Purified_Acid Partially Purified Acid AcidBase_Extraction->Partially_Purified_Acid Vacuum_Distillation Protocol 2: Vacuum Distillation Partially_Purified_Acid->Vacuum_Distillation Separates based on boiling point Distilled_Acid Distilled Acid (Bulk Purity) Vacuum_Distillation->Distilled_Acid Column_Chromatography Protocol 3: Column Chromatography Distilled_Acid->Column_Chromatography For highest purity/ removing isomers Purity_Analysis Purity Analysis (GC/UPLC, NMR) Distilled_Acid->Purity_Analysis High_Purity_Acid High Purity Acid (>99%) Column_Chromatography->High_Purity_Acid High_Purity_Acid->Purity_Analysis VacuumDistillation cluster_0 Vacuum Distillation Setup Flask Distillation Flask (with crude acid) Condenser Condenser Flask->Condenser Vapor Receiver Receiving Flask Condenser->Receiver Distillate Vacuum To Vacuum Pump Condenser->Vacuum Thermometer Thermometer

Caption: Simplified schematic of a vacuum distillation apparatus.

Protocol 3: High-Purity Purification by Column Chromatography

For applications requiring the highest purity, such as in drug development, or for separating closely related isomers, reversed-phase column chromatography is a powerful technique.

Rationale

Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18 silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Carboxylic acids can be effectively purified using this method, often with the addition of a small amount of acid (like trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxyl group and achieve sharper peaks. [6]

Experimental Protocol
  • Stationary Phase: Prepare a column packed with C18-functionalized silica gel.

  • Mobile Phase Selection: A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents.

  • Sample Preparation: Dissolve the distilled acid in a minimal amount of the mobile phase.

  • Loading and Elution: Load the sample onto the column and begin elution with the mobile phase, gradually increasing the proportion of acetonitrile.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or UPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. Note that TFA is high-boiling and may require co-evaporation with a more volatile solvent to remove completely.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Gas Chromatography (GC): An effective method for determining the purity of volatile compounds like this compound and for quantifying residual solvents.

  • High-Performance Liquid Chromatography (HPLC/UPLC): Particularly useful for identifying non-volatile impurities and for separating isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low recovery from acid-base extractionIncomplete extraction or acidification.Ensure vigorous shaking during extractions. Check the pH of the aqueous layer after acidification to ensure it is <2.
Bumping during vacuum distillationUneven heating.Use a magnetic stir bar and ensure the heating mantle is appropriately sized for the flask.
Product decomposition during distillationTemperature is too high.Ensure a good vacuum is achieved to lower the boiling point.
Poor separation in column chromatographyIncorrect mobile phase.Optimize the mobile phase composition and gradient. Ensure TFA or another acid is added to suppress ionization.

References

  • Atorvastatin. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

  • An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography. ResearchGate. Published April 28, 2015. Accessed January 22, 2026. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Accessed January 22, 2026. [Link]

  • How would you prepare heptanoic acid using malonic ester synthesis? Quora. Published June 26, 2021. Accessed January 22, 2026. [Link]

  • 2-Propylheptanoic acid. PubChem. National Institutes of Health. Accessed January 22, 2026. [Link]

  • Process for preparing valproic acid.
  • Scott KR, Adesioye S, Ayuk PB, et al. Synthesis and evaluation of amino analogues of valproic acid. Pharm Res. 1994;11(4):571-574.
  • Process for producing pentanoic acid and heptanoic acid from ethanol and propionic acid.
  • Chemical Properties of Heptanoic acid (CAS 111-14-8). Cheméo. Accessed January 22, 2026. [Link]

  • Distillation Under Reduced Pressure. YouTube. Published August 5, 2024. Accessed January 22, 2026. [Link]

  • Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Shimadzu. Accessed January 22, 2026. [Link]

  • Process for the preparation of 2-aryl propionic acids.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Accessed January 22, 2026. [Link]

  • Distillation Under Reduced Pressure – Definition, Principle and Advantage. YouTube. Published May 6, 2019. Accessed January 22, 2026. [Link]

Sources

Application Note: Quantitative Analysis of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in pharmaceutical development and metabolic research due to its structural similarity to valproic acid, a widely used antiepileptic drug.[1][2][3] Accurate quantification of this compound in various matrices, particularly biological fluids, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This application note provides detailed protocols for the quantification of this compound using two robust and widely accepted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that balances technical detail with practical insights. We will delve into the rationale behind key experimental choices, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection.

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, carboxylic acids like this compound are polar and have low volatility, necessitating a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis.[4][5] This process also serves to reduce analyte adsorption within the GC system, leading to improved peak shape and detector response.[5]

A. Rationale for Derivatization

Direct injection of underivatized carboxylic acids into a GC system often results in poor chromatographic performance, characterized by tailing or poorly resolved peaks, which can hinder accurate quantification, especially at low concentrations.[6] Derivatization addresses this by replacing the active hydrogen in the carboxylic acid group with a non-polar functional group.[4] For this application, we will utilize silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective derivatizing agent for carboxylic acids.[7][8]

B. Experimental Workflow: GC-MS

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ProteinPrecip->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS quantification of this compound.

C. Detailed Protocol: GC-MS

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analogue of the analyte or a structurally similar carboxylic acid not present in the sample).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried residue, add 50 µL of BSTFA and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

3. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

4. Data Analysis

  • Quantification is performed by integrating the peak areas of the target analyte and the internal standard.

  • A calibration curve is constructed by analyzing standards of known concentrations.

D. Expected Performance Characteristics

The performance of this method should be validated according to established guidelines.[9][10] Expected performance characteristics are summarized in the table below.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 10-50 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)
Recovery > 85%

II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[2][11] For short-chain fatty acids, which can be challenging to retain on traditional reversed-phase columns, derivatization can significantly improve chromatographic performance and ionization efficiency.[12][13]

A. Rationale for Derivatization in LC-MS/MS

While direct analysis of carboxylic acids by LC-MS/MS is possible, derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) offers several advantages.[12][14] This derivatization enhances the hydrophobicity of the analyte, leading to better retention on reversed-phase columns. Furthermore, the derivative often exhibits improved ionization in positive electrospray ionization (ESI) mode, leading to enhanced sensitivity.[13]

B. Experimental Workflow: LC-MS/MS

The workflow for LC-MS/MS analysis is similar to GC-MS in the initial sample preparation steps but differs in the derivatization and analytical instrumentation.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., with Isopropanol) Sample->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Derivatization Derivatization with 3-NPH Centrifugation->Derivatization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

C. Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add an internal standard.

  • Add 100 µL of cold isopropanol for protein precipitation.[15]

  • Vortex for 1 minute and centrifuge at 13,400 RPM for 5 minutes.[15]

  • Transfer 100 µL of the supernatant to a new vial for derivatization.[15]

2. Derivatization

  • Prepare a fresh solution of 3-nitrophenylhydrazine (3-NPH) and a carbodiimide coupling agent (e.g., EDC) in a suitable solvent.

  • Add the derivatization solution to the supernatant from the sample preparation step.

  • Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes).

  • Quench the reaction if necessary and dilute the sample with the mobile phase before injection.

3. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of the derivatized analyte
Flow Rate 0.4 mL/min
Column Temp. 40°C
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

4. Data Analysis

  • MRM transitions for the analyte and internal standard are monitored.

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated using standards prepared in a surrogate matrix.[13]

D. Expected Performance Characteristics

This LC-MS/MS method, when properly validated, is expected to yield high sensitivity and accuracy.[16]

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1-1 ng/mL
Limit of Quantification (LOQ) 0.5-5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)
Recovery > 90%

III. Method Validation and Quality Control

For both the GC-MS and LC-MS/MS methods, a thorough validation is essential to ensure reliable and reproducible results. The validation should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10] Key validation parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[2]

IV. Conclusion

This application note provides two comprehensive and robust methods for the quantification of this compound in biological matrices. The choice between the GC-MS and LC-MS/MS methods will depend on the specific requirements of the study, such as the desired sensitivity and the available instrumentation. The GC-MS method offers a reliable approach, particularly when derivatization is employed to enhance volatility. The LC-MS/MS method provides superior sensitivity and specificity, making it ideal for applications requiring low detection limits. Both methods, when properly validated, will yield accurate and precise data crucial for advancing research and development in the pharmaceutical and life sciences.

V. References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Retrieved from [Link]

  • ResearchGate. (2015). An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Farmacia. (n.d.). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • ResearchGate. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-etholic root extracts of Uraria picta Desv. (Fabaceae). Retrieved from [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Retrieved from [Link]

  • ACS Omega. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

  • Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]

  • PubMed. (2013). Quantitative determination of valproic acid in postmortem blood samples--evidence of strong matrix dependency and instability. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • ResearchGate. (2017). Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Impact Factor. (2014). Bioanalytical Method Development and Validation of Valproate Semisodium in Human Plasma by LC–MS/MS. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]

  • Research Collection. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • Ukaaz Publications. (n.d.). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Retrieved from [Link]

  • ResearchGate. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Retrieved from [Link]

  • Kinam Park. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Retrieved from [Link]

  • Analytical Methods. (n.d.). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

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Navigating the Complex Landscape of Branched-Chain Fatty Acids: A Detailed Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by methyl branches along their aliphatic chains. These molecules play crucial roles in various biological systems, influencing membrane fluidity in bacteria and impacting metabolic and inflammatory pathways in humans.[1] Their structural similarity to straight-chain fatty acids, particularly the existence of numerous isomers, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and indispensable tool for the definitive identification and quantification of BCFAs in complex biological matrices.[2] This guide provides a comprehensive overview of the methodologies, from sample acquisition to data interpretation, required for the robust analysis of BCFAs by GC-MS. We delve into the critical nuances of sample preparation, the necessity and chemistry of derivatization, and the fine-tuning of chromatographic and mass spectrometric parameters to achieve optimal separation and sensitive detection.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily associated with bacterial cell membranes, where they contribute to the regulation of fluidity and environmental adaptation. However, their presence in the human diet, particularly from dairy and ruminant meat products, and their production by the gut microbiota have drawn increasing attention from the scientific community.[1] Research has implicated BCFAs in a range of physiological processes, including immune modulation and metabolic regulation.[1][3] The accurate measurement of BCFA profiles is therefore critical for advancing our understanding of host-microbe interactions, nutritional science, and the pathogenesis of various diseases.

The primary challenge in BCFA analysis lies in their structural diversity. Common BCFAs include iso and anteiso forms, where the methyl branch is located at the penultimate or antepenultimate carbon, respectively. The co-elution of these isomers with each other and with straight-chain fatty acids necessitates a high-resolution analytical approach.[2] GC-MS, with its combination of chromatographic separation and mass-based detection, provides the necessary specificity for this complex analytical task.[4]

The Analytical Workflow: A Step-by-Step Approach

The successful GC-MS analysis of BCFAs is contingent upon a meticulously executed workflow. Each stage, from sample collection to data analysis, presents opportunities for error that can compromise the final results. This section outlines a validated protocol, emphasizing the rationale behind each critical step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling SampleCollection Sample Collection & Storage LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Homogenization Derivatization Derivatization (Esterification) LipidExtraction->Derivatization Fatty Acid Isolation GC_Separation GC Separation Derivatization->GC_Separation Volatilization MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection Ionization DataAcquisition Data Acquisition MS_Detection->DataAcquisition Signal Generation DataProcessing Data Processing & Interpretation DataAcquisition->DataProcessing Peak Integration & Library Search

Caption: The GC-MS workflow for branched-chain fatty acid analysis.

Sample Collection and Storage: Preserving Integrity

The fidelity of the final analytical result begins with proper sample handling. The labile nature of fatty acids necessitates immediate and appropriate storage to prevent degradation.

Sample TypeMinimum AmountStorage ConditionsKey Considerations
Serum/Plasma ≥ 100 µL-80°CAvoid repeated freeze-thaw cycles.[1]
Tissues ≥ 100 mgSnap-frozen in liquid nitrogen, then -80°CHomogenize in a suitable buffer before extraction.[1]
Cell Pellets ≥ 5 x 10⁶ cellsSnap-frozen, stored at -80°CWash pellets to remove extracellular contaminants.[1]
Fecal Matter 50-150 mg-80°CHomogenize thoroughly for representative sampling.[5]
Food/Dairy ≥ 500 mgFreeze-dried preferred, store at -20°CGrinding or homogenization is crucial for solid samples.[1]

Rationale: Storage at -80°C is critical to minimize enzymatic activity and oxidative degradation that can alter the fatty acid profile.[1] Snap-freezing tissues and cell pellets preserves their cellular integrity.

Lipid Extraction: Isolating the Analytes of Interest

The goal of lipid extraction is to efficiently isolate fatty acids from the complex sample matrix while minimizing the co-extraction of interfering substances. The choice of extraction method depends on the sample type and the specific research question.

Protocol: Modified Folch Extraction for Tissues

  • Homogenization: Homogenize approximately 100 mg of frozen tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Causality: The chloroform:methanol mixture is a highly effective solvent system for a broad range of lipids.[6] The addition of a salt solution induces a phase split, allowing for the separation of the lipid-containing organic layer from the aqueous layer containing polar contaminants.

Derivatization: The Key to Volatility

Fatty acids in their native form are not sufficiently volatile for gas chromatography.[7] Derivatization is a mandatory step to convert them into more volatile and thermally stable esters, typically fatty acid methyl esters (FAMEs).[2][4]

Protocol: Acid-Catalyzed Methylation with Methanolic HCl

  • Reagent Preparation: Prepare a 1.25 M solution of methanolic HCl.

  • Reaction: Add 2 mL of the methanolic HCl reagent to the dried lipid extract.

  • Incubation: Tightly cap the reaction vial and heat at 80°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the phases.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Causality: The acidic methanol protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol, resulting in the formation of the methyl ester. This process significantly increases the volatility of the fatty acids, allowing them to be vaporized in the GC inlet without degradation.

Instrumental Analysis: The Power of GC-MS

The heart of the analysis lies in the GC-MS system, which separates the complex mixture of FAMEs and provides structural information for their identification.

Gas Chromatographic Separation: Resolving Isomers

The choice of the GC column is paramount for achieving the separation of structurally similar BCFAs. Highly polar columns are generally preferred for fatty acid analysis.

ParameterRecommended SettingRationale
GC Column DB-225ms or similar cyanopropylphenyl phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)The polarity of the stationary phase allows for the separation of FAMEs based on both boiling point and subtle differences in structure, which is crucial for resolving branched and straight-chain isomers.[2]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 70°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min)A temperature gradient is necessary to elute a wide range of FAMEs with different chain lengths and boiling points.
Injector Splitless mode, 250°CMaximizes the transfer of analytes to the column for trace analysis.[8]

Expert Insight: For particularly complex samples, coupling two columns of different polarities in tandem can significantly enhance resolving power.[2][9]

Mass Spectrometric Detection: Identification and Confirmation

Electron ionization (EI) is the most common ionization technique for FAME analysis. The resulting mass spectra provide a fragmentation pattern that serves as a "fingerprint" for each compound.

Key Fragmentation Patterns of BCFA Methyl Esters:

The location of the methyl branch significantly influences the fragmentation pattern, providing diagnostic ions for structural elucidation.

Fragmentation cluster_iso iso-BCFA cluster_anteiso anteiso-BCFA BCFAME BCFA Methyl Ester (Molecular Ion, M+) iso_frag [M-43]+ Loss of isopropyl group BCFAME:head->iso_frag Characteristic Fragmentation anteiso_frag1 [M-29]+ Loss of ethyl group BCFAME:head->anteiso_frag1 Characteristic Fragmentation anteiso_frag2 [M-57]+ Cleavage at branch point BCFAME:head->anteiso_frag2

Caption: Diagnostic fragmentations of iso- and anteiso-BCFA methyl esters.

Mass Spectrometer Settings:

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Provides reproducible and extensive fragmentation, ideal for library matching.
Electron Energy 70 eVStandard energy for generating comparable mass spectra.
Mass Range m/z 50-500Covers the expected mass range for common FAMEs.
Source Temperature 230°CPrevents condensation of analytes in the ion source.
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan is used for identification, while SIM provides higher sensitivity for quantification of specific BCFAs.[9]

Trustworthiness through Self-Validation: The combination of a specific retention time from the GC and a characteristic mass spectrum from the MS provides a high degree of confidence in compound identification. This is further validated by comparison to commercial or in-house spectral libraries. For unambiguous identification, especially of novel BCFAs, analysis of authentic standards is essential. Tandem mass spectrometry (MS/MS) can also be employed to further probe the structure by isolating a specific precursor ion and inducing further fragmentation.[10][11]

Data Analysis and Quantification

The final step in the workflow involves processing the acquired data to identify and quantify the BCFAs present in the sample.

  • Peak Integration: The chromatographic peaks corresponding to each FAME are integrated to determine their area.

  • Compound Identification: The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for tentative identification.[3] Confirmation is achieved by comparing the retention time and mass spectrum with those of an authentic standard.

  • Quantification: For accurate quantification, an internal standard (e.g., a fatty acid not expected to be in the sample, such as nonadecanoic acid, C19:0) is added to the sample prior to extraction.[12] The concentration of each BCFA is then calculated based on its peak area relative to the peak area of the internal standard and a calibration curve generated from standards of known concentrations.

Conclusion: A Powerful Tool for Biological Discovery

The GC-MS analysis of branched-chain fatty acids is a robust and sensitive technique that provides invaluable insights into their roles in biological systems. While the analytical workflow is intricate, a thorough understanding of the principles behind each step, from sample preparation to data interpretation, is key to generating high-quality, reliable data. The protocols and insights provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to confidently navigate the complexities of BCFA analysis and unlock new avenues of scientific discovery.

References

  • He, Y., et al. (2020). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Journal of Chromatography A, 1627, 461413. [Link]

  • Wang, Y., et al. (2023). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. Foods, 12(15), 2849. [Link]

  • Ran-Ressler, R. R., et al. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 22(11), 1999–2007. [Link]

  • He, Y., et al. (2020). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. NIH Public Access, 2020, 1-17. [Link]

  • Lopes, T. J., et al. (2021). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 11(2), 101. [Link]

  • Al-Asmari, A. K., et al. (2021). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Journal of Clinical Medicine, 10(19), 4443. [Link]

  • Filho, A. C. S. A., et al. (2023). Sample Preparation Methods for Fatty Acid Analysis in Different Raw Meat Products by GC-FID. Food Analytical Methods, 16(1), 1-19. [Link]

  • Rontani, J. F. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8860868. [Link]

  • Ran-Ressler, R. R., et al. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 22(11), 1999–2007. [Link]

  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.
  • Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223–229.
  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • Han, J., et al. (2015). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolomics, 11, 1271–1280. [Link]

  • ResearchGate. (2013). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis? Retrieved from [Link]

  • Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, Y., et al. (2020). Preparation of branched-chain fatty acids: A mini review. Food Science & Nutrition, 8(9), 4646–4653. [Link]

  • Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Chemical Reviews, 115(18), 10487–10526. [Link]

  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.

Sources

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acids are a pivotal class of organic compounds, integral to metabolic pathways, pharmaceutical active ingredients (APIs), and industrial processes.[1] Their analysis, however, presents unique challenges for High-Performance Liquid Chromatography (HPLC) due to their inherent polarity, hydrophilicity, and pH-dependent ionization. This guide provides a comprehensive overview of robust HPLC methodologies tailored for the separation and quantification of carboxylic acids. We will delve into the mechanistic principles behind various separation modes—including ion-suppression reversed-phase, ion-exclusion, and HILIC—and discuss optimal detection strategies. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, step-by-step protocols for immediate application.

The Analytical Challenge: The Physicochemical Nature of Carboxylic Acids

The primary difficulty in analyzing carboxylic acids stems from their ionizable carboxyl group (-COOH). In aqueous solutions, this group exists in equilibrium between its neutral, protonated form (R-COOH) and its anionic, deprotonated form (R-COO⁻). This equilibrium is governed by the compound's acidity constant (pKa) and the pH of the mobile phase.

  • High Polarity: Most short-chain carboxylic acids are highly polar and exhibit poor retention on traditional nonpolar reversed-phase columns (e.g., C18), often eluting in or near the solvent front.[2]

  • pH-Dependent Retention: The analyte's charge state directly impacts its interaction with the stationary phase. In reversed-phase HPLC, the neutral form is more hydrophobic and thus better retained. Fluctuations in mobile phase pH can lead to significant shifts in retention time and poor peak shape (e.g., tailing), compromising method robustness.

  • Lack of a Strong Chromophore: Many simple aliphatic carboxylic acids do not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging and often necessitating low-wavelength detection (~210 nm) or alternative detection methods.[1][3]

To overcome these challenges, the chromatographer must carefully select a separation strategy that controls the ionization state of the analyte and promotes sufficient interaction with the stationary phase.

Core Separation Strategies and Mechanisms

The selection of an appropriate HPLC method is contingent on the specific properties of the target carboxylic acids and the sample matrix. The most effective strategies are detailed below.

2.1. Reversed-Phase HPLC (RP-HPLC) with Ion-Suppression

This is arguably the most common and intuitive approach for carboxylic acids on ubiquitous C18 columns.

  • Causality and Mechanism: The core principle is to force the equilibrium of the carboxylic acid towards its neutral, protonated state. According to the Henderson-Hasselbalch equation, this is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the analyte. In this un-ionized state, the carboxylic acid becomes more hydrophobic, increasing its partitioning into the nonpolar stationary phase and leading to adequate retention and improved peak symmetry.

  • Practical Considerations:

    • Mobile Phase: An acidic mobile phase is required. Typically, this involves adding an acidifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to the aqueous component to achieve a pH between 2.5 and 3.5.[4] A buffer (e.g., phosphate or acetate) should be used to maintain a stable pH throughout the analysis for reproducible results.[5]

    • Column Choice: Standard C18 or C8 columns are suitable. For more polar carboxylic acids, polar-embedded or polar-endcapped columns can offer alternative selectivity and better peak shape by minimizing undesirable interactions with residual silanols on the silica surface.

2.2. Ion-Exclusion Chromatography (IEC)

IEC is a powerful and highly effective technique specifically for separating ionic compounds, like carboxylic acids, from a sample matrix.[6]

  • Causality and Mechanism: This mode utilizes a stationary phase composed of a sulfonated polystyrene-divinylbenzene resin (a strong cation exchanger in the H⁺ form).[7] The separation is governed by the "Donnan Exclusion" principle. The stationary phase possesses a fixed negative charge (from the sulfonate groups) and is permeable to neutral molecules but repels anions from the mobile phase.[7] Strong inorganic acid anions are fully repelled and elute first in the void volume.[8] Weak acids, such as carboxylic acids, are only partially ionized in the acidic mobile phase. The neutral, protonated form can penetrate the pores of the resin, leading to retention, while the ionized form is excluded. Separation occurs based on the pKa of the acids; those with lower pKa values (stronger acids) are more ionized and thus excluded more, eluting earlier.[7]

  • Practical Considerations:

    • Mobile Phase: A dilute strong acid, most commonly sulfuric acid (e.g., 0.005 N H₂SO₄), is used as the eluent.[9][10]

    • Column Choice: Specialized ion-exclusion columns, such as those based on polystyrene-divinylbenzene resins (e.g., Bio-Rad Aminex HPX-87H), are required.[9]

2.3. Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar or multi-carboxylic acids that are poorly retained even under ion-suppressed RP conditions, HILIC provides an excellent alternative.[11]

  • Causality and Mechanism: HILIC employs a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2][12] The mobile phase creates a water-enriched layer on the surface of the stationary phase.[2][12] Polar analytes partition from the organic-rich mobile phase into this immobilized aqueous layer, leading to retention.[11][12] Elution is typically achieved by increasing the proportion of the aqueous component (the strong solvent) in the mobile phase.[12]

  • Practical Considerations:

    • Mobile Phase: Typically consists of >70% acetonitrile with an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.

    • Column Choice: A variety of polar stationary phases are available, including amide, diol, and zwitterionic columns, each offering unique selectivity.[11]

Detection Techniques for Carboxylic Acids

The choice of detector is critical, especially for aliphatic acids lacking UV chromophores.[1]

Detector TypePrinciple & SuitabilityAdvantagesLimitations
UV-Vis Measures absorbance of light. Suitable for aromatic carboxylic acids or those with conjugated double bonds.Robust, common, and reliable.Low sensitivity or no response for aliphatic acids. Requires low wavelength (200-220 nm) detection for some, which can suffer from baseline noise and interferences.[3]
Refractive Index (RI) Measures changes in the refractive index of the eluent. A universal detector.Universal response for non-chromophoric compounds.Not compatible with gradient elution, temperature-sensitive, relatively low sensitivity.[3]
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles.Universal for non-volatile analytes, compatible with gradient elution, more sensitive than RI.Requires volatile mobile phase buffers (e.g., formate, acetate), response can be non-linear.
Conductivity Measures the electrical conductivity of the eluent. Ideal for ion-exchange and ion-exclusion chromatography.High sensitivity for ionic species, can be used with a suppressor to reduce background noise.[7]Requires ionic analytes and is sensitive to mobile phase composition.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Highest sensitivity and selectivity, provides structural information for identification.[1][3]Higher cost and complexity, requires volatile mobile phases.
Experimental Workflows & Protocols

The following protocols provide detailed, validated methods for common applications. All procedures should be performed in accordance with laboratory safety guidelines and established quality standards, such as those outlined in USP General Chapter <621>.[13][14][15][16]

Workflow 1: Ion-Suppression RP-HPLC for Pharmaceutical Quality Control

This workflow illustrates the logical steps for developing and running a quality control method for a carboxylic acid-containing Active Pharmaceutical Ingredient (API).

G cluster_0 Method Development cluster_1 Sample & Standard Preparation cluster_2 Analysis & Validation A Define Analyte (API, pKa ~4.5) B Select Column (e.g., C18, 4.6x150mm, 5µm) A->B C Mobile Phase Scouting (pH 2.5-3.0, ACN/MeOH) B->C D Optimize Conditions (Gradient, Flow Rate, Temp) C->D E Prepare Mobile Phase (e.g., 20mM KH2PO4, pH 2.8) I Equilibrate System D->I Final Method F Prepare Standard Stock (API in Diluent) G Prepare Sample (Dissolve dosage form in Diluent) H Filter all solutions (0.45µm) G->H K Analyze Samples H->K Prepared Samples J System Suitability Test (SST) (Inject Standard 5x) I->J J->K SST Passes (Tailing <1.5, RSD <2.0%) L Process Data & Report Results K->L

Caption: Workflow for API analysis via Ion-Suppression RP-HPLC.

Protocol 1: Quantification of Ferulic Acid in a Topical Cream

This protocol is designed for the quality control assay of Ferulic Acid (pKa ~4.5), a common antioxidant in cosmetic formulations.

  • Instrumentation and Materials:

    • HPLC system with UV-Vis Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

    • C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.2% Formic Acid in Water.[4]

    • Mobile Phase B: 0.2% Formic Acid in Acetonitrile.[4]

    • Diluent: Methanol:Water (50:50, v/v)

    • Ferulic Acid Reference Standard

    • Topical cream sample containing Ferulic Acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 320 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 15
      10.0 50
      12.0 90
      14.0 90
      14.1 15

      | 18.0 | 15 |

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve Ferulic Acid reference standard in diluent to prepare a stock solution of 100 µg/mL.

    • Sample Preparation: Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask. Add ~30 mL of diluent and sonicate for 15 minutes to extract the analyte. Allow to cool to room temperature, dilute to volume with diluent, and mix well. Centrifuge a portion of the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • System Suitability: Equilibrate the column for at least 30 minutes. Make five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor for the Ferulic Acid peak is ≤ 1.5.

    • Analysis: Inject the standard solution and the prepared sample solution.

    • Calculation: Quantify the amount of Ferulic Acid in the sample by comparing the peak area from the sample injection to the peak area from the standard injection.

Workflow 2: Ion-Exclusion HPLC for Short-Chain Fatty Acids (SCFAs)

This workflow details the analysis of SCFAs (e.g., acetic, propionic, butyric acid) in a biological matrix like a fermentation broth.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Analysis & Quantification A Collect Sample (e.g., Fermentation Broth) B Centrifuge to remove solids (10,000 rpm, 10 min) A->B C Acidify Supernatant (e.g., with perchloric acid) B->C D Filter through 0.22µm membrane C->D K Analyze Prepared Samples D->K Prepared Sample E Install Ion-Exclusion Column (e.g., Aminex HPX-87H) F Prepare Mobile Phase (e.g., 0.005 N H2SO4) E->F G Set Isocratic Conditions (Flow, Temp) F->G H Equilibrate System (Stable Baseline) G->H I Prepare Calibration Standards (Mixture of SCFAs) H->I Ready System J Generate Calibration Curve I->J L Quantify using Curve K->L

Caption: Workflow for SCFA analysis via Ion-Exclusion HPLC.

Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs) in Chicken Feces

This protocol is adapted for the quantification of acetic, propionic, and butyric acids, which are key indicators of gut health.[17]

  • Instrumentation and Materials:

    • HPLC system with UV-Vis or RI Detector

    • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 x 7.8 mm)

    • Column Heater

    • Mobile Phase: 0.005 N Sulfuric Acid (H₂SO₄) in HPLC-grade water.

    • SCFA Standard Mix: A mixed stock solution containing acetic, propionic, and butyric acid at a known concentration (e.g., 1000 mg/L each) in HPLC-grade water.

    • Fecal sample.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50-60 °C (essential for good peak shape on these columns)

    • Detection: UV at 210 nm or Refractive Index (RI)

    • Injection Volume: 20 µL

    • Run Time: ~30 minutes (isocratic)

  • Procedure:

    • Calibration Standards: Prepare a series of calibration standards by diluting the SCFA standard mix with the mobile phase to cover the expected concentration range (e.g., 10, 50, 100, 250, 500 mg/L).

    • Sample Preparation: a. Homogenize a known weight of the fecal sample with HPLC-grade water.[17] b. Centrifuge the homogenate for 10 minutes at 10,000 rpm to pellet solids.[17] c. Recover the supernatant and acidify it (e.g., with perchloric or sulfuric acid) to ensure all SCFAs are fully protonated. d. Centrifuge again to remove any precipitated proteins. e. Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • System Equilibration: Install and heat the column to the set temperature. Equilibrate the system with the mobile phase until a stable baseline is achieved (this can take 1-2 hours for new setups).

    • Analysis: a. Inject the calibration standards in order from lowest to highest concentration to generate a calibration curve. The linearity (R²) should be ≥ 0.998.[17] b. Inject the prepared fecal samples.

    • Calculation: Identify the SCFA peaks in the sample chromatograms by comparing their retention times to the standards. Quantify the concentration of each SCFA using the linear regression equation derived from the calibration curve.

Conclusion

The successful analysis of carboxylic acids by HPLC is readily achievable through a systematic approach to method development. By understanding the fundamental principles of analyte chemistry and chromatographic separation, scientists can select the optimal strategy for their specific application. Ion-suppression RP-HPLC remains a versatile and accessible method for many pharmaceutical and industrial applications, while ion-exclusion chromatography offers unparalleled performance for separating short-chain organic acids. For highly polar species, HILIC provides a robust solution. Combined with the appropriate detection technique, these methods deliver the accuracy, precision, and reliability required for both research and routine quality control.

References
  • Kim, J. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Šatínský, D. et al. (2005). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Journal of Separation Science. Available at: [Link]

  • Wojtal, Ł. et al. (2014). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Melenteva, T.A. et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Available at: [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Ràfols, C. et al. (1997). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. Available at: [Link]

  • Billen, M. et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. Available at: [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]

  • Patel, P. et al. (2015). Development of Analytical Method by RP-HPLC Method for Validation of Emtricitabine in API and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Hernández-Pando, R. et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules. Available at: [Link]

  • Papageorgiou, V.P. et al. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Cosmetics. Available at: [Link]

  • Van de Velde, M. et al. (2014). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ResearchGate. Available at: [Link]

  • LCGC International. (2021). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • Giebułtowicz, J. et al. (2018). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. ResearchGate. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids. Available at: [Link]

  • Rosés, M. (2013). Mechanisms of retention in HPLC Part 2. SlideShare. Available at: [Link]

  • Ahmed, M. & Pohl, C. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Wang, Y. et al. (2012). Ion-exclusion chromatography determination of organic acid in uridine 5'-monophosphate fermentation broth. Journal of Chromatographic Science. Available at: [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • International Journal of Research Trends and Innovation. (2023). Formulation, Analytical Method Development and Validation of Anti-Arthritis Drugs by HPLC Method. Available at: [Link]

  • Rocchetti, L. et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]

  • Souri, E. et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography. Available at: [Link]

  • Dasgupta, P.K. et al. (2014). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Journal of Chromatographic Science. Available at: [Link]

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Anwendungsleitfaden: Strategien zur Derivatisierung von 2-(Propan-2-yl)heptansäure für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: February 2026

Erstellt von: Dr. Eva Neumann, Senior Application Scientist

Zusammenfassung

Dieser technische Leitfaden bietet detaillierte Protokolle und strategische Überlegungen zur Derivatisierung von 2-(Propan-2-yl)heptansäure für die Analyse mittels Gaschromatographie (GC). 2-(Propan-2-yl)heptansäure, eine verzweigtkettige Carbonsäure, stellt aufgrund ihrer Polarität und geringen Flüchtigkeit analytische Herausforderungen dar. Die Derivatisierung ist ein entscheidender Schritt, um diese Herausforderungen zu überwinden, indem die Flüchtigkeit erhöht, die thermische Stabilität verbessert und die chromatographische Peakform optimiert wird. Wir stellen hier zwei primäre, praxiserprobte Methoden vor: Silylierung und Alkylierung (via Esterbildung) und erörtern zusätzlich Strategien für die chirale Analyse.

Einleitung: Die analytische Herausforderung

2-(Propan-2-yl)heptansäure besitzt eine polare Carboxylgruppe (-COOH), die für starke intermolekulare Wasserstoffbrückenbindungen verantwortlich ist. Diese Eigenschaft führt zu:

  • Geringer Flüchtigkeit: Die Substanz verdampft erst bei hohen Temperaturen, was in der GC zu langen Retentionszeiten und breiten Peaks führen kann.[1][2][3]

  • Thermischer Instabilität: Bei den im GC-Injektor erforderlichen hohen Temperaturen kann die Säure decarboxylieren oder anderweitig zerfallen.

  • Schlechter Peakform: Interaktionen der polaren Carboxylgruppe mit der stationären Phase der GC-Säule können zu Peak-Tailing führen, was die Quantifizierung erschwert.

Die Derivatisierung wandelt die polare Carboxylgruppe in eine unpolare, flüchtigere und thermisch stabilere funktionelle Gruppe um.[1][3][4] Dieser Prozess ist unerlässlich, um eine robuste und reproduzierbare quantitative Analyse mittels GC, insbesondere in Verbindung mit Massenspektrometrie (MS), zu ermöglichen.[5]

Kausale Betrachtung: Warum eine Derivatisierung wählen?

Die Entscheidung für eine Derivatisierungsmethode hängt von der analytischen Zielsetzung, der Probenmatrix und der verfügbaren Ausstattung ab. Die primären Ziele sind:

  • Erhöhung der Flüchtigkeit: Durch den Ersatz des aktiven Protons der Carboxylgruppe wird die Polarität reduziert, was zu einem niedrigeren Siedepunkt des Derivats führt.[1][5]

  • Verbesserung der chromatographischen Eigenschaften: Unpolare Derivate zeigen weniger Wechselwirkung mit der GC-Säule, was zu schärferen, symmetrischeren Peaks führt.

  • Steigerung der Empfindlichkeit: Bestimmte Derivate, wie z.B. fluorierte Ester, können die Nachweisempfindlichkeit in spezifischen Detektoren (z.B. Elektroneneinfangdetektor, ECD) drastisch erhöhen.

  • Ermöglichung der chiralen Trennung: Da 2-(Propan-2-yl)heptansäure ein Chiralitätszentrum besitzt, kann durch Reaktion mit einem enantiomerenreinen Reagenz ein Diastereomerenpaar gebildet werden, das auf einer achiralen Säule getrennt werden kann.[6]

Strategien und Protokolle für die GC-Analyse

Hier werden zwei bewährte Hauptstrategien vorgestellt: Silylierung und Alkylierung.

Strategie A: Silylierung mittels MSTFA

Die Silylierung ist eine der gebräuchlichsten Derivatisierungstechniken, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[5][7] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein hochwirksames Silylierungsreagenz, das sich durch die hohe Flüchtigkeit seiner Nebenprodukte auszeichnet, was zu sauberen Chromatogrammen führt.[8]

Mechanismus: Die Carbonsäure reagiert mit MSTFA zu einem Trimethylsilylester.

R-COOH + CF₃CON(CH₃)Si(CH₃)₃ → R-COOSi(CH₃)₃ + CF₃CONH(CH₃)

Experimentelles Protokoll: MSTFA-Derivatisierung

Benötigte Materialien:

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin oder Acetonitril (wasserfrei, GC-Qualität)

  • Probenextrakt von 2-(Propan-2-yl)heptansäure, getrocknet

  • Heizblock oder Wasserbad

  • GC-Vials (2 mL) mit Septumkappen

  • Mikroliterspritzen

Schritt-für-Schritt-Anleitung:

  • Probeneinwaage: Überführen Sie eine bekannte Menge des getrockneten Probenextrakts (typischerweise 10-100 µg des Analyten) in ein GC-Vial. Es ist entscheidend, dass die Probe frei von Wasser ist, da Wasser mit dem Silylierungsreagenz reagiert und die Ausbeute verringert.

  • Reagenz zugeben: Geben Sie 50 µL eines geeigneten Lösungsmittels (z.B. Pyridin) hinzu, um den Rückstand aufzulösen. Fügen Sie anschließend 50 µL MSTFA hinzu. Für eine verbesserte Reaktivität kann 1% Trimethylchlorsilan (TMCS) als Katalysator dem MSTFA zugesetzt werden.[9]

  • Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 30 Minuten bei 60-70 °C auf einem Heizblock. Die genaue Zeit und Temperatur sollten für eine vollständige Derivatisierung optimiert werden.

  • Abkühlen: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen.

  • GC-MS-Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System. Das Derivat ist feuchtigkeitsempfindlich, daher sollte die Analyse zeitnah erfolgen.

Strategie B: Alkylierung mittels Alkylchloroformaten

Die Alkylierung, insbesondere die Bildung von Estern, ist eine robuste Alternative zur Silylierung. Die Reaktion mit Alkylchloroformaten, wie z.B. Ethylchloroformat, ist schnell, findet bei Raumtemperatur statt und erzeugt stabile Derivate.

Mechanismus: Die Reaktion verläuft in zwei Schritten. Zuerst bildet die Carbonsäure mit dem Ethylchloroformat ein gemischtes Anhydrid. Dieses instabile Intermediat reagiert dann mit einem Alkohol (z.B. Ethanol) zum entsprechenden Ethylester.

  • R-COOH + ClCOOC₂H₅ + Pyridin → R-COOCOOC₂H₅ + Pyridin·HCl

  • R-COOCOOC₂H₅ + C₂H₅OH → R-COOC₂H₅ + CO₂ + C₂H₅OH

Experimentelles Protokoll: Ethylchloroformat-Derivatisierung

Benötigte Materialien:

  • Ethylchloroformat

  • Pyridin (wasserfrei)

  • Ethanol (wasserfrei)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumbicarbonatlösung

  • Probenextrakt, gelöst in einem aprotischen Lösungsmittel (z.B. Toluol)

  • Vortex-Mischer

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie den getrockneten Probenextrakt in 100 µL eines Toluol/Pyridin-Gemisches (4:1, v/v) in einem Reaktionsgefäß.

  • Erste Reaktion: Geben Sie 20 µL Ethylchloroformat zu und mischen Sie die Lösung kurz. Lassen Sie die Reaktion für 1 Minute bei Raumtemperatur ablaufen.

  • Esterbildung: Fügen Sie 100 µL Ethanol (wasserfrei) hinzu, um das gemischte Anhydrid in den Ethylester umzuwandeln. Mischen Sie erneut.

  • Extraktion: Stoppen Sie die Reaktion durch Zugabe von 500 µL gesättigter Natriumbicarbonatlösung. Extrahieren Sie das Derivat durch Zugabe von 500 µL Hexan und kräftiges Mischen (Vortex).

  • Phasentrennung: Zentrifugieren Sie die Probe kurz, um die Phasen zu trennen.

  • GC-MS-Analyse: Überführen Sie die obere organische Phase (Hexan) in ein GC-Vial und injizieren Sie 1 µL in das GC-MS-System.

Visualisierung und Daten

Vergleich der Derivatisierungsmethoden
MerkmalSilylierung (MSTFA)Alkylierung (Ethylchloroformat)
Reagenz N-Methyl-N-(trimethylsilyl)trifluoracetamidEthylchloroformat, Pyridin, Alkohol
Reaktionszeit 15-60 Minuten< 5 Minuten
Temperatur 60-80 °CRaumtemperatur
Derivatstabilität Mäßig (feuchtigkeitsempfindlich)Hoch
Nebenprodukte Sehr flüchtigCO₂, Salze (werden extrahiert)
Vorteile Ein-Schritt-Reaktion, saubere ChromatogrammeSchnell, robuste Derivate, milde Bedingungen
Nachteile Erfordert Hitze, feuchtigkeitsempfindlichMehrere Schritte, erfordert Extraktion
Workflow-Diagramm

Das folgende Diagramm illustriert den allgemeinen Arbeitsablauf für die Probenvorbereitung und Derivatisierung.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung P1 1. Probenextraktion (z.B. LLE oder SPE) P2 2. Trocknung des Extrakts (z.B. unter N₂-Strom) P1->P2 D1 3. Zugabe von Lösungsmittel & Reagenz P2->D1 Getrocknete Probe D2 4. Reaktion (Heizen oder RT) D1->D2 D3 5. Optional: Aufarbeitung (z.B. Extraktion) D2->D3 A1 6. GC-MS Analyse D3->A1

Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.

Spezialanwendung: Chirale Analyse

2-(Propan-2-yl)heptansäure ist eine chirale Verbindung. Um die Enantiomere zu trennen, kann entweder eine chirale GC-Säule (z.B. auf Basis von Cyclodextrinen) verwendet werden oder es kann eine Derivatisierung mit einem enantiomerenreinen Reagenz erfolgen.[10][11]

Ansatz: Die Reaktion der racemischen Säure mit einem enantiomerenreinen chiralen Alkohol (z.B. (R)-(-)-2-Butanol) oder Amin führt zur Bildung von Diastereomeren. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer standardmäßigen, achiralen GC-Säule getrennt werden.[6]

G Racemat Racemische Säure (R-Säure & S-Säure) Reagenz + Enantiomerenreines Reagenz (z.B. S-Alkohol) Racemat->Reagenz Diastereomere Diastereomerenpaar (R,S-Ester & S,S-Ester) Reagenz->Diastereomere Trennung Trennung auf achiraler GC-Säule Diastereomere->Trennung

Abbildung 2: Logik der chiralen Derivatisierung zur Trennung von Enantiomeren.

Validierung und Fehlerbehebung

  • Unvollständige Derivatisierung: Erkennbar an einem breiten oder tailenden Peak des ursprünglichen Analyten.

    • Lösung: Reaktionszeit oder -temperatur erhöhen. Sicherstellen, dass die Reagenzien frisch und die Bedingungen wasserfrei sind.

  • Störende Peaks: Können von Reagenzien, Nebenprodukten oder der Matrix stammen.

    • Lösung: Analysieren Sie einen Reagenzienblindwert (ohne Analyt). Optimieren Sie den Aufarbeitungsschritt (z.B. Extraktion), um Störungen zu entfernen.

  • Geringe Wiederfindung: Das Derivat kann während der Aufarbeitung verloren gehen oder instabil sein.

    • Lösung: Überprüfen Sie die Stabilität des Derivats über die Zeit. Optimieren Sie die Extraktionsbedingungen (pH-Wert, Lösungsmittel). Verwenden Sie einen internen Standard, der dem Analyten strukturell ähnlich ist.

Fazit

Die Derivatisierung von 2-(Propan-2-yl)heptansäure ist ein entscheidender Schritt für eine erfolgreiche GC-Analyse. Die Silylierung mit MSTFA ist eine schnelle und effektive Ein-Schritt-Methode, die jedoch streng wasserfreie Bedingungen erfordert. Die Alkylierung über Alkylchloroformate bietet eine robuste Alternative, die sehr stabile Derivate erzeugt. Die Wahl der Methode sollte auf den spezifischen Anforderungen des Labors, der Probenmatrix und dem analytischen Ziel basieren. Für die Quantifizierung von Enantiomeren ist die Bildung von Diastereomeren eine leistungsstarke Technik. In jedem Fall ist die sorgfältige Optimierung und Validierung des gewählten Protokolls der Schlüssel zu genauen und zuverlässigen Ergebnissen.

Referenzen

  • Stróżyńska, M. (2020). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Verfügbar unter: [Link]

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Verfügbar unter: [Link]

  • Hoffmann, A. (2014). Spurenanalytik organischer Verbindungen. Vorlesungsskript, Universität des Saarlandes. Verfügbar unter: [Link]

  • Vasold, R. (2020). Einführendes Praktikum in die GC. Skript, Universität Regensburg. Verfügbar unter: [Link]

  • Phenomenex, Inc. (n.d.). Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]

  • Vogel Communications Group. (2020). Silylierung im Wasser? Geht doch! Und wie?!. laborpraxis. Verfügbar unter: [Link]

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Derivatisierungsmittel für die GC. Verfügbar unter: [Link]

  • Song, G., et al. (2014). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. Verfügbar unter: [Link]

  • DocCheck Flexikon. (n.d.). Gaschromatographie. Verfügbar unter: [Link]

  • Unbekannter Autor. (2020). Gaschromatographie. Verfügbar unter: [Link]

  • Unbekannter Autor. (n.d.). Gaschromatographie. Verfügbar unter: [Link]

  • Wikipedia. (2025). Chirales Derivatisierungsreagenz. Verfügbar unter: [Link]

  • Horváth, O., & Csedreki, L. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Verfügbar unter: [Link]

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Application Notes and Protocols: 2-(Propan-2-yl)heptanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential applications of 2-(Propan-2-yl)heptanoic acid in medicinal chemistry. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous compounds, particularly other α-branched carboxylic acids like valproic acid, and fundamental medicinal chemistry principles. We will explore plausible synthetic routes, hypothesize potential therapeutic applications based on its structural features, and provide detailed protocols for its synthesis and subsequent biological evaluation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this novel chemical entity.

Introduction: Structural Features and Medicinal Chemistry Rationale

This compound is a branched-chain carboxylic acid characterized by a seven-carbon heptanoic acid backbone with an isopropyl group at the α-position. The presence of both a lipophilic alkyl chain and a polar carboxylic acid head group suggests that this molecule may interact with biological systems in several ways.

The carboxylic acid moiety is a common functional group in many pharmaceuticals, capable of forming hydrogen bonds and ionic interactions with biological targets.[1] However, it can also lead to poor pharmacokinetic properties.[2] The lipophilic nature of the heptyl chain and the isopropyl group will significantly influence the molecule's overall lipophilicity, a critical factor in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4]

The α-branching, in particular, is a key structural feature. Valproic acid (2-propylpentanoic acid), a well-known antiepileptic and mood-stabilizing drug, is also an α-branched carboxylic acid.[5][6] Its therapeutic effects are attributed to multiple mechanisms, including the enhancement of GABAergic neurotransmission and inhibition of histone deacetylases (HDACs).[5][7] The structural similarity between this compound and valproic acid provides a strong rationale for investigating its potential neurological and psychiatric applications.

Synthetic Protocol: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Protocol 2.1: Malonic Ester Synthesis Approach

This protocol outlines a two-step process starting from diethyl malonate.

Step 1: Dialkylation of Diethyl Malonate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.

  • Deprotonation: Add sodium ethoxide (2.2 equivalents) portion-wise to the solution at room temperature. Stir for 30 minutes.

  • First Alkylation: Add 1-bromopentane (1.1 equivalents) dropwise and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Second Alkylation: After cooling to room temperature, add 2-bromopropane (1.1 equivalents) and reflux for another 4-6 hours.

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure. Add water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dialkylated malonic ester. Purify by column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Reflux the purified dialkylated ester with an excess of aqueous sodium hydroxide solution until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux to effect decarboxylation, which can be observed by the evolution of carbon dioxide.

  • Extraction and Purification: After cooling, extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Dialkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Dialkylated_Ester Diethyl 2-pentyl-2-(propan-2-yl)malonate Diethyl_Malonate->Dialkylated_Ester 1. NaOEt 2. 1-Bromopentane 3. 2-Bromopropane Diethyl_Malonate->Dialkylated_Ester NaOEt Sodium Ethoxide (2.2 eq) 1_Bromopentane 1-Bromopentane 2_Bromopropane 2-Bromopropane Final_Product This compound Dialkylated_Ester->Final_Product 1. NaOH(aq), Δ 2. HCl(aq), Δ Dialkylated_Ester->Final_Product

Caption: Workflow for the synthesis of this compound.

Hypothesized Medicinal Chemistry Applications

Based on its structural similarity to valproic acid and its inherent lipophilicity, we hypothesize the following potential applications for this compound.

Neurology and Psychiatry
  • Anticonvulsant Activity: The branched-chain fatty acid motif is a key pharmacophore for anticonvulsant activity.[8] this compound may modulate voltage-gated sodium and calcium channels or enhance GABAergic neurotransmission, similar to valproic acid.[7][9]

  • Mood Stabilization: Valproic acid is a first-line treatment for bipolar disorder.[6] The potential of this compound to act as a mood stabilizer warrants investigation.

  • HDAC Inhibition: Valproic acid is a known HDAC inhibitor, a mechanism implicated in its anticancer and neuroprotective effects.[5] The structural similarity suggests that this compound could also exhibit HDAC inhibitory activity.

VPA_MoA cluster_targets Potential Cellular Targets cluster_outcomes Potential Therapeutic Outcomes VPA_analog This compound (Hypothesized) GABA ↑ GABA Levels VPA_analog->GABA Ion_Channels Modulation of Voltage-Gated Ion Channels VPA_analog->Ion_Channels HDAC HDAC Inhibition VPA_analog->HDAC Anticonvulsant Anticonvulsant Effects GABA->Anticonvulsant Mood_Stabilization Mood Stabilization GABA->Mood_Stabilization Ion_Channels->Anticonvulsant HDAC->Mood_Stabilization Neuroprotection Neuroprotection HDAC->Neuroprotection

Caption: Hypothesized mechanisms of action for this compound.

Metabolic Diseases

The lipophilic nature of this compound suggests it could interact with nuclear receptors that bind fatty acids, such as Peroxisome Proliferator-Activated Receptors (PPARs). Fibrates, another class of carboxylic acid-containing drugs, are PPARα agonists used to treat dyslipidemia.

Protocols for Biological Evaluation

The following protocols are designed to test the hypothesized biological activities of this compound.

Protocol 4.1: In Vitro HDAC Inhibition Assay

This protocol uses a commercially available fluorometric HDAC inhibition assay kit.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Procedure:

    • Add HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compound or a known inhibitor (e.g., Trichostatin A) to a 96-well plate.

    • Incubate at 37°C for the recommended time.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Data Analysis: Measure fluorescence intensity using a plate reader. Calculate the IC50 value for this compound.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify target engagement in a cellular context.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line for neurological targets) and treat with this compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., a specific HDAC isoform) in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Protocol 4.3: In Vivo Anticonvulsant Activity in a Rodent Model

The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical model for assessing anticonvulsant efficacy.[8]

  • Animal Dosing: Administer this compound or vehicle control to rodents via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: After a suitable pre-treatment time, administer a convulsive dose of PTZ.

  • Observation: Observe the animals for seizure activity (e.g., latency to first seizure, seizure severity score).

  • Data Analysis: Compare the seizure parameters between the treated and control groups to determine the anticonvulsant effect of the compound.

Structure-Activity Relationship (SAR) Considerations

To optimize the activity of this compound, the following structural modifications could be explored:

ModificationRationale
Varying the length of the alkyl chain To modulate lipophilicity and potentially improve potency or ADMET properties.
Introducing unsaturation in the alkyl chain May alter metabolic stability and introduce conformational constraints.
Replacing the carboxylic acid with a bioisostere To improve pharmacokinetic properties such as oral bioavailability and metabolic stability.[10][11]
Introducing substituents on the alkyl chain To probe for additional binding interactions with the target protein.

Conclusion

This compound represents an unexplored chemical entity with therapeutic potential, particularly in the areas of neurology and psychiatry. Its structural similarity to the established drug valproic acid provides a strong foundation for future research. The synthetic and biological evaluation protocols outlined in this guide offer a clear path for investigating its medicinal chemistry applications. Further studies are warranted to elucidate its precise mechanism of action, efficacy, and safety profile.

References

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Medicinal Chemistry. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Valproic acid pathway: pharmacokinetics and pharmacodynamics. (n.d.). Pharmacogenomics. [Link]

  • Synthesis of substituted carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). Expert Opinion on Drug Discovery. [Link]

  • Asymmetric synthesis of α-alkylated carboxylic acid. (n.d.). ResearchGate. [Link]

  • Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. (n.d.). Molecular Pharmaceutics. [Link]

  • Valproate. (n.d.). Wikipedia. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society. [Link]

  • Carboxylic Acids, Branched-Chain Acids. (n.d.). ResearchGate. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (n.d.). MDPI. [Link]

  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

  • Valproic Acid. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Stereochemistry of alkylation of carboxylic acid salt and ester .alpha. anions derived from cyclic systems. (n.d.). The Journal of Organic Chemistry. [Link]

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. (n.d.). Current Medicinal Chemistry. [Link]

  • Valproic Acid Pharmacology. (n.d.). News-Medical.Net. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. (n.d.). PubMed. [Link]

  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (n.d.). Royal Society of Chemistry. [Link]

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

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Application Notes & Protocols: The Strategic Use of Substituted Heptanoic Acids as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Heptanoic acid and its substituted derivatives represent a versatile class of chemical intermediates that are fundamental to modern drug discovery and development. Their seven-carbon aliphatic chain provides a robust scaffold that can be strategically functionalized to modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, functionalization, and application of substituted heptanoic acids. We will delve into the causality behind key synthetic decisions, provide detailed, field-proven protocols for common transformations, and present a case study on their application in the rational design of targeted therapeutics, such as histone deacetylase (HDAC) inhibitors.

The Heptanoic Acid Scaffold: A Strategic Choice in Medicinal Chemistry

The true value of a chemical intermediate lies in its adaptability. Heptanoic acid is more than just a C7 saturated fatty acid; it is a foundational building block whose utility is unlocked through targeted substitution. The lipophilic nature of its carbon chain can be leveraged to enhance membrane permeability and modify drug solubility, while the terminal carboxylic acid provides a reactive handle for a multitude of conjugation chemistries.[1]

Key strategic applications include:

  • Prodrug Formation: Esterification of a drug with a heptanoic acid derivative, such as in testosterone enanthate, can significantly prolong its half-life by creating a depot effect upon intramuscular injection.[2] The ester is slowly hydrolyzed in vivo, releasing the active hormone over an extended period.

  • Linker Technology: Bifunctional heptanoic acids (e.g., 7-aminoheptanoic acid or 7-hydroxyheptanoic acid) are invaluable as flexible linkers in the synthesis of complex molecules, including peptide mimetics and targeted drug conjugates.[3][4]

  • Pharmacophore Scaffolding: The heptanoic acid backbone itself can be an integral part of a pharmacophore. A prominent example is Valproic Acid (2-propylheptanoic acid), a widely used antiepileptic and mood-stabilizing drug.[5] Furthermore, the aliphatic chain is a common feature in the "linker" region of potent histone deacetylase (HDAC) inhibitors, connecting a zinc-binding group to a surface-recognition "cap" group.[6][7]

The following sections provide detailed protocols for synthesizing and modifying these valuable intermediates.

Synthesis of the Heptanoic Acid Backbone: Core Methodologies

The choice of synthetic route to the core heptanoic acid structure depends on factors such as scale, available starting materials, and desired purity.

Malonic Ester Synthesis

This classical method offers a reliable way to build the carbon chain from smaller, readily available precursors. It is particularly advantageous for creating α-substituted derivatives by allowing for a second alkylation step.

Causality & Rationale: The malonic ester synthesis is chosen for its high degree of control. The α-protons of diethyl malonate are highly acidic (pKa ≈ 13) due to stabilization by two adjacent ester groups, allowing for facile deprotonation with a relatively mild base like sodium ethoxide (NaOEt). This avoids the need for extremely strong bases like LDA, which require more stringent anhydrous conditions.[8][9] The subsequent SN2 reaction with an alkyl halide is typically efficient.

Protocol 2.1: Synthesis of Heptanoic Acid via Malonic Ester Synthesis [8][10]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • 1-Bromopentane

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 1 hour.

  • Alkylation: Add 1-bromopentane (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours.

    • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of diethyl malonate.

  • Saponification: After cooling to room temperature, add a solution of NaOH (3.0 eq) in water. Heat the mixture to reflux for an additional 3 hours to hydrolyze the ester groups.

  • Work-up & Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This protonates the carboxylates and initiates decarboxylation upon heating.

  • Decarboxylation & Extraction: Gently heat the acidified mixture to ~50-60 °C until gas evolution (CO₂) ceases. Cool the solution and extract the product into diethyl ether (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude heptanoic acid. Further purification can be achieved by vacuum distillation.

Oxidation of Heptaldehyde

For large-scale synthesis where heptaldehyde is an economical starting material, direct oxidation is a common industrial approach.

Causality & Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent. The reaction is performed under acidic conditions and at low temperatures to prevent side reactions and over-oxidation.[11] The use of sulfuric acid is critical for the reaction medium, and sulfur dioxide is used during work-up to quench any excess permanganate and dissolve the manganese dioxide byproduct.

Protocol 2.2: Synthesis of Heptanoic Acid by Oxidation of Heptaldehyde [11]

Materials:

  • Heptaldehyde (freshly distilled)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sulfur dioxide (SO₂) gas or sodium bisulfite solution

  • Sodium hydroxide (NaOH) for purification

Procedure:

  • Reaction Setup: In a large flask equipped with a mechanical stirrer and cooled in an ice bath, prepare a solution of dilute sulfuric acid by adding concentrated H₂SO₄ (644 g) to water (2.7 L). Cool the solution to 15 °C.

  • Oxidation: Add heptaldehyde (342 g, 3 moles) to the cooled acid solution. While stirring vigorously, add solid KMnO₄ (340 g, 2.15 moles) in small portions, ensuring the temperature does not exceed 20 °C.

  • Work-up: Once the permanganate addition is complete and the purple color persists, pass SO₂ gas through the solution (or add a saturated solution of sodium bisulfite) until the brown manganese dioxide precipitate dissolves and the solution becomes clear.

  • Isolation: An oily layer of heptanoic acid will separate. Separate this layer, wash it once with water, and perform an initial distillation.

  • Purification (Self-Validation): For higher purity, perform an acid-base extraction. Dissolve the crude acid in an aqueous solution of NaOH (140 g in 700 mL water).[11] Wash this aqueous solution with ether to remove any non-acidic impurities (like unreacted aldehyde). Re-acidify the aqueous layer with concentrated HCl, and the pure heptanoic acid will separate. Extract the pure acid with ether, dry, and distill.[11][12]

Strategic Functionalization of the Heptanoic Acid Scaffold

Once the core scaffold is synthesized, its real utility as an intermediate is realized through functionalization.

α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) Reaction

Introducing a halogen at the α-position creates a valuable electrophilic center, opening pathways to α-amino acids, α-hydroxy acids, and other important derivatives.

Causality & Rationale: The HVZ reaction proceeds because phosphorus trihalides (PBr₃ or PCl₃, often generated in situ from red phosphorus and Br₂ or Cl₂) convert the carboxylic acid into an acyl halide.[1][13] This is a crucial step because acyl halides, unlike carboxylic acids, readily tautomerize to their enol form. This enol is the nucleophile that attacks the halogen (Br₂), leading to selective α-halogenation. The final step is hydrolysis (during work-up or with added water) of the α-halo acyl halide back to the carboxylic acid.[1]

Protocol 3.1: Synthesis of 2-Bromoheptanoic Acid [14]

Materials:

  • Heptanoic acid

  • Red phosphorus (catalytic)

  • Bromine (Br₂)

  • Thionyl chloride (SOCl₂) (optional, for initial acyl chloride formation)

Procedure:

  • Acyl Halide Formation (Optional but recommended): In a flask fitted with a reflux condenser and gas trap, add heptanoic acid (1.0 eq) and SOCl₂ (1.1 eq). Heat to reflux for 2 hours to form heptanoyl chloride. Cool to room temperature.

  • Halogenation: Carefully add red phosphorus (catalytic, ~0.1 eq) followed by the dropwise addition of Br₂ (1.1 eq) while gently heating to 50 °C.

  • Reaction: Once the addition is complete, heat the mixture to reflux (typically >100 °C) overnight. The reaction is vigorous and evolves HBr gas, which must be neutralized in a scrubber.

    • IPC: The disappearance of the red bromine color is an indicator of reaction progress.

  • Work-up: Cool the reaction mixture to 0 °C and very carefully quench by pouring it into water or an alcohol (e.g., ethanol to directly form the ethyl ester).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.[15] Dry over anhydrous MgSO₄ and purify by vacuum distillation.

ω-Amination via Beckmann Rearrangement

Terminally functionalized chains like 7-aminoheptanoic acid are crucial building blocks for nylons and peptide synthesis. A common route involves the Beckmann rearrangement of a cyclic oxime.

Causality & Rationale: The Beckmann rearrangement is a powerful acid-catalyzed reaction that converts an oxime into an amide.[16] For synthesizing 7-aminoheptanoic acid, the journey starts with cyclohexanone. Its conversion to cyclohexanone oxime, followed by rearrangement, yields ε-caprolactam. This lactam is a cyclic amide that can be hydrolyzed under acidic or basic conditions to open the ring and yield the linear ω-amino acid. Strong acids like sulfuric acid or polyphosphoric acid are used to protonate the oxime's hydroxyl group, turning it into a good leaving group (water) and initiating the rearrangement cascade.[16][17]

Beckmann_Rearrangement_Workflow Start Cyclohexanone Oxime Cyclohexanone Oxime Start->Oxime H₂NOH Lactam ε-Caprolactam Oxime->Lactam Beckmann Rearrangement (H₂SO₄) End 7-Aminoheptanoic Acid Lactam->End Hydrolysis (H₂O, H⁺)

Caption: Synthesis of 7-aminoheptanoic acid via Beckmann rearrangement.

Activating the Carboxyl Group: Gateway to Conjugation

The carboxylic acid moiety is a versatile functional group, but it must often be "activated" to react with nucleophiles like alcohols and amines under mild conditions.

Decision-Making in Carboxyl Activation: The choice of coupling strategy is a critical decision based on the stability of the substrate, desired reactivity, and operational simplicity.

Carboxyl_Activation_Decision_Tree Start Need to form Ester or Amide? Substrate Is the substrate acid/heat sensitive? Start->Substrate Reagents Are harsh reagents (e.g., SOCl₂) acceptable? Substrate->Reagents No Carbodiimide Use Carbodiimide Coupling (EDC/HOBt or DCC/DMAP) - Mild, room temp conditions - Good for complex molecules - Water-soluble byproducts (EDC) Substrate->Carbodiimide Yes AcidChloride Convert to Acid Chloride (SOCl₂ or (COCl)₂) - Highly reactive - Generates HCl byproduct Reagents->AcidChloride Yes Fischer Fischer Esterification (H₂SO₄, heat) - Simple, for robust molecules - Equilibrium reaction Reagents->Fischer No (for Esters only)

Caption: Decision tree for selecting a carboxyl activation method.

Amide Bond Formation via Carbodiimide Coupling

Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) facilitate amide bond formation under exceptionally mild conditions, making them ideal for complex or sensitive substrates.

Causality & Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange or react with other carboxylates. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester.[18] This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and reduced side products, including racemization in chiral substrates. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC, whose byproduct is insoluble and must be filtered.[18]

Protocol 4.1: EDC/HOBt Coupling of Heptanoic Acid with Benzylamine [3][18]

Materials:

  • Heptanoic acid

  • Benzylamine

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Reaction Setup: Dissolve heptanoic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in DCM. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add DIPEA (1.5 eq) to the solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • IPC: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent (heptanoic acid).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Self-Validation Rationale: The acid wash removes unreacted amine and basic DIPEA. The base wash removes unreacted heptanoic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

Case Study: Heptanoic Acid Derivatives as HDAC Inhibitors

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation and are validated targets for cancer therapy.[7] A common structural motif for HDAC inhibitors consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker that connects them.

Valproic acid (2-propylheptanoic acid) itself is an HDAC inhibitor, although its potency is modest.[7][19] It acts by its carboxylate group coordinating the active site zinc ion. Structure-activity relationship (SAR) studies have shown that the length and branching of the aliphatic chain are critical for potency.[19][20] This makes substituted heptanoic acids excellent intermediates for developing more potent and selective HDAC inhibitors.

Compound/AnalogStructureHDAC Inhibition (IC₅₀)Key FeatureReference
Valproic Acid 2-propylheptanoic acid~0.4 mM (Class I)Branched short-chain fatty acid[21]
Butyric Acid Butanoic acid~0.3 mMShorter chain, natural HDACi[19]
SAHA Suberanilo-hydroxamic acidNanomolar rangeLonger C8 chain, hydroxamate ZBG-
VPA Analog Cyclooctylideneacetic acidMore potent than VPAIncreased lipophilicity and volume[20]

This table illustrates how modifying the carboxylic acid chain length and functionality dramatically impacts biological activity.

A synthetic strategy might involve using 7-aminoheptanoic acid as a linker. The amine can be coupled to a "cap" group (e.g., a substituted phenyl ring), and the carboxylic acid can be converted to a more potent ZBG, such as a hydroxamic acid.

HDACi_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Drug Synthesis Heptanoic 7-Aminoheptanoic Acid Ester Coupling Amide Coupling (EDC/HOBt) Heptanoic->Coupling Cap Cap Group (e.g., Aryl Acid) Cap->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Hydroxamic Hydroxamic Acid Formation Hydrolysis->Hydroxamic Final Final HDAC Inhibitor Hydroxamic->Final

Caption: General workflow for synthesizing an HDAC inhibitor using a 7-aminoheptanoic acid linker.

Conclusion

Substituted heptanoic acids are not mere commodities but are strategic tools in the arsenal of the medicinal chemist. Their versatile carbon framework and reactive carboxyl handle allow for the precise tuning of molecular properties, essential for modern drug design. A thorough understanding of the synthetic methodologies to create and functionalize these scaffolds, coupled with a rational approach to selecting activation and coupling chemistries, empowers researchers to efficiently construct novel chemical entities with enhanced therapeutic potential. The protocols and rationale provided herein serve as a foundational guide for harnessing the full potential of these invaluable chemical intermediates.

References

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • Quora. (2021). How would you prepare heptanoic acid using malonic ester synthesis? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969–6978. Retrieved from [Link]

  • Google Patents. (n.d.). US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • StatPearls. (2024). Valproic Acid. Retrieved from [Link]

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  • Gurvich, N., et al. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research, 64(19), 7048-7055. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

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  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Circulation: Arrhythmia and Electrophysiology. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

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  • PubMed. (2020). Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach. Retrieved from [Link]

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Application Note & Protocol: Enzymatic Resolution of Racemic 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity

In the realm of pharmaceuticals and fine chemicals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1] While physically similar, these enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or, in some cases, cause adverse effects.[2] 2-(Propan-2-yl)heptanoic acid, a structural analog of the widely used anticonvulsant valproic acid, is a chiral carboxylic acid with potential applications in drug development. Obtaining this compound in an enantiomerically pure form is crucial for investigating its pharmacological profile and developing it as a potential therapeutic agent.

This application note provides a detailed guide to the enzymatic kinetic resolution of racemic this compound. We will delve into the principles of this biocatalytic approach, provide a step-by-step protocol for its implementation, and discuss the analytical techniques required to verify its success. This guide is intended for researchers, scientists, and drug development professionals seeking to produce enantiomerically enriched chiral carboxylic acids.

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture.[3] The process relies on the differential reaction rates of the two enantiomers with an enzyme.[3] In an ideal scenario, the enzyme will selectively catalyze the transformation of one enantiomer into a new product, leaving the other enantiomer unreacted.[3] This disparity in reaction kinetics allows for the separation of the unreacted enantiomer from the newly formed product, thereby achieving resolution of the racemate.

For the resolution of racemic carboxylic acids, a common strategy is lipase-catalyzed enantioselective esterification in an organic solvent.[4][5] Lipases are a class of enzymes that, in their natural aqueous environment, catalyze the hydrolysis of esters. However, in non-aqueous media, this equilibrium can be reversed to favor ester synthesis.[6][7] When presented with a racemic carboxylic acid and an alcohol, a stereoselective lipase will preferentially esterify one enantiomer, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched carboxylic acid.

The choice of enzyme is paramount for a successful resolution. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of a broad range of chiral compounds, including carboxylic acids.[8][9][10] Its high stability in organic solvents and broad substrate specificity make it an excellent candidate for the resolution of this compound.[7]

Experimental Workflow Overview

The overall experimental workflow for the enzymatic resolution of racemic this compound is depicted in the following diagram:

Caption: Experimental workflow for enzymatic resolution.

Detailed Experimental Protocol

This protocol outlines the steps for the kinetic resolution of racemic this compound via lipase-catalyzed esterification.

Materials and Reagents
ReagentGradeSupplier
Racemic this compound≥98%(e.g., Sigma-Aldrich)
Immobilized Candida antarctica lipase B (CALB)(e.g., Novozym® 435)(e.g., Sigma-Aldrich)
1-ButanolAnhydrous, ≥99.8%(e.g., Sigma-Aldrich)
TolueneAnhydrous, ≥99.8%(e.g., Sigma-Aldrich)
Sodium Bicarbonate (NaHCO₃)Reagent Grade(e.g., Fisher Scientific)
Sodium Sulfate (Na₂SO₄)Anhydrous(e.g., Fisher Scientific)
Diethyl EtherACS Grade(e.g., Fisher Scientific)
Hydrochloric Acid (HCl)1 M solution(e.g., Fisher Scientific)
HPLC Grade Solvents (e.g., Hexane, Isopropanol)HPLC Grade(e.g., Fisher Scientific)
Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 5.8 mmol).

    • Add anhydrous toluene (20 mL) to dissolve the acid.

    • Add 1-butanol (e.g., 0.65 g, 8.7 mmol, 1.5 equivalents). The use of a slight excess of the alcohol can help to shift the reaction equilibrium towards ester formation.[11]

    • Add immobilized CALB (e.g., 100 mg, 10% w/w of the acid). Immobilized enzymes offer several advantages, including ease of recovery and reuse, and enhanced stability in organic solvents.[6][12]

    • Seal the flask with a septum and place it in a temperature-controlled shaker bath set to 40°C. The reaction temperature is a critical parameter that can influence both the reaction rate and the enzyme's enantioselectivity.[13]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 6, 12, 24, and 48 hours).

    • For each aliquot, filter out the enzyme using a syringe filter.

    • Prepare the sample for chiral HPLC analysis to determine the conversion and the enantiomeric excess (%ee) of the remaining acid and the formed ester. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric purity of both the unreacted substrate and the product.

  • Reaction Quenching and Product Separation:

    • Once the reaction has reached approximately 50% conversion, quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.[14]

    • Transfer the reaction mixture to a separatory funnel.

    • Add a 5% aqueous solution of sodium bicarbonate (20 mL) to the separatory funnel. This will deprotonate the unreacted carboxylic acid, making it soluble in the aqueous phase.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the aqueous layer. Repeat the extraction of the organic layer with the sodium bicarbonate solution (2 x 10 mL) to ensure complete removal of the unreacted acid.

    • Combine the aqueous extracts. Acidify the combined aqueous layers to a pH of ~2 with 1 M HCl. This will protonate the carboxylate, making the carboxylic acid insoluble in water.

    • Extract the enantioenriched this compound with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers containing the ester with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched butyl 2-(propan-2-yl)heptanoate.

    • Dry the combined ethereal extracts of the acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.

Analytical Methods: Determining Enantiomeric Excess

The determination of enantiomeric excess is crucial for evaluating the success of the resolution.[15] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.[16]

Chiral HPLC Protocol
  • Sample Preparation:

    • For the analysis of the unreacted acid, dissolve a small amount in the HPLC mobile phase.

    • For the analysis of the ester, dissolve a small amount in the HPLC mobile phase.

    • To analyze the carboxylic acid by HPLC, it may be necessary to derivatize it to an ester (e.g., a methyl ester) to improve its chromatographic properties. This can be achieved by reacting the acid with a derivatizing agent such as diazomethane or by using a standard esterification procedure.[17]

  • HPLC Conditions (Example):

    • Chiral Column: A chiral stationary phase (CSP) column is required to separate the enantiomers. The choice of column will depend on the specific analyte. A common choice for chiral acids and their esters are columns based on polysaccharide derivatives (e.g., amylose or cellulose).

    • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm for a carboxylic acid).

  • Calculation of Enantiomeric Excess (%ee):

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Expected Results and Data Interpretation

The success of the enzymatic resolution is evaluated based on the conversion, the enantiomeric excess of the unreacted substrate and the product, and the enantiomeric ratio (E).

ParameterDescriptionIdeal Value
Conversion (c) The fraction of the racemic starting material that has been converted to product.~50%
Enantiomeric Excess of Substrate (eeₛ) The enantiomeric purity of the remaining unreacted carboxylic acid.High (>95%)
Enantiomeric Excess of Product (eeₚ) The enantiomeric purity of the formed ester.High (>95%)
Enantiomeric Ratio (E) A measure of the enzyme's selectivity. A higher E value indicates a more selective enzyme.High (>100)

The enantiomeric ratio (E) can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) or product (eeₚ) using established equations. A high E value is indicative of a highly efficient and selective resolution process.

Mechanism of Lipase-Catalyzed Esterification

The catalytic mechanism of lipase-catalyzed esterification in an organic solvent involves a serine hydrolase mechanism.

G cluster_mechanism Lipase Catalytic Cycle E_RCOOH Enzyme-Acid Complex (E-R-COOH) Acyl_E Acyl-Enzyme Intermediate E_RCOOH->Acyl_E + R-COOH - H₂O E_ROH Enzyme-Alcohol Complex (Acyl-E-R'OH) Acyl_E->E_ROH + R'OH E_Ester Enzyme-Ester Complex (E-R-COOR') E_ROH->E_Ester Nucleophilic Attack Free_E Free Enzyme (E) E_Ester->Free_E - R-COOR' Free_E->E_RCOOH Substrate Binding

Caption: Simplified catalytic cycle of lipase esterification.

The process begins with the binding of one enantiomer of the carboxylic acid to the active site of the lipase. A key serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form an acyl-enzyme intermediate. An alcohol molecule then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme. The stereoselectivity of the enzyme arises from the differential binding affinity and/or reaction rate of the two enantiomers in the enzyme's chiral active site.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conversion - Inactive enzyme- Insufficient reaction time- Unfavorable reaction conditions- Use fresh, active enzyme- Increase reaction time- Optimize temperature and solvent
Low Enantioselectivity - Non-optimal enzyme- Unfavorable temperature or solvent- Screen different lipases- Optimize reaction temperature- Try different organic solvents
Poor Separation of Products - Inefficient extraction procedure- Ensure complete deprotonation of the acid during extraction- Perform multiple extractions
No Separation on Chiral HPLC - Incorrect chiral column- Non-optimal mobile phase- Screen different chiral columns- Optimize the mobile phase composition (ratio of hexane to isopropanol)

Conclusion

The enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B is a highly effective and practical method for obtaining this chiral building block in an enantiomerically enriched form. The protocol outlined in this application note provides a robust starting point for researchers. By carefully controlling reaction parameters and utilizing appropriate analytical techniques, it is possible to achieve high enantiomeric excess for both the unreacted acid and the ester product. This biocatalytic approach offers a green and efficient alternative to traditional chemical resolution methods, paving the way for the development of novel chiral pharmaceuticals.

References

  • Vertex AI Search. (2025).
  • MDPI. (2022).
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  • PMC - NIH. (2011). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
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  • MDPI. (2024).
  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review.
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  • MDPI. (2021).
  • TCI Chemicals. (2011). The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids.
  • PubMed. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
  • NIH. (2011). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects.
  • Royal Society of Chemistry. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • ResearchGate. (2008). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Isopropyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-isopropyl carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing a sterically demanding isopropyl group at the α-position of a carboxylic acid or its derivatives. The inherent steric bulk of the isopropyl group makes these syntheses non-trivial, often leading to issues with yield, purity, and competing side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and modern synthetic methods. Our goal is to equip you with the causal understanding needed to diagnose experimental issues and rationally design successful synthetic routes.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of α-isopropyl carboxylic acids in a direct, question-and-answer format.

Q1: My α-isopropylation reaction has a very low yield, and I recover mostly unreacted starting material. What's going wrong?

Probable Cause: The primary culprit is often inefficient enolate formation or slow alkylation due to steric hindrance. The nucleophilicity of the enolate may be insufficient to attack the secondary electrophile (e.g., 2-iodopropane) at a practical rate, especially at the low temperatures required to maintain enolate stability.

Recommended Solutions:

  • Verify Enolate Formation: Incomplete deprotonation is a common issue. Direct alkylation of esters or amides requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice because its steric bulk minimizes side reactions and it can completely convert the carbonyl compound to the enolate.[1] Ensure you are using at least one full equivalent of high-quality LDA.

  • Increase Electrophile Reactivity: The choice of the isopropyl source is critical. The reactivity order for common alkylating agents is: Isopropyl Triflate (i-PrOTf) > Isopropyl Iodide (i-Pr-I) > Isopropyl Bromide (i-Pr-Br). While more expensive, isopropyl triflate is significantly more reactive and can dramatically improve yields in sterically hindered alkylations.

  • Use a Co-solvent (with caution): Additives like Hexamethylphosphoramide (HMPA) or DMPU can solvate the lithium cation, freeing the enolate and increasing its nucleophilicity. However, HMPA is a known carcinogen and should be handled with extreme care.

  • Change the Cation: Switching from a lithium enolate (from LDA) to a sodium or potassium enolate (using NaHMDS or KHMDS) can sometimes alter the reactivity profile of the enolate and may improve yields, although this can also increase the rate of side reactions.

Q2: My main byproduct is propene, and I'm losing significant material to this elimination pathway. How can I prevent this?

Probable Cause: The enolate, in addition to being a nucleophile, is a strong base. When reacting with a secondary halide like 2-iodopropane, it can initiate an E2 elimination reaction, abstracting a proton from the isopropyl group to generate propene.[1][2] This pathway becomes more competitive as steric hindrance around the electrophilic carbon increases.

Recommended Solutions:

  • Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than S_N2 reactions. Running the alkylation at the lowest possible temperature that still allows for the S_N2 reaction to proceed (e.g., maintaining at -78°C for a longer period before slowly warming) can favor the desired alkylation pathway.[1]

  • Use a More Reactive Electrophile: As mentioned above, using isopropyl triflate allows the S_N2 reaction to occur much more rapidly, often at lower temperatures, outcompeting the E2 pathway.

  • Consider an Alternative Strategy: If elimination remains problematic, direct alkylation may not be the best approach. Consider the Malonic Ester Synthesis, where the nucleophile is a less-hindered, doubly-stabilized enolate of diethyl malonate.[2][3] This enolate is softer and less basic, which inherently disfavors the E2 pathway.

Troubleshooting Workflow: Low Yield in α-Isopropylation

G start Low Yield Observed check_sm Starting Material Recovered? start->check_sm check_byproduct Propene Detected (GC/MS)? check_sm->check_byproduct No cause_enolate Probable Cause: Inefficient Enolate Formation or Slow Alkylation check_sm->cause_enolate Yes cause_elimination Probable Cause: E2 Elimination is Dominant check_byproduct->cause_elimination Yes cause_other Other Issues: - Impure Reagents - Poor Technique - Degradation check_byproduct->cause_other No solution_enolate Solutions: 1. Use LDA (1.1 eq). 2. Switch to i-Pr-OTf. 3. Add HMPA/DMPU. cause_enolate->solution_enolate solution_elimination Solutions: 1. Lower Reaction Temp. 2. Use i-Pr-OTf. 3. Switch to Malonic Ester Synthesis. cause_elimination->solution_elimination solution_other Action: Verify Reagent Quality and Re-evaluate Protocol cause_other->solution_other

Caption: Decision tree for troubleshooting low product yield.

Q3: I'm getting a significant amount of the di-isopropyl byproduct. How do I achieve mono-alkylation?

Probable Cause: This occurs if the mono-alkylated product is deprotonated by unreacted enolate or base, creating a new enolate that undergoes a second alkylation. This is common if enolate formation was not quantitative or if the reaction conditions allow for proton exchange.

Recommended Solutions:

  • Ensure Quantitative Enolate Formation: Use a full equivalent (or slight excess, e.g., 1.05-1.1 eq.) of a strong base like LDA at low temperature (-78 °C). This ensures that all of the starting material is converted to the enolate before the electrophile is added, leaving no starting material to participate in proton exchange.[1]

  • Controlled Electrophile Addition: Add the isopropyl halide slowly to the enolate solution at -78 °C. This maintains a low concentration of the electrophile, ensuring it reacts with the more abundant initial enolate.

  • Use Malonic Ester Synthesis: This method is ideal for ensuring mono-alkylation. After the first isopropylation, the remaining α-proton on the malonic ester can be removed with a second equivalent of base to add a different alkyl group, or you can proceed directly to hydrolysis and decarboxylation to get the mono-isopropyl product.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the asymmetric synthesis of an α-isopropyl carboxylic acid?
Q2: Can I directly alkylate the dianion of a carboxylic acid?

Yes, direct alkylation of a carboxylic acid is possible but often less efficient than alkylating an ester. The procedure requires at least two equivalents of a very strong base like LDA. The first equivalent deprotonates the acidic carboxylic acid proton to form a carboxylate. The second equivalent then deprotonates the α-carbon to form a dianion. This dianion can then be alkylated. However, yields are often modest, and this method is more sensitive to substrate and reaction conditions than ester enolate alkylation.[1]

Mechanism: S_N2 Alkylation vs. E2 Elimination

G cluster_0 Enolate Nucleophile cluster_1 Isopropyl Iodide (Electrophile) Enolate R-CH=C(O⁻)R' iPrI H₃C-CH(I)-CH₃ Enolate->iPrI S_N2 Attack (C-Alkylation) Enolate->iPrI E2 Attack (Proton Abstraction) SN2_Product R-CH(iPr)-C(=O)R' iPrI->SN2_Product E2_Product Propene + R-CH₂-C(=O)R' iPrI->E2_Product

Caption: Competing S_N2 and E2 pathways in enolate reactions.

Q3: How do I choose between direct alkylation of an ester and the malonic ester synthesis?

The choice depends on your substrate and experimental observations.

FeatureDirect Alkylation (e.g., of Ethyl Propionate)Malonic Ester Synthesis
Starting Material An ester with at least one α-hydrogen.Diethyl malonate and an alkyl halide.
Key Advantage More convergent, fewer steps overall.Highly reliable, avoids E2 elimination, excellent for mono-alkylation.[2]
Main Drawback Prone to E2 elimination with secondary halides, potential for di-alkylation.[1][6]Longer synthetic sequence (alkylation, hydrolysis, decarboxylation).
Best For When rapid access is desired and elimination can be controlled.When direct alkylation fails or gives low yields due to side reactions.

Section 3: Key Experimental Protocols

Disclaimer: These protocols are illustrative. All reactions should be performed by trained personnel under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Direct α-Isopropylation of an Ester using LDA

This protocol describes the isopropylation of ethyl isobutyrate as a model system.

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Ethyl isobutyrate, freshly distilled

  • 2-Iodopropane, filtered through basic alumina

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask equipped with a thermometer and under Argon, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq.) dropwise, keeping the internal temperature below -60 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Add ethyl isobutyrate (1.0 eq.) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add 2-iodopropane (1.2 eq.) dropwise to the enolate solution. Stir at -78 °C for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

  • Quench and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O, followed by acidic workup).

Protocol 2: Purification of a Solid Carboxylic Acid

This protocol outlines a general acid-base extraction for purification.

Procedure:

  • Dissolution: Dissolve the crude solid product (containing the α-isopropyl carboxylic acid) in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous sodium hydroxide (NaOH) solution. The carboxylic acid will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.[7]

  • Acidification: Combine the aqueous layers and cool the solution in an ice bath. Slowly acidify with cold 3 M hydrochloric acid (HCl) until the pH is ~1-2 (verify with pH paper). The carboxylic acid should precipitate out of the solution.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid carboxylic acid under high vacuum to remove residual water and solvent. The purity can be checked by NMR and melting point analysis.

References

  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents. (URL not available for direct linking)
  • Chad's Prep (2021) - 20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. YouTube. Available at: [Link]

  • Master Organic Chemistry (2010) - Functional Groups In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2025) - 20.5: Preparing Carboxylic Acids. Available at: [Link]

  • Organic Letters (2026) - Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. Available at: [Link]

  • Jack Westin - Carboxylic Acids Important Reactions. Available at: [Link]

  • Chemistry Steps - Preparation of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts (2023) - 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • jOeCHEM (2021) - More Challenging Alpha Carbon Rxn and Synthesis Practice (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • Chemistry LibreTexts (2015) - 19.6: Methods for Introducing the Carboxy Functional Group. Available at: [Link]

  • Reddit (2020) - My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]

  • ResearchGate (2025) - Amidation and esterification of carboxylic acids with amines and phenols by N,N′'-diisopropylcarbodiimide. Available at: [Link]

  • ACS Publications (2020) - Direct Microdroplet Synthesis of Carboxylic Acids from Alcohols by Preparative Paper Spray Ionization without Phase Transfer Catalysts. Available at: [Link]

  • ResearchGate (2025) - A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Available at: [Link]

  • Google Patents - CN103242154A - Preparation method of 2,2-dimethylolpropionic acid.
  • Master Organic Chemistry (2022) - Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • University of Calgary - Synthesis of Carboxylic Acids. Available at: [Link]

  • Wikipedia - Pivalic acid. Available at: [Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - (Source URL not available)
  • Quora (2019) - Why would you never expect to get 100% yield during synthesis of ester... Available at: [Link]

  • Chemistry LibreTexts (2021) - 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • JoVE (2023) - Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Available at: [Link]

  • University of Bath - III Enolate Chemistry. (URL not available for direct linking)
  • YouTube (2017) - Reactions of Carboxylic Acids: Esterification Using Diazomethane. Available at: [Link]

  • Chapter 1: Enolate Alkyl
  • YouTube (2022) - Which of the following would be the best synthesis of 2, 2-dimethylpropanoic acid? Available at: [Link]

  • ResearchGate (2025) - Process for Purification of 3-Alkenylcephem Carboxylic Acid. Available at: [Link]

  • PMC - NIH - Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Available at: [Link]

  • YouTube (2018) - 56. Alpha Alkylation. Available at: [Link]

  • OpenStax (2023) - 22.7 Alkylation of Enolate Ions. Available at: [Link]

  • LookChem - General procedures for the purification of Carboxylic acids. Available at: [Link]

  • YouTube (2022) - Chem252 (Lecture 1: Evans' Oxazolidinone). Available at: [Link]

  • Chemistry Steps - Alkylation of Enolates Alpha Position. Available at: [Link]

  • Google Patents - US6107498A - Process for making carboxylic amides.
  • Teledyne ISCO (2012) - RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • Société Chimique de France - Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]

  • SIELC Technologies - 2,2-Dimethylpropanoic acid. Available at: [Link]

  • University of York - Asymmetric Alkylation Reactions of Chiral Imide Enolates. (URL not available for direct linking)
  • Reddit (2016) - Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]

Sources

Byproduct formation in the synthesis of 2-(Propan-2-yl)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(Propan-2-yl)heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing this compound?

The most common and direct method is the α-alkylation of heptanoic acid. This involves the deprotonation of the α-carbon using a strong, non-nucleophilic base to form a dianion, followed by nucleophilic attack on an isopropyl halide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its steric bulk and high basicity, which favors the formation of the kinetic enolate.[1][2][3]

Q2: Why is a strong base like LDA necessary for this reaction?

The α-protons of a carboxylic acid are significantly less acidic (pKa ≈ 25) than those of ketones or esters. Therefore, a very strong base is required to achieve complete deprotonation and formation of the enolate. Weaker bases, such as alkoxides, are not strong enough to deprotonate the α-carbon to a sufficient extent. Furthermore, the initial deprotonation occurs at the acidic carboxylic acid proton, requiring a second equivalent of the strong base to deprotonate the α-carbon.

Q3: What are the most common byproducts I should expect in this synthesis?

The primary byproducts in the synthesis of this compound are:

  • Propene: Formed via an E2 elimination reaction of the isopropyl halide, which is a significant competing pathway when using a secondary halide with a strong base.

  • O-isopropyl heptanoate: Results from the O-alkylation of the carboxylate, where the oxygen atom of the carboxylate acts as a nucleophile instead of the α-carbon.

  • Unreacted heptanoic acid: Due to incomplete reaction.

  • Di-isopropylated heptanoic acid: Although less common for this specific product due to the absence of an α-proton after the first alkylation, it can be a concern in similar reactions with different substrates.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of compounds.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Deprotonation An insufficient amount of LDA or impure LDA will lead to incomplete formation of the heptanoic acid dianion, resulting in unreacted starting material.Use freshly prepared or properly stored LDA. Ensure accurate titration of the LDA solution to determine its exact molarity. Use at least two equivalents of LDA per equivalent of heptanoic acid.
Competing E2 Elimination Isopropyl bromide is a secondary halide and is prone to E2 elimination in the presence of a strong base like the carboxylate dianion, forming propene gas.[2]Maintain a low reaction temperature (-78 °C) during the addition of isopropyl bromide. Consider using isopropyl iodide, which is a better nucleophile and can favor the SN2 reaction over E2 elimination.
Suboptimal Reaction Temperature Allowing the reaction to warm prematurely can increase the rate of side reactions, particularly elimination.Use a reliable cooling bath (e.g., dry ice/acetone) to maintain a consistent low temperature throughout the addition and reaction period.
Moisture in the Reaction Water will quench the LDA and the enolate, preventing the desired reaction from occurring.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Problem 2: Presence of Significant Amounts of O-isopropyl heptanoate

Symptoms:

  • NMR analysis of the crude product shows signals corresponding to an ester, specifically a septet and a doublet characteristic of an isopropoxy group.

  • IR spectrum shows a C=O stretch at a higher frequency (around 1735 cm⁻¹) than the carboxylic acid C=O stretch (around 1710 cm⁻¹).

Possible Causes & Solutions:

Cause Explanation Solution
Reaction Conditions Favoring O-alkylation The enolate of a carboxylic acid is an ambident nucleophile, with negative charge density on both the α-carbon and the oxygen atoms of the carboxylate. Certain conditions can favor attack by the oxygen.Use a "softer" electrophile. Isopropyl iodide is generally preferred over isopropyl bromide as iodide is a softer leaving group, which favors C-alkylation according to Hard-Soft Acid-Base (HSAB) theory. The choice of solvent can also play a role; a less polar aprotic solvent like THF is generally used.
Counterion Effects The nature of the counterion (Li⁺ in the case of LDA) can influence the site of alkylation.The use of lithium as the counterion generally favors C-alkylation. However, additives can sometimes be used to chelate the metal ion and alter the reactivity, though this adds complexity to the reaction.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The final product is an oil that is difficult to crystallize.

  • NMR and GC-MS analysis show the presence of unreacted heptanoic acid and/or the O-alkylated ester.

Possible Causes & Solutions:

Cause Explanation Solution
Similar Physical Properties of Product and Byproducts The boiling points and polarities of this compound, heptanoic acid, and O-isopropyl heptanoate can be quite similar, making separation by distillation or simple column chromatography challenging.Acid-Base Extraction: Utilize the acidic nature of the desired product and the unreacted starting material. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acids will be deprotonated and move to the aqueous layer. The neutral O-alkylated ester will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) and the carboxylic acids extracted back into an organic solvent. Fractional Distillation under Reduced Pressure: If the boiling points are sufficiently different, fractional distillation under vacuum can be an effective purification method.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the α-alkylation of carboxylic acids. Optimization may be required.

Materials:

  • Heptanoic acid

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Isopropyl bromide (or isopropyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution to the stirred THF. In a separate flask, prepare a solution of heptanoic acid in anhydrous THF. Add the heptanoic acid solution dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the dianion.

  • Alkylation: Add isopropyl bromide (or iodide) dropwise to the reaction mixture at -78 °C. The reaction is typically stirred for several hours at this temperature, and then allowed to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining unreacted heptanoic acid. The desired product will remain in the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Visualization of Key Processes

Reaction Scheme and Competing Pathways

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions Heptanoic_Acid Heptanoic Acid Dianion Heptanoic Acid Dianion Heptanoic_Acid->Dianion 2 eq. LDA, THF, -78 °C Product This compound (C-Alkylation) Dianion->Product Isopropyl Bromide (SN2) Elimination_Product Propene (E2 Elimination) Dianion->Elimination_Product E2 Elimination O_Alkylation_Product O-isopropyl heptanoate (O-Alkylation) Dianion->O_Alkylation_Product O-Alkylation

Caption: Synthetic pathway for this compound and competing side reactions.

Troubleshooting Logic Flowchart

G cluster_analysis Product Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Starting_Materials Check Purity/Molarity of LDA and Solvents Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Temperature and Time Start->Check_Reaction_Conditions Analyze_Crude_Product Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze_Crude_Product High_SM High Amount of Starting Material? Analyze_Crude_Product->High_SM Elimination_Byproduct Presence of Elimination Byproduct? Analyze_Crude_Product->Elimination_Byproduct O_Alkylation_Byproduct Presence of O-Alkylation Byproduct? Analyze_Crude_Product->O_Alkylation_Byproduct Optimize_Deprotonation Optimize Deprotonation: - Use fresh/titrated LDA - Ensure >2 equivalents High_SM->Optimize_Deprotonation Optimize_Workup Optimize Purification: - Acid-Base Extraction - Vacuum Distillation High_SM->Optimize_Workup Optimize_Alkylation Optimize Alkylation: - Maintain -78 °C - Use Isopropyl Iodide Elimination_Byproduct->Optimize_Alkylation Elimination_Byproduct->Optimize_Workup O_Alkylation_Byproduct->Optimize_Alkylation O_Alkylation_Byproduct->Optimize_Workup

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

  • Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation. YouTube. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Hulet, R. (2021, February 7). 24: Alkylation of the alpha position via an enolate. YouTube. [Link]

  • Jeske, R. (2018, March 23). 56. Alpha Alkylation. YouTube. [Link]

  • Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. In Fundamentals of Organic Chemistry. Pressbooks. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Morsch, L. A., et al. (2023, February 12). 8.3: The E2 Mechanism. In Organic Chemistry. LibreTexts. [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]

  • RSC Publishing. (2022, May 12). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. [Link]

  • Spangenberg, T., Schoenfelder, A., Breit, B., & Mann, A. (2007). A new method for the synthesis of chiral beta-branched alpha-amino acids. Organic letters, 9(20), 3881–3884. [Link]

  • Zhang, Q., Liu, X. Y., Zhang, Y. D., Huang, M. Y., Zhang, X. Y., & Zhu, S. F. (2024). Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Journal of the American Chemical Society, 146(5), 5051–5055. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of branched fatty acids (BCFAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during BCFAs synthesis. We will explore both biological and chemical synthesis routes, offering expert insights into optimizing your reaction conditions for improved yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of branched fatty acids.

1. What are the primary methods for synthesizing branched fatty acids?

There are two main approaches for synthesizing BCFAs: biological synthesis and chemical synthesis.

  • Biological Synthesis: This method primarily utilizes microorganisms, such as bacteria, which naturally produce BCFAs as components of their cell membranes. The synthesis pathway involves the use of branched-chain α-keto acids as primers for fatty acid synthase (FAS).[1] These primers are typically derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine.[1]

  • Chemical Synthesis: This approach often involves the catalytic isomerization or hydroisomerization of unsaturated fatty acids.[2][3] Zeolite-based solid acid catalysts are commonly used to facilitate the skeletal isomerization of the hydrocarbon tail of the fatty acid.[4] Another, less direct, chemical route is the Guerbet reaction, which produces β-alkylated dimer alcohols that can be further oxidized to BCFAs.[5]

2. What are the key precursors for biological synthesis of iso- and anteiso-fatty acids?

In biological systems, the type of BCFAs produced (iso- or anteiso-) is determined by the specific primer molecule used in the synthesis:

  • Iso-fatty acids (even-numbered carbon chains): Synthesized using 2-methylpropanyl-CoA as a primer, which is derived from the amino acid valine .[1]

  • Iso-fatty acids (odd-numbered carbon chains): Synthesized using 3-methylbutyryl-CoA as a primer, derived from the amino acid leucine .[1]

  • Anteiso-fatty acids (odd-numbered carbon chains): Synthesized using 2-methylbutyryl-CoA as a primer, derived from the amino acid isoleucine .[1]

The availability of these amino acid precursors in the culture medium can therefore influence the profile of BCFAs produced by the microorganism.

3. What are the advantages of using branched fatty acids over straight-chain fatty acids in industrial applications?

Branched-chain fatty acids offer several advantages over their straight-chain counterparts, making them valuable in various industries:

  • Lower Melting Point and Improved Cold Flow Properties: The branching in the fatty acid chain disrupts the packing of the molecules, leading to a lower melting point and improved fluidity at low temperatures.[6] This is particularly beneficial for products like biodiesel and lubricants.[7]

  • Enhanced Oxidative Stability: BCFAs can exhibit greater resistance to oxidation compared to unsaturated straight-chain fatty acids.[6]

  • Higher Solubility and Better Handling: The unique structure of BCFAs can lead to increased solubility in various solvents and easier handling characteristics.

4. What types of catalysts are typically used for the chemical synthesis of BCFAs?

The most common catalysts for the chemical synthesis of BCFAs from unsaturated fatty acids are microporous solid acids, with zeolites being the preferred choice.[2][8] The catalytic activity of zeolites is attributed to their acidic sites and shape-selective properties. Key characteristics of zeolites that influence their effectiveness include:

  • Pore Structure: Large-pore zeolites are often favored as they can accommodate the bulky fatty acid molecules.[8]

  • Acidity: The strength and concentration of acid sites on the zeolite surface are crucial for the isomerization reaction.[3]

  • Metal and Acid Site Balance: For hydroisomerization reactions, bifunctional catalysts containing both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization) are employed.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of branched fatty acids.

Biological Synthesis (Microbial Fermentation)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of BCFAs 1. Suboptimal Growth Conditions: Temperature, pH, and aeration are not optimized for the specific microbial strain. 2. Inadequate Precursor Supply: Insufficient availability of branched-chain amino acids (valine, leucine, isoleucine) in the culture medium. 3. Competition with Straight-Chain Fatty Acid Synthesis: The metabolic flux is favoring the production of straight-chain fatty acids.1. Optimize Growth Parameters: Systematically vary temperature, pH, and aeration rates to determine the optimal conditions for your microbial strain. 2. Supplement the Medium: Add the specific branched-chain amino acid precursor for the desired type of BCFA (e.g., add leucine to increase odd-numbered iso-fatty acids). 3. Metabolic Engineering: Consider genetic modification of the microbial strain to enhance the expression of key enzymes in the BCFA synthesis pathway, such as branched-chain α-keto acid decarboxylase (BCKA).[1]
Incorrect Ratio of Iso- to Anteiso-Fatty Acids 1. Amino Acid Profile of the Medium: The relative concentrations of valine, leucine, and isoleucine in the culture medium are influencing the primer pool for fatty acid synthesis. 2. Enzyme Specificity: The branched-chain α-keto acid decarboxylase (BCKA) of the specific microbial strain may have a preference for one precursor over others.[1]1. Adjust Medium Composition: Modify the concentrations of valine, leucine, and isoleucine in the culture medium to shift the ratio of iso- and anteiso-precursors. 2. Strain Selection: Different bacterial species and even strains can have different native iso- to anteiso- ratios. Consider screening different strains to find one that produces the desired profile.
High Proportion of Unsaturated BCFAs Growth Temperature: Lower growth temperatures can lead to an increase in the proportion of unsaturated fatty acids to maintain membrane fluidity.[9]Increase Growth Temperature: If a higher proportion of saturated BCFAs is desired, increasing the fermentation temperature within the optimal growth range of the microorganism can be effective.
Chemical Synthesis (Isomerization of Unsaturated Fatty Acids)
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Unsaturated Fatty Acids 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient isomerization. 2. Insufficient Catalyst Acidity: The catalyst may not have enough strong acid sites to effectively catalyze the reaction.[3] 3. Mass Transfer Limitations: The fatty acid molecules may have difficulty accessing the active sites within the catalyst pores.[3]1. Optimize Reaction Temperature: Gradually increase the reaction temperature. For zeolite-catalyzed isomerization, temperatures are often in the range of 200-300°C.[4] 2. Select a More Acidic Catalyst: Choose a zeolite with a higher density of strong acid sites. 3. Use a Hierarchical Zeolite: Employ a catalyst with a hierarchical pore structure (containing both micropores and mesopores) to improve diffusion of the bulky fatty acid molecules to the active sites.[3]
Poor Selectivity (High Levels of By-products) 1. High Reaction Temperature: Excessive temperatures can lead to cracking and the formation of shorter-chain fatty acids and other undesired by-products. 2. Strong Catalyst Acidity: Very strong acid sites can promote cracking reactions over isomerization.[3] 3. Oligomerization: At high concentrations, fatty acid molecules can react with each other to form dimers and trimers.1. Lower the Reaction Temperature: Find a balance between conversion and selectivity by operating at a lower temperature. 2. Use a Catalyst with Moderate Acidity: Select a zeolite with a moderate acid strength to favor isomerization while minimizing cracking.[3] 3. Optimize Reactant Concentration: Adjust the feed concentration or use a solvent to minimize intermolecular reactions.
Rapid Catalyst Deactivation Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, leading to a rapid loss of activity.[10]1. Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of coke formation.[10] 2. Introduce Hydrogen: In hydroisomerization processes, maintaining a sufficient partial pressure of hydrogen can help to hydrogenate coke precursors and reduce deactivation.[10] 3. Catalyst Regeneration: Deactivated catalysts can often be regenerated by carefully burning off the coke in a controlled atmosphere (e.g., with air or a mixture of nitrogen and oxygen).

Experimental Protocols

Protocol 1: General Procedure for Microbial Synthesis of Branched-Chain Fatty Acids

This protocol provides a general framework for producing BCFAs using a bacterial culture. Optimization will be required for specific strains and desired outcomes.

  • Strain Selection and Pre-culture:

    • Select a bacterial strain known to produce BCFAs (e.g., Bacillus subtilis).

    • Inoculate a single colony into a suitable liquid medium (e.g., Tryptic Soy Broth).

    • Incubate overnight at the optimal growth temperature with shaking.

  • Main Culture and Induction:

    • Inoculate a larger volume of production medium with the pre-culture.

    • The production medium should contain the necessary nutrients and a specific branched-chain amino acid precursor (e.g., 0.1% w/v leucine for odd-numbered iso-BCFAs).

    • Incubate the culture under optimized conditions of temperature, pH, and aeration.

  • Cell Harvesting and Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Perform a total lipid extraction using a standard method (e.g., Bligh-Dyer extraction).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the extracted lipids to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

  • Analysis:

    • Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different BCFAs.

Protocol 2: Zeolite-Catalyzed Isomerization of Oleic Acid

This protocol outlines a typical procedure for the skeletal isomerization of oleic acid to produce branched-chain isomers.

  • Catalyst Preparation:

    • Activate the zeolite catalyst (e.g., H-ZSM-5 or Beta zeolite) by calcining at high temperature (e.g., 550°C) to remove any adsorbed water.

  • Reaction Setup:

    • In a high-pressure batch reactor, add the oleic acid and the activated zeolite catalyst (e.g., 1-10 wt% of the oleic acid).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 250°C) with stirring.

    • If performing hydroisomerization, pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).[4]

    • Maintain the reaction for a set period (e.g., 2-6 hours).

  • Product Recovery and Analysis:

    • Cool the reactor to room temperature and depressurize.

    • Separate the catalyst from the liquid product by filtration or centrifugation.

    • Analyze the product mixture by GC-MS after derivatization to FAMEs to determine the conversion of oleic acid and the selectivity to branched isomers.

Visualizations

Biosynthetic Pathways of Iso- and Anteiso-Fatty Acids

BCFAsynthesis cluster_precursors Branched-Chain Amino Acid Precursors cluster_primers Branched-Chain Acyl-CoA Primers cluster_products Branched-Chain Fatty Acid Products Valine Valine Isobutyryl_CoA 2-Methylpropanyl-CoA Valine->Isobutyryl_CoA Transamination & Decarboxylation Leucine Leucine Isovaleryl_CoA 3-Methylbutyryl-CoA Leucine->Isovaleryl_CoA Transamination & Decarboxylation Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Transamination & Decarboxylation FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS Even_Iso Even-numbered iso-Fatty Acids Odd_Iso Odd-numbered iso-Fatty Acids Anteiso Anteiso-Fatty Acids FAS->Even_Iso FAS->Odd_Iso FAS->Anteiso

Caption: Biosynthesis of iso- and anteiso-fatty acids from amino acid precursors.

Workflow for Optimizing Zeolite-Catalyzed Isomerization

OptimizationWorkflow Start Define Target: High BCFA Yield & Selectivity Catalyst_Screening Catalyst Screening (Zeolite type, Acidity, Pore Size) Start->Catalyst_Screening Reaction_Temp Optimize Reaction Temperature Catalyst_Screening->Reaction_Temp Reaction_Pressure Optimize Reaction Pressure Reaction_Temp->Reaction_Pressure Catalyst_Loading Optimize Catalyst Loading Reaction_Pressure->Catalyst_Loading Analysis Analyze Products (GC-MS) Catalyst_Loading->Analysis Evaluate Evaluate Results: Conversion & Selectivity Analysis->Evaluate Evaluate->Reaction_Temp Re-optimize Deactivation_Study Catalyst Deactivation & Regeneration Study Evaluate->Deactivation_Study Good Results End Optimized Protocol Deactivation_Study->End

Sources

Purification of carboxylic acids from unreacted starting materials.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of carboxylic acids from unreacted starting materials. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring the integrity and purity of your final product.

Introduction: The Challenge of Purity

Synthesizing carboxylic acids often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. The successful isolation of a pure carboxylic acid is paramount for accurate downstream applications, from analytical characterization to its use in pharmaceutical development. The choice of purification method is dictated by the physical and chemical properties of the carboxylic acid and its contaminants. This guide will delve into the most common purification techniques and provide practical solutions to overcome frequently encountered obstacles.

Section 1: Troubleshooting Common Purification Techniques

This section provides in-depth troubleshooting guides for the primary methods used to purify carboxylic acids.

Acid-Base Extraction: The Workhorse of Carboxylic Acid Purification

Acid-base extraction is a powerful and widely used technique that leverages the acidic nature of the carboxyl group. By converting the carboxylic acid into its water-soluble salt, it can be efficiently separated from neutral or basic impurities.[1][2][3][4]

Core Principle: A weak base, such as sodium bicarbonate or sodium carbonate, is used to deprotonate the carboxylic acid, forming a carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase, while neutral or basic organic starting materials remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the neutral carboxylic acid, which can then be isolated.[2][4][5]

Experimental Workflow: Acid-Base Extraction

A Crude Reaction Mixture (Carboxylic Acid + Impurities) in Organic Solvent B Add Aqueous Weak Base (e.g., NaHCO3) A->B Dissolve C Separatory Funnel (Shake & Separate Layers) B->C D Aqueous Layer (Carboxylate Salt) C->D Lower Layer E Organic Layer (Unreacted Starting Materials & Neutral Impurities) C->E Upper Layer (or vice versa depending on solvent density) F Acidify Aqueous Layer (e.g., with HCl) D->F G Precipitated Pure Carboxylic Acid F->G H Isolate by Filtration or Extraction G->H I Pure Carboxylic Acid H->I

Caption: Workflow for purifying a carboxylic acid using acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause Solution & Scientific Rationale
Low or no precipitation of carboxylic acid upon acidification. Incomplete extraction into the aqueous phase.The pH of the aqueous layer during extraction was not high enough to deprotonate the carboxylic acid fully. The pH should be at least two units above the pKa of the carboxylic acid.[5] Use a stronger base or increase the concentration of the base.
Insufficient acidification.The pH of the aqueous layer was not lowered sufficiently to protonate the carboxylate salt. The pH should be at least two units below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[5] Add more acid and check the pH with litmus paper or a pH meter.
An emulsion forms between the organic and aqueous layers. The two phases have similar densities or high concentrations of surfactant-like impurities.[6]- Break the emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.[7] - Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Filtration: Pass the emulsified layer through a pad of celite or glass wool.
The desired carboxylic acid is contaminated with a phenolic starting material. The base used was strong enough to deprotonate both the carboxylic acid and the phenol.Phenols are generally less acidic than carboxylic acids.[8] Use a weaker base like sodium bicarbonate (NaHCO₃), which is typically strong enough to deprotonate the carboxylic acid but not the phenol.[2] This allows for selective extraction.
The final product is wet or contains residual solvent. Incomplete drying of the organic extract after re-extraction.After re-extracting the purified carboxylic acid into an organic solvent, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent.[5]
Recrystallization: For High Purity of Solid Carboxylic Acids

Recrystallization is a purification technique for solid compounds based on differences in solubility.[9][10]

Core Principle: An impure solid is dissolved in a hot solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures. The impurities are either much more soluble or much less soluble in the hot solvent. As the solution cools, the pure compound crystallizes out, leaving the impurities in the solution.[10]

Experimental Workflow: Recrystallization

A Impure Solid Carboxylic Acid B Add Minimum Amount of Hot Solvent A->B C Dissolve Solid (Heating) B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath) D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Carboxylic Acid I->J

Caption: Step-by-step process for the recrystallization of a carboxylic acid.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution & Scientific Rationale
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.- Lower the temperature: Ensure the solution cools slowly. Scratch the inside of the flask with a glass rod to induce crystallization. - Use a different solvent: Select a solvent with a lower boiling point.[11] - Add a seed crystal: A small crystal of the pure compound can act as a nucleation site.
No crystals form upon cooling. Too much solvent was used. The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some solvent: Gently heat the solution to remove excess solvent and then allow it to cool again. - Change the solvent system: Use a solvent in which the carboxylic acid is less soluble at room temperature. A mixed solvent system can also be effective.[12]
The recovered yield is very low. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration.- Cool thoroughly: Ensure the solution is cooled in an ice bath to minimize solubility. - Use minimal cold solvent for washing: Washing the crystals with an excessive amount of cold solvent can dissolve some of the product.
The purified crystals are colored. Colored impurities are trapped in the crystal lattice.- Use activated carbon: Add a small amount of activated carbon to the hot solution to adsorb the colored impurities, then filter the hot solution before cooling.

Solvent Selection for Recrystallization of Carboxylic Acids

Solvent Polarity Typical Use Cases for Carboxylic Acids
WaterHighGood for small, polar carboxylic acids.[12][13]
Ethanol/MethanolHighOften a good general-purpose solvent for carboxylic acids.[12]
Ethyl AcetateMediumSuitable for a range of carboxylic acids.
TolueneLowUsed for less polar, aromatic carboxylic acids.[13]
Hexane/Petroleum EtherVery LowTypically used as the "anti-solvent" in a mixed solvent system with a more polar solvent.[12]
Distillation: Purifying Liquid Carboxylic Acids

Distillation is effective for separating liquid carboxylic acids from non-volatile starting materials or those with significantly different boiling points.[14]

Core Principle: This technique separates components of a liquid mixture based on differences in their vapor pressures. The component with the higher vapor pressure (lower boiling point) will vaporize first and can be collected as a distillate.

Troubleshooting Guide: Distillation

Problem Potential Cause Solution & Scientific Rationale
The carboxylic acid decomposes at its boiling point. The boiling point is too high, leading to thermal degradation.- Vacuum distillation: Performing the distillation under reduced pressure lowers the boiling point of the liquid, preventing decomposition.[14]
The separation of the carboxylic acid and a starting material is poor. The boiling points of the two compounds are too close (less than a 70 °C difference).- Fractional distillation: Use a fractionating column to provide a larger surface area for repeated vaporization-condensation cycles, leading to a better separation.[14]
"Bumping" or uneven boiling occurs. The liquid is becoming superheated, leading to sudden, violent boiling.- Use boiling chips or a magnetic stirrer: These provide nucleation sites for smooth boiling.
Column Chromatography: For Challenging Separations

When other methods fail, column chromatography offers a high-resolution purification technique.

Core Principle: A mixture is passed through a column containing a stationary phase (e.g., silica gel). Due to differences in their interactions with the stationary phase, the components of the mixture travel through the column at different rates and can be collected as separate fractions.[15]

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution & Scientific Rationale
The carboxylic acid streaks or "tails" on the column. Strong interaction between the acidic carboxyl group and the slightly acidic silica gel stationary phase.- Add a small amount of acid to the eluent: Adding 0.5-2% acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[15]
The carboxylic acid does not move from the top of the column. The eluent is not polar enough to move the polar carboxylic acid.- Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in the mobile phase.
Poor separation between the carboxylic acid and a non-polar starting material. The eluent is too polar, causing both compounds to move too quickly through the column.- Decrease the polarity of the eluent: Start with a less polar solvent system to allow for better separation.
The carboxylic acid is sensitive to the acidic nature of silica gel. The compound may degrade on the column.- Use a different stationary phase: Consider using neutral alumina or a reversed-phase C18 column.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between acid-base extraction and recrystallization?

A: If your carboxylic acid is a solid and the impurities have different solubility profiles, recrystallization is an excellent choice for achieving high purity.[9][10] If your carboxylic acid is a liquid or if the impurities are neutral or basic organic compounds, acid-base extraction is generally the more efficient method.[1][3]

Q2: My starting material is an ester. How can I remove it from my carboxylic acid product?

A: Acid-base extraction is ideal for this separation. The carboxylic acid will be extracted into the aqueous basic layer, while the neutral ester will remain in the organic layer.[2][3]

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?

A: While NaOH will effectively deprotonate the carboxylic acid, it is a strong nucleophile and can potentially hydrolyze ester or amide functional groups if they are present as starting materials or in the product itself.[3] Therefore, a weaker, non-nucleophilic base like sodium bicarbonate is often preferred.

Q4: How can I confirm the purity of my final carboxylic acid product?

A: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of peaks corresponding to starting materials or impurities confirms purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can identify and quantify impurities.[16]

Q5: What are some common unreacted starting materials I might need to remove?

A: This depends on the synthetic route used to prepare the carboxylic acid. Common starting materials include:

  • Alcohols: If the carboxylic acid was prepared by oxidation of a primary alcohol.[17]

  • Aldehydes: If the carboxylic acid was prepared by oxidation of an aldehyde.[18]

  • Nitriles or Amides: If the carboxylic acid was prepared by hydrolysis of a nitrile or an amide.[19]

  • Esters: If the carboxylic acid was formed by the hydrolysis of an ester.[17]

References

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
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Technical Support Center: Purification of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Propan-2-yl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your final compound.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, particularly when synthesized via methods like the malonic ester synthesis.

Issue 1: My final product is contaminated with starting materials, specifically diethyl malonate.

Cause: Incomplete reaction or inefficient removal of the starting ester. Diethyl malonate is a common starting material in the synthesis of substituted carboxylic acids and can persist if the initial alkylation and subsequent hydrolysis and decarboxylation steps are not driven to completion.[1][2]

Solution: A combination of extractive workup and distillation is highly effective.

Step-by-Step Protocol: Acid-Base Extraction and Fractional Distillation

  • Initial Workup:

    • After the saponification and decarboxylation steps, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted alkyl halides and other neutral organic impurities. Discard the organic layer.

  • Acidification and Product Extraction:

    • Acidify the aqueous layer to a pH below the pKa of this compound (typically pH < 4) using a strong acid like HCl.[3] This will protonate the carboxylate salt, making the carboxylic acid less water-soluble.

    • Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The desired carboxylic acid will move into the organic phase.

    • Combine the organic extracts.

  • Removal of Residual Diethyl Malonate:

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution. This compound is acidic and will be deprotonated, moving into the aqueous bicarbonate layer. Diethyl malonate is not acidic enough to react with sodium bicarbonate and will remain in the organic layer.

    • Separate the aqueous layer containing the sodium salt of your product.

    • Re-acidify the aqueous layer with a strong acid to precipitate your carboxylic acid, then extract it back into an organic solvent.

  • Drying and Concentration:

    • Dry the final organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Fractional Distillation:

    • If the product is still not pure, fractional distillation under vacuum is recommended.[3] this compound will have a higher boiling point than any remaining diethyl malonate.

Issue 2: My product contains both the desired mono-alkylated and an undesired di-alkylated byproduct.

Cause: A common issue in malonic ester synthesis is the potential for di-alkylation of the diethyl malonate starting material, leading to a mixture of products.[4]

Solution: Careful control of reaction stoichiometry and purification by fractional distillation or chromatography are key.

Preventative Measures During Synthesis:

  • Use a slight excess of diethyl malonate relative to the alkylating agent to favor mono-alkylation.

  • Control the reaction temperature and addition rate of the alkylating agent to minimize side reactions.

Purification Strategy: Fractional Distillation

The di-alkylated carboxylic acid will have a higher molecular weight and thus a significantly higher boiling point than the mono-alkylated product. Fractional distillation under reduced pressure is the most effective method for separating these compounds on a larger scale.

Table 1: Estimated Physical Properties for Purification Planning

CompoundEstimated Boiling Point (°C)Key Differentiating Property
This compound~230-240Lower boiling point
Di-alkylated byproduct>250Higher boiling point

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

For most lab-scale preparations, a combination of acid-base extraction followed by fractional distillation is the most robust and scalable method.[3] This approach effectively removes neutral impurities, unreacted starting materials, and byproducts with different boiling points.

Q2: Can I use recrystallization to purify this compound?

Recrystallization is generally more effective for solid compounds. Since this compound is likely a liquid at room temperature (heptanoic acid has a melting point of -10.5 °C), recrystallization is not a primary purification technique.[5] However, if you are working with a solid derivative, this method could be applicable.

Q3: When should I consider using chromatography for purification?

Column chromatography, particularly HPLC, is a powerful technique for achieving very high purity, especially when dealing with small quantities or when distillation is not effective at separating closely boiling impurities.[6] However, it is generally less scalable and more resource-intensive than distillation for bulk purification.

Experimental Workflow: Purification Decision Tree

G start Crude this compound extraction Acid-Base Extraction start->extraction distillation Fractional Vacuum Distillation extraction->distillation check_purity1 Purity Check (GC/NMR) distillation->check_purity1 chromatography Preparative HPLC check_purity2 Purity Check (HPLC/NMR) chromatography->check_purity2 pure_product Pure Product (>98%) check_purity1->pure_product Purity > 98% high_purity_req High Purity Required? check_purity1->high_purity_req Purity < 98% check_purity2->pure_product Purity > 99.5% high_purity_req->chromatography Yes high_purity_req->pure_product No

Caption: Decision workflow for purifying this compound.

Q4: My synthesis involves diisopropylamine. How do I remove it?

Diisopropylamine is a basic impurity. During the acid-base extraction workup, it will be protonated and remain in the aqueous layer when the solution is acidic. A wash of the organic layer containing your product with an acidic solution (e.g., dilute HCl) will effectively remove any residual diisopropylamine.

References

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  • Google Patents. (n.d.). US3449415A - Purification of formic acid and propionic acid.
  • Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
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  • Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
  • Google Patents. (n.d.). CN103288637A - Preparation method for environmentally-friendly clean diethyl malonate.
  • Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 6). Malonic Ester Synthesis - Alkylation of Enolates | Notes. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate | Request PDF. Retrieved from [Link]

  • TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptanoic acid (CAS 111-14-8). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, January 23). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2026, January 4). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • lookchem. (n.d.). Cas 111-14-8,Heptanoic acid. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of Branched-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for branched-chain carboxylic acids (BCCAs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of these crucial molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

The carboxylic acid functional group is a vital component in many pharmaceuticals.[1][2][3][4] However, its presence can also lead to challenges such as metabolic instability and toxicity.[2][3] Understanding the stability and degradation pathways of BCCAs is therefore critical in drug development.[5][6][7]

Section 1: Troubleshooting Guide for BCCA Degradation

This section provides a systematic approach to identifying and resolving common degradation issues encountered during the handling, storage, and analysis of BCCAs.

Unexpected Degradation During Sample Storage

Question: I am observing significant degradation of my BCCA-containing compound in solution, even when stored at low temperatures. What could be the cause, and how can I mitigate this?

Answer:

Unexpected degradation during storage is a common issue that can often be traced back to several factors, primarily hydrolysis, oxidation, or photodegradation. The stability of your compound is intrinsically linked to its chemical structure and the storage conditions.

Causality and Experimental Choices:

  • Hydrolytic Instability: The carboxylic acid moiety, especially if adjacent to other functional groups like esters or amides, can be susceptible to hydrolysis.[5] The pH of your solution is a critical determinant of hydrolytic stability. Both acidic and basic conditions can catalyze the breakdown of your molecule.

  • Oxidative Degradation: BCCAs can be susceptible to oxidation, particularly if the branched-chain contains tertiary carbons or other easily oxidizable functional groups. The presence of dissolved oxygen or trace metal ions in your solvent can initiate and propagate oxidative chain reactions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions, often through the formation of free radicals.[8][9]

Troubleshooting Workflow:

G start Unexpected Degradation Observed check_ph 1. Analyze Solution pH start->check_ph ph_issue Is pH outside optimal range? check_ph->ph_issue adjust_ph Buffer solution to optimal pH (typically pH 4-6 for many carboxylic acids) ph_issue->adjust_ph Yes check_oxygen 2. Assess Oxidative Potential ph_issue->check_oxygen No adjust_ph->check_oxygen oxygen_issue Are antioxidants absent or solvents not deoxygenated? check_oxygen->oxygen_issue add_antioxidant Add antioxidants (e.g., BHT, Vitamin E) Use deoxygenated solvents oxygen_issue->add_antioxidant Yes check_light 3. Evaluate Light Exposure oxygen_issue->check_light No add_antioxidant->check_light light_issue Is the sample exposed to light? check_light->light_issue protect_from_light Store in amber vials or protect from light light_issue->protect_from_light Yes reanalyze Re-analyze Sample Stability light_issue->reanalyze No protect_from_light->reanalyze

Caption: Troubleshooting workflow for unexpected BCCA degradation.

Experimental Protocol: pH Stability Study

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Dissolve a known concentration of your BCCA compound in each buffer. A typical starting concentration is 1 mg/mL.[8]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the remaining concentration of the parent compound and the formation of any degradation products using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[10][11][12]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.

Inconsistent Results in Forced Degradation Studies

Question: My forced degradation studies are yielding inconsistent results, particularly under thermal and oxidative stress. How can I improve the reproducibility of these experiments?

Answer:

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating methods.[6] Inconsistencies often arise from subtle variations in experimental conditions.

Causality and Experimental Choices:

  • Thermal Degradation: The thermal degradation of carboxylic acids can proceed through various mechanisms, including decarboxylation and chain scission.[13][14][15][16] The rate and pathway of degradation are highly dependent on the temperature and the presence of other reactive species.[13][16]

  • Oxidative Degradation: The choice and concentration of the oxidizing agent (e.g., hydrogen peroxide) and the presence of catalysts (like metal ions) can significantly influence the outcome. The reaction kinetics can be complex and sensitive to minor changes in these parameters.

Self-Validating System for Forced Degradation:

To ensure reproducibility, it is crucial to establish a self-validating system where the experimental setup is robust and well-controlled.

Data Presentation: Recommended Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical ConditionsKey Considerations
Acid Hydrolysis 0.1 M - 1 M HCl40-80°CMonitor for ester or amide hydrolysis.[5]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature - 60°CSaponification of ester groups is common.
Oxidation 3-30% H₂O₂Room TemperatureProtect from light to prevent radical formation.
Thermal Degradation Dry Heat60-80°CEnsure uniform heating of the sample.
Photodegradation UV and Visible LightICH Q1B guidelinesUse a validated photostability chamber.[8]

Experimental Protocol: Standardized Oxidative Stress Study

  • Reagent Preparation: Prepare a fresh solution of 3% hydrogen peroxide in a suitable solvent (e.g., water or acetonitrile).

  • Sample Preparation: Dissolve the BCCA compound in the solvent to a final concentration of 1 mg/mL.

  • Reaction Initiation: Add a precise volume of the hydrogen peroxide solution to the sample solution and mix thoroughly.

  • Controlled Environment: Maintain the reaction at a constant temperature (e.g., 25°C) and protect it from light.

  • Time-Point Quenching: At predetermined time points, withdraw an aliquot and quench the reaction by adding a scavenger (e.g., sodium bisulfite) to remove excess hydrogen peroxide.

  • Analysis: Immediately analyze the quenched sample using a validated stability-indicating method.

Section 2: Frequently Asked Questions (FAQs)

Stability and Structure

Q1: How does the branching of the alkyl chain affect the stability of a carboxylic acid?

The degree of branching in the alkyl side chain can influence the microbial and chemical degradation of carboxylic acids.[17] Increased branching can sometimes hinder enzymatic degradation due to steric hindrance at the site of enzymatic attack. Chemically, branching can affect the electronic properties of the carboxyl group, potentially influencing its reactivity.

Q2: Are there any structural modifications that can improve the stability of a BCCA-containing drug candidate?

Yes, medicinal chemists often employ bioisosteric replacement to enhance stability while retaining biological activity.[1][2] For carboxylic acids, common bioisosteres include tetrazoles, which can mimic the acidic properties and binding interactions of the carboxylate group but may offer improved metabolic stability and pharmacokinetic profiles.[18]

Degradation Pathways

Q3: What are the primary enzymatic degradation pathways for BCCAs in a biological system?

In biological systems, the catabolism of BCCAs typically begins with a transamination reaction to form branched-chain alpha-keto acids (BCKAs).[19][20][21] This is followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex.[19][20][21][22] The resulting products then enter central metabolic pathways like the Krebs cycle.[19][23]

BCCA_Catabolism BCAA Branched-Chain Carboxylic Acid (BCCA) BCAT Branched-Chain Amino Transferase (BCAT) BCAA->BCAT Reversible Transamination BCKA Branched-Chain α-Keto Acid (BCKA) BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Irreversible Oxidative Decarboxylation Metabolites Acetyl-CoA or Succinyl-CoA BCKDH->Metabolites Krebs Krebs Cycle Metabolites->Krebs

Caption: Enzymatic degradation pathway of BCCAs.

Q4: Can BCCAs undergo decarboxylation under non-enzymatic conditions?

Yes, decarboxylation of carboxylic acids can occur under certain chemical conditions. For instance, photocatalytic decarboxylation can be mediated by visible light in the presence of a suitable photocatalyst.[9][24][25] Thermal stress can also induce decarboxylation, particularly at elevated temperatures.[13][16]

Analytical Considerations

Q5: What are the most suitable analytical techniques for monitoring the stability of BCCAs and their degradation products?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and powerful technique.[10][11][12] LC-MS is particularly advantageous due to its high sensitivity and selectivity, allowing for the identification and quantification of both the parent compound and its degradation products, even at trace levels.[11][12] For volatile BCCAs, gas chromatography (GC) coupled with MS can also be an effective method.[10]

Q6: Why is it important to develop a "stability-indicating" analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components in the sample matrix. The development of such a method is a regulatory requirement and is crucial for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life. Forced degradation studies are instrumental in developing and validating these methods.[6]

References

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  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Expert Opinion on Drug Discovery, 8(7), 781-794. Retrieved from [Link]

  • Sun, H., & Wang, Y. (2016). Defective Branched-Chain Amino Acid (BCAA) Catabolism Disrupts Glucose Metabolism and Sensitizes the Heart to Ischemia-reperfusion Injury. Journal of Biological Chemistry, 291(40), 20936-20947. Retrieved from [Link]

  • Li, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Metabolites, 8(1), 10. Retrieved from [Link]

  • Vedantu. (n.d.). Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Chapter 8 CBSE Notes. Retrieved from [Link]

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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

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  • Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

  • Wünsch, L., et al. (2015). Branched-chain amino acid biosynthesis and degradation and putative link to 2-HA biogenesis. Frontiers in Plant Science, 6, 114. Retrieved from [Link]

  • Liu, X., et al. (2018). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Polymer Degradation and Stability, 155, 136-146. Retrieved from [Link]

  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Atmospheric Environment (1967), 20(3), 527-531. Retrieved from [Link]

  • Burrage, L. C., & El-Hattab, A. W. (2016). Disorders of branched chain amino acid metabolism. Translational Science of Rare Diseases, 1(2), 99-114. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. Organic Letters, 24(2), 652-656. Retrieved from [Link]

  • Boivin, R. P., et al. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 12(11), 817-831. Retrieved from [Link]

  • Jahn, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(3). Retrieved from [Link]

  • Song, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Akhtar, M. K., et al. (2013). Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities. Proceedings of the National Academy of Sciences, 110(1), 87-92. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Le, C. M., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Journal of the American Chemical Society, 144(40), 18329-18335. Retrieved from [Link]

  • Tan, Z., et al. (2024). Environmental pH and compound structure affect the activity of short-chain carboxylic acids against planktonic growth, biofilm formation, and eradication of the food pathogen Salmonella enterica. Microbiology Spectrum, 12(1), e02319-23. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway for branched-chain amino acids (BCAA). Retrieved from [Link]

  • Riente, P., et al. (2019). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 141(5), 2093-2097. Retrieved from [Link]

  • Arous, F., et al. (2017). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Journal of Polymer and Biopolymer Physics Chemistry, 5(1), 1-6. Retrieved from [Link]

  • González-García, I., et al. (2024). Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. Bioresource Technology, 399, 130635. Retrieved from [Link]

  • Macmillan Group. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Retrieved from [Link]

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  • ResearchGate. (n.d.). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Retrieved from [Link]

  • Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(29), 15645-15654. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

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  • ResearchGate. (n.d.). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Johnson, R. J., et al. (2011). Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. The ISME Journal, 5, 486-496. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peak tailing issues in the HPLC analysis of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we move beyond simple checklists to provide in-depth explanations of the underlying causes and deliver field-proven, step-by-step protocols to restore symmetrical peak shapes and ensure the integrity of your analytical results.

Understanding the "Why": The Root Causes of Peak Tailing for Carboxylic Acids

Peak tailing in the context of carboxylic acid analysis is rarely a simple issue. It is often a manifestation of complex chemical interactions between your analyte, the mobile phase, and the stationary phase. Understanding these interactions is the first step toward effective troubleshooting.

The primary culprits behind peak tailing for these acidic compounds include:

  • Secondary Silanol Interactions: Most reversed-phase HPLC columns are silica-based and possess residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can become deprotonated (Si-O-), creating negatively charged sites that can interact with the polar carboxyl group of your analyte through hydrogen bonding or ion-exchange mechanisms. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[1]

  • Inadequate Mobile Phase Buffering and pH Control: The ionization state of a carboxylic acid is highly dependent on the mobile phase pH. If the pH is not adequately controlled and buffered, especially around the analyte's pKa, a mixed population of ionized (more polar) and non-ionized (less polar) species can exist simultaneously. This leads to broadened and tailing peaks as the different forms interact differently with the stationary phase.[2][3]

  • Metal Contamination: Trace metal contaminants within the HPLC system (e.g., from stainless steel components) or on the column itself can chelate with carboxylic acids. This interaction introduces another retention mechanism that can cause significant peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

A Logical Approach to Troubleshooting

Effective troubleshooting is a systematic process of elimination. The following workflow will guide you from initial diagnosis to a definitive solution.

Troubleshooting_Workflow cluster_solutions Potential Solutions A Observe Peak Tailing B Step 1: Verify System Suitability & Sample Prep A->B C Step 2: Optimize Mobile Phase pH B->C System & Sample OK S1 Adjust Injection Volume/ Concentration B->S1 D Step 3: Address Secondary Silanol Interactions C->D Tailing Persists S2 Lower Mobile Phase pH C->S2 S3 Increase Buffer Concentration C->S3 E Step 4: Investigate Metal Contamination D->E Tailing Persists S4 Use Ion-Pairing Agent D->S4 F Symmetrical Peak Achieved E->F Issue Resolved S5 Column Wash with Chelating Agent E->S5

Caption: A logical workflow for troubleshooting peak tailing.

Step-by-Step Troubleshooting Guides

Q1: My carboxylic acid peak is tailing. Where do I start?

A1: Always begin by ruling out fundamental issues before delving into more complex chemical causes.

Protocol 1: Initial System and Sample Verification

  • Check for Column Overload:

    • Reduce the injection volume by half and re-inject.

    • If the peak shape improves, you are likely overloading the column.

    • Solution: Decrease the sample concentration or injection volume.[4]

  • Verify Sample Solvent Compatibility:

    • Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.

    • Injecting in a much stronger solvent can cause peak distortion.

    • Solution: If possible, dissolve your sample in the mobile phase.

  • Inspect for System Voids and Leaks:

    • Check all fittings for leaks.

    • A void at the column inlet can cause peak splitting or tailing.

    • Solution: If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.

Q2: I've ruled out basic system issues, but the tailing persists. What's next?

A2: The next critical parameter to investigate is the mobile phase pH. For carboxylic acids, operating at a pH that suppresses the ionization of the carboxyl group is crucial for good peak shape.

The Causality: A carboxylic acid's carboxyl group has a pKa, the pH at which it is 50% ionized and 50% non-ionized. When the mobile phase pH is close to the analyte's pKa, both forms exist, leading to peak broadening and tailing.[2][3] By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you can ensure that the carboxylic acid is predominantly in its non-ionized, more hydrophobic form, which will interact more consistently with the reversed-phase stationary phase.[2][3]

Protocol 2: Mobile Phase pH Optimization

  • Determine the Analyte's pKa: If the pKa of your carboxylic acid is unknown, a good starting point for the mobile phase pH is between 2.5 and 3.5, as this will suppress the ionization of most common carboxylic acids.[5]

  • Select an Appropriate Buffer: Choose a buffer with a pKa value within ±1 pH unit of your target mobile phase pH to ensure adequate buffering capacity.[6]

BufferpKa (at 25°C)Useful pH Range
Phosphate2.151.1 - 3.1
Formate3.752.8 - 4.8
Acetate4.763.8 - 5.8
Citrate3.13, 4.76, 6.402.1 - 7.4

Data sourced from various chemical reference materials.

  • Prepare the Buffered Mobile Phase:

    • Start with a buffer concentration of 10-25 mM.[7]

    • Accurately measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[2]

  • Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: I've lowered the pH, but I still see some tailing. How can I address this?

A3: If tailing persists at a low pH, secondary interactions with residual silanol groups are the likely cause. You have a few options to mitigate these interactions.

Option 1: Increase Buffer Concentration

Increasing the buffer concentration can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your analyte.[8]

Protocol 3: Modulating Buffer Strength

  • Incrementally increase the buffer concentration in your mobile phase, for example, from 25 mM to 50 mM.

  • Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[7]

  • Equilibrate the column thoroughly and re-analyze your sample.

Option 2: Utilize Ion-Pairing Agents

For particularly stubborn tailing, an ion-pairing agent can be a powerful tool. These are large ionic molecules that have a hydrophobic tail and an ionic head. For acidic analytes like carboxylic acids, a cationic ion-pairing agent (e.g., a quaternary amine) is added to the mobile phase.[9]

The Mechanism: The hydrophobic tail of the ion-pairing agent adsorbs to the reversed-phase stationary phase, creating a dynamic ion-exchange surface. The positively charged head of the ion-pairing agent then forms an ion pair with the negatively charged carboxylate, effectively neutralizing the charge and improving retention and peak shape.[10]

Ion_Pairing_Mechanism cluster_column Stationary Phase cluster_mobile_phase Mobile Phase C18 C18 Chains Analyte Carboxylate (R-COO⁻) IonPair Quaternary Amine (N⁺R'₄) Analyte->IonPair Ionic Interaction IonPair->C18 Hydrophobic Interaction

Caption: Mechanism of ion-pairing chromatography for carboxylic acids.

Protocol 4: Implementing Ion-Pairing Chromatography

  • Select an Ion-Pairing Reagent: Tetrabutylammonium (TBA) salts are a common choice for carboxylic acids.[11] The chain length of the alkyl group can be adjusted to fine-tune retention.[9]

  • Prepare the Mobile Phase: Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM.

  • Equilibrate Extensively: Columns require a significant amount of time to equilibrate with mobile phases containing ion-pairing reagents. Flush the column with at least 20-30 column volumes.

  • Note: Ion-pairing reagents can be difficult to remove from a column, so it is often recommended to dedicate a column for this type of analysis.

Q4: I've tried everything, and the peak is still tailing. Could it be metal contamination?

A4: Yes, this is a distinct possibility, especially if you are analyzing compounds with strong chelating properties. Metal ions can leach from the HPLC system and accumulate on the column, providing active sites for chelation with your carboxylic acid.

Protocol 5: Column Decontamination from Metal Ions

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Wash: Flush the column with your standard mobile phase without the buffer.

  • Chelating Agent Wash: Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water. Flush the column with this solution for at least 1-2 hours at a low flow rate (e.g., 0.5 mL/min). EDTA is a strong chelating agent that will bind to and remove metal ions from the column.

  • Rinse Thoroughly: Flush the column with HPLC-grade water for at least one hour to remove all traces of EDTA.

  • Organic Wash: Flush with 100% methanol or acetonitrile to remove any non-polar contaminants.[12]

  • Re-equilibrate: Re-equilibrate the column with your original mobile phase and re-test.

Frequently Asked Questions (FAQs)

Q: Can I use a high pH mobile phase to analyze carboxylic acids? A: While you can operate at a high pH to ensure the carboxylic acid is fully ionized, this is generally not recommended for silica-based columns as high pH can dissolve the silica, leading to rapid column degradation.[2] If a high pH method is necessary, consider using a hybrid or polymer-based column designed for high pH stability.

Q: My peak shape is good, but my retention time is not reproducible. What could be the cause? A: This is often a sign of inadequate buffering. If your mobile phase pH is near the pKa of your analyte, even small, day-to-day variations in mobile phase preparation can lead to significant shifts in retention time.[5] Ensure you are using a buffer with a pKa close to your target pH and that your pH measurements are accurate and consistent.[2][5]

Q: I see peak fronting instead of tailing. What does this mean? A: Peak fronting is less common but can occur due to column overload or injecting the sample in a solvent significantly weaker than the mobile phase.

Q: How often should I clean my column? A: Regular column cleaning is essential for maintaining performance.[13] A good practice is to flush the column with a strong solvent (like 100% acetonitrile or methanol) at the end of each day's run.[12] A more intensive cleaning, such as the metal decontamination protocol, should be performed when you observe persistent peak shape problems or an increase in backpressure.[13]

References

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Full Guide of How to Clean HPLC Column. Labtech. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]

  • Ion Pairing Reagents and Buffers. Regis Technologies. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride. ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Column Cleaning and Storage. GL Sciences. [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • Biological buffers pKa calculation. *K-Plus™. [Link]

  • Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Axion Labs. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Propan-2-yl)heptanoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valproic acid analogue. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven protocols.

Overview of the Core Synthesis

The most direct and widely employed method for synthesizing this compound is the α-alkylation of heptanoic acid. This strategy involves the formation of a key dianion intermediate, which is subsequently alkylated with an isopropyl electrophile. The success of this synthesis is critically dependent on the precise control of reaction conditions, particularly the generation and handling of the strong base required for deprotonation.

Reaction Scheme:

The overall transformation consists of three key steps:

  • Dianion Formation: Heptanoic acid is treated with two equivalents of a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to sequentially remove the acidic carboxylic proton and then a less acidic α-proton.

  • α-Alkylation: The resulting dianion nucleophile attacks an isopropyl halide (e.g., 2-iodopropane) in an SN2 reaction.

  • Acidic Workup: The reaction is quenched with an aqueous acid to protonate the carboxylate, yielding the final product.

Below is a visualization of the synthetic workflow.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Purification LDA_prep Prepare/Tritate LDA Solution Dianion Dianion Formation (Heptanoic Acid + 2.2 eq. LDA) -78°C to 0°C LDA_prep->Dianion Dry_solvents Ensure Anhydrous Solvents (THF) Dry_solvents->Dianion Alkylation Alkylation (+ 1.5 eq. 2-Iodopropane) -78°C Dianion->Alkylation Quench Aqueous Quench (e.g., sat. aq. NH4Cl) Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purify Purification (Fractional Vacuum Distillation) Drying->Purify Analysis Characterization (NMR, GC-MS) Purify->Analysis

Caption: High-level experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Problem: Extremely Low or No Product Formation

Q1: My post-reaction analysis (GC-MS, NMR) shows almost exclusively unreacted heptanoic acid. What is the most likely cause?

A1: This outcome overwhelmingly points to a failure in the initial and most critical step: the formation of the α-carbanion. The α-proton of a carboxylate dianion is significantly less acidic (pKa ≈ 30-35) than the carboxylic acid proton (pKa ≈ 5), making its removal the energetic bottleneck.

Causality & Solutions:

  • Inactive or Insufficient LDA: Lithium Diisopropylamide is a highly reactive, moisture-sensitive base.[1][2] Its quality is paramount.

    • Recommendation: Use freshly prepared LDA or a recently titrated commercial solution. If preparing in-house from n-butyllithium and diisopropylamine, ensure the n-BuLi itself has been recently titrated.[3][4][5] We recommend using a slight excess of LDA (2.1-2.2 equivalents) to overcome any trace impurities.

  • Presence of Moisture: Water will rapidly quench LDA and any subsequently formed carbanion.

    • Recommendation: All glassware must be rigorously flame-dried or oven-dried under vacuum. The solvent (typically THF) must be anhydrous. We recommend distilling THF from a suitable drying agent like sodium/benzophenone ketyl immediately before use.[6]

  • Incorrect Deprotonation Temperature: While LDA formation can be done at 0°C, the subsequent deprotonation of the carboxylate should be initiated at low temperatures.

    • Recommendation: Add the heptanoic acid solution to the LDA at -78°C. After the addition, allow the reaction to slowly warm to 0°C or slightly above to drive the α-deprotonation to completion before cooling back down for the alkylation step.[6]

Problem: Low Yield with Significant Byproduct Formation

Q2: I've isolated some product, but the yield is poor (<40%), and I have evidence of propene gas evolution or other impurities. How can I improve the selectivity of the alkylation step?

A2: This indicates that while some dianion is forming, the alkylation step is inefficient and plagued by side reactions. The primary competing reaction is the E2 elimination of the isopropyl halide, where the dianion acts as a base rather than a nucleophile.[7]

Causality & Solutions:

  • E2 Elimination vs. SN2 Substitution: 2-Iodopropane is a secondary halide, which is susceptible to elimination. This is exacerbated if the reaction temperature is too high or if a less reactive halide is used.

    • Recommendation 1 (Choice of Halide): Use 2-iodopropane instead of 2-bromopropane or 2-chloropropane. The C-I bond is weaker and iodide is a better leaving group, which kinetically favors the SN2 pathway.[8]

    • Recommendation 2 (Temperature Control): The alkylation step must be performed at low temperature. Add the 2-iodopropane slowly to the dianion solution at -78°C and maintain this temperature for several hours before allowing it to warm slowly.[9] Higher temperatures significantly favor elimination.

  • Sub-optimal Solvent Environment: The solvent can influence the reactivity of both the dianion and the electrophile.

    • Recommendation (Advanced): In particularly stubborn cases, the addition of a polar, aprotic co-solvent like Hexamethylphosphoramide (HMPA) can break up LDA aggregates and increase the nucleophilicity of the dianion. Safety Warning: HMPA is a potent carcinogen and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

G cluster_paths Competing Reaction Pathways Dianion Heptanoate Dianion SN2_Node SN2 Pathway (Nucleophilic Attack) Dianion->SN2_Node Acts as Nucleophile E2_Node E2 Pathway (Base-induced Elimination) Dianion->E2_Node Acts as Base iPrI 2-Iodopropane iPrI->SN2_Node iPrI->E2_Node Product This compound (Desired Product) SN2_Node->Product Byproduct Propene + Heptanoate Monoanion (Side Products) E2_Node->Byproduct

Caption: Competing SN2 (desired) and E2 (undesired) pathways in the alkylation step.

Problem: Difficult Product Purification

Q3: My crude product is an oily mixture, and I'm struggling to separate the desired this compound from unreacted heptanoic acid. What are the best purification strategies?

A3: The starting material and product are both carboxylic acids with similar polarities and relatively close boiling points, making separation challenging.

Causality & Solutions:

  • Similar Physical Properties: Both compounds are oily liquids at room temperature. Simple distillation is often insufficient.

    • Recommendation 1 (Fractional Vacuum Distillation): The most effective method is fractional distillation under reduced pressure. Use a fractionating column (e.g., a Vigreux column) and carefully collect the fractions. The branched product will have a slightly different boiling point than the linear starting material. This requires patience and a good vacuum setup.

    • Recommendation 2 (Chromatography): While silica gel chromatography of free carboxylic acids can be problematic (leading to streaking), it is feasible. Use a solvent system with a small amount of acid (e.g., 1% acetic acid in a hexane/ethyl acetate gradient) to keep the carboxylic acids protonated and improve peak shape.

    • Recommendation 3 (Chemical Derivatization): For very difficult separations, consider converting the mixture of acids to their corresponding methyl or ethyl esters (e.g., using Fischer esterification).[10] The esters are often more volatile and less polar, making them easier to separate by chromatography or distillation. The purified product ester can then be hydrolyzed back to the carboxylic acid.[11]

Frequently Asked Questions (FAQs)

Q4: Why are two full equivalents of LDA necessary for this reaction?

A4: This is a crucial concept. The first equivalent of LDA, a very strong base, reacts instantaneously and irreversibly with the highly acidic carboxylic acid proton (O-H, pKa ~5). This forms the lithium carboxylate and one equivalent of non-basic diisopropylamine. Only after this initial deprotonation can a second equivalent of LDA deprotonate the much less acidic α-carbon to form the reactive dianion intermediate.[12]

Q5: Can I use other bases like n-BuLi, LiHMDS, or NaH instead of LDA?

A5: While other bases are strong, LDA is uniquely suited for this purpose.

  • n-BuLi: It is a potent base but also a powerful nucleophile. It can add directly to the carbonyl group of the carboxylate, leading to unwanted side products.

  • LiHMDS (Lithium bis(trimethylsilyl)amide): This is also a strong, non-nucleophilic base and can be a viable alternative to LDA. It is sometimes preferred for its better solubility in some solvents.

  • NaH (Sodium Hydride): This is a heterogeneous base and is generally not strong enough to efficiently generate the α-carbanion of a carboxylate in high yield. For these reasons, LDA remains the "gold standard" for this specific transformation due to its high basicity, steric bulk (which prevents nucleophilic attack), and well-understood reactivity.[1]

Q6: How critical is the quality of the 2-iodopropane?

A6: Very critical. 2-Iodopropane can degrade over time, especially when exposed to light, releasing free iodine (giving it a pink or brownish tint). This can interfere with the reaction. It is best to use freshly opened or recently distilled 2-iodopropane for optimal results.[8]

Q7: What is the best way to quench this reaction safely?

A7: The reaction mixture contains highly reactive organolithium species (any remaining LDA or the dianion). Quenching directly with water can be violent and dangerous.

  • Recommended Procedure: Cool the reaction vessel to 0°C or below in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH4Cl).[13][14] This provides a proton source that is less reactive than water. After the initial exothermic reaction subsides, water can be added to dissolve the salts before proceeding to extraction. Always perform quenching behind a safety shield in a fume hood.

Appendix: Protocols and Data

Protocol 1: In-Situ Preparation of LDA
  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) via cannula.

  • Add diisopropylamine (1.1 equivalents, e.g., 7.7 mL, 55 mmol) via syringe.

  • Cool the stirred solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 equivalents, e.g., 20.8 mL of 2.5 M solution in hexanes, 52.5 mmol) dropwise via syringe.

  • After addition, stir the solution at -78°C for 10 minutes, then warm to 0°C and stir for an additional 20 minutes to ensure complete formation.[6] The resulting clear, pale yellow solution of LDA is ready for use.

Protocol 2: Synthesis of this compound
  • Prepare an LDA solution (2.2 equivalents, e.g., 110 mmol) in anhydrous THF as described above and cool it to -78°C.

  • In a separate flame-dried flask, dissolve heptanoic acid (1.0 equivalent, e.g., 6.51 g, 50 mmol) in anhydrous THF (e.g., 50 mL).

  • Slowly add the heptanoic acid solution via cannula to the stirred LDA solution at -78°C.

  • After the addition is complete, remove the -78°C bath and allow the mixture to warm to 0°C in an ice bath. Stir for 1-2 hours at 0°C.

  • Cool the resulting dianion solution back down to -78°C.

  • Slowly add 2-iodopropane (1.5 equivalents, e.g., 7.5 mL, 75 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78°C for 3-4 hours, then allow it to warm slowly to room temperature overnight.

  • Cool the flask in an ice bath and quench by the slow addition of saturated aqueous NH4Cl (100 mL).

  • Transfer the mixture to a separatory funnel, add water (100 mL) and diethyl ether (150 mL).

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Table 1: Reagent Properties and Stoichiometry (50 mmol Scale)
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Heptanoic AcidC₇H₁₄O₂130.18501.06.51 g
DiisopropylamineC₆H₁₅N101.191212.4216.9 mL
n-ButyllithiumC₄H₉Li64.06115.52.3146.2 mL (2.5 M)
2-IodopropaneC₃H₇I169.99751.57.5 mL
TetrahydrofuranC₄H₈O72.11-Solvent~250 mL

References

  • Organic Syntheses. n-HEPTANOIC ACID. Coll. Vol. 2, p.341 (1943); Vol. 17, p.64 (1937). Available at: [Link]

  • Google Patents. Stable lithium diisopropylamide and method of preparation. WO1986003744A1.
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  • Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems. Available at: [Link]

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  • University of Rochester, Department of Chemistry. How To: Prepare LDA. Available at: [Link]

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  • Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available at: [Link]

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Sources

Overcoming solubility issues of 2-(Propan-2-yl)heptanoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Propan-2-yl)heptanoic acid

Last Updated: 2026-01-22

Introduction: The Challenge of a "Greasy" Molecule

This compound is a branched-chain carboxylic acid structurally similar to the well-known compound, Valproic Acid (VPA)[1][2]. Like VPA, it is characterized by a non-polar alkyl structure, making it highly hydrophobic (lipophilic) and poorly soluble in aqueous solutions. This property presents a significant challenge for researchers in pharmacology and drug development, as most biological assays are conducted in aqueous buffers.

This guide provides a comprehensive framework for understanding and overcoming the solubility issues associated with this compound and similar hydrophobic weak acids. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to ensure reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: I added this compound directly to my phosphate-buffered saline (PBS), and it just formed oily droplets. Why?

A: This is expected behavior. The molecule has a long, non-polar hydrocarbon tail and a polar carboxylic acid head. In neutral or acidic aqueous solutions (like PBS, typically pH 7.4), the carboxylic acid group remains largely protonated (-COOH). This neutral form is not readily hydrated by water molecules, and the hydrophobic tails cause the molecules to aggregate to minimize contact with water, forming an oily separate phase. The solubility of similar long-chain carboxylic acids in water is very low; for instance, heptanoic acid's solubility is only about 0.24 g/100mL.

Q2: I first dissolved the compound in 100% DMSO to make a stock solution. But when I dilute it into my cell culture media, a cloudy precipitate forms immediately. What's happening?

A: This is a classic problem called "compound crashing" or precipitation upon dilution. While this compound is readily soluble in an organic co-solvent like Dimethyl Sulfoxide (DMSO), this is a supersaturated state relative to the aqueous environment of your assay buffer or media. When you introduce this DMSO stock into the media, the DMSO concentration plummets, and the buffer can no longer keep the highly hydrophobic compound in solution. The compound rapidly comes out of solution, forming a fine precipitate that can lead to inaccurate concentration, variable results, and potential cellular toxicity.

Q3: Is there a maximum concentration of DMSO I can use in my cell-based assay?

A: Yes, and this is a critical parameter. While DMSO is a powerful solvent, it is also cytotoxic at higher concentrations. For most cell lines, the final concentration of DMSO in the assay should not exceed 0.5%, with many sensitive or primary cell lines tolerating no more than 0.1%[3][4]. Concentrations of 5% or higher are often lethal to cells[4][5]. It is imperative to run a "vehicle control" (media with the same final concentration of DMSO but without your compound) to ensure that any observed effects are due to your compound and not the solvent.

Q4: Can I use other solvents like ethanol?

A: Yes, other water-miscible organic solvents like ethanol or methanol can be used. However, they often have a lower solubilizing power for highly lipophilic compounds compared to DMSO and may need to be used at higher final concentrations, which can also induce cellular stress or toxicity. The choice of solvent should be empirically tested for both compound solubility and assay compatibility.

Q5: How can I be certain my compound is truly dissolved and not just a very fine, invisible suspension?

A: Visual inspection is the first step; look for the Tyndall effect by shining a laser pointer through the solution. A true solution will not scatter the light, while a colloidal suspension will. For a more definitive answer, you can filter the solution through a 0.22 µm syringe filter. If the compound is fully dissolved, the concentration of the filtrate, as measured by a suitable analytical method like HPLC or LC-MS, will be identical to the pre-filtered solution. A significant drop in concentration indicates that the compound was present as a suspension.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to solving solubility challenges, grounded in chemical principles.

Problem: Compound Precipitation in Aqueous Assay Buffer

The core issue is the unfavorable interaction between the hydrophobic molecule and the aqueous environment. We can address this by modifying the molecule itself (making it a salt) or by modifying the solvent environment (using excipients).

This compound is a weak acid. Its solubility is highly dependent on the pH of the solution[6][7].

  • At Low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). The molecule is neutral and highly hydrophobic, leading to very low aqueous solubility. The pKa of the structurally similar Valproic Acid is approximately 4.6-4.8[1][8].

  • At High pH (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻). The molecule becomes an anion (a salt), which is significantly more polar and thus more soluble in water[7][9].

The following diagram illustrates the decision-making process for selecting a solubilization strategy.

G start Start: Compound (this compound) insoluble in buffer q1 Is pH adjustment permissible in the assay? start->q1 salt Strategy 1: Form Sodium Salt (pH > 7) q1->salt  Yes excipient Strategy 2: Use Solubilizing Excipients q1->excipient  No (pH sensitive assay) check_salt Check for precipitation in final assay buffer salt->check_salt success1 Success: Proceed with Assay check_salt->success1  Clear Solution check_salt->excipient  Precipitation Occurs q2 What is the nature of the assay? excipient->q2 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) q2->cyclodextrin Cell-based or Enzyme Assay surfactant Use Surfactants (e.g., Tween-80, Cremophor EL) q2->surfactant Biochemical or non-cellular assay check_excipient Run vehicle controls to test for assay interference cyclodextrin->check_excipient surfactant->check_excipient success2 Success: Proceed with Assay check_excipient->success2  No Interference fail Failure: Re-evaluate strategy or assay design check_excipient->fail  Interference Detected

Caption: Decision tree for selecting a solubilization strategy.

Solution 1: pH Adjustment to Form a Soluble Salt

For carboxylic acids, the most effective and often simplest method is to convert the acid to its corresponding salt. By raising the pH of the stock solution with a base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid, forming the highly water-soluble sodium salt.

Causality: The conversion of the neutral R-COOH group to the charged R-COO⁻Na⁺ ion pair dramatically increases the molecule's polarity, allowing for favorable interactions with water molecules and preventing the hydrophobic aggregation that leads to insolubility.

See Protocol 1 for a detailed step-by-step guide.

Solution 2: Use of Co-solvents and Excipients

When pH modification is not possible (e.g., in tightly buffered cellular assays), co-solvents and excipients are the next line of defense.

  • Co-solvents (e.g., DMSO, Ethanol): These agents work by reducing the overall polarity of the solvent (water), making it a more favorable environment for the hydrophobic compound[10]. However, their use must be minimized to avoid artifacts and toxicity.

  • Surfactants (e.g., Tween-80, Polysorbate 80, Cremophor EL): These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate the insoluble drug, while the hydrophilic shell interacts with the aqueous buffer, effectively solubilizing the compound[11][12]. Non-ionic surfactants are generally preferred as they are less likely to denature proteins[11].

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic drug molecule, forming an inclusion complex that is highly water-soluble[13][14][15]. This is often an excellent choice for cell-based assays as cyclodextrins are generally well-tolerated by cells.

MethodMechanism of ActionRecommended Final Conc. (Typical)AdvantagesDisadvantages
DMSO Reduces solvent polarity< 0.5%[4][5]High solubilizing power for many compoundsCan be cytotoxic; may cause assay interference[16]
Ethanol Reduces solvent polarity< 1%Less toxic than DMSO for some cell linesLower solubilizing power than DMSO for highly lipophilic compounds
Tween-80 Micellar encapsulation[11]0.01% - 0.1%Effective at low concentrations; biocompatibleCan interfere with some assays (e.g., membrane-based); may be cytotoxic at higher concentrations
HP-β-CD Inclusion complex formation[15]1-10 mMLow cytotoxicity; can improve compound stability[13]Can be expensive; may not work for all molecular shapes/sizes

Part 3: Detailed Experimental Protocols

These protocols provide validated starting points for your experiments. Always perform small-scale pilot tests before preparing large batches.

Protocol 1: Preparation of a Sodium Salt Stock Solution

This protocol aims to create a 100 mM stock solution of the sodium salt of this compound.

Materials:

  • This compound (FW: 172.26 g/mol )

  • 1 M NaOH solution, certified

  • High-purity water (e.g., Milli-Q)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh Compound: Accurately weigh 17.23 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 800 µL of high-purity water. The compound will not dissolve and will appear as an oily layer.

  • Titration with Base: Add the 1 M NaOH solution in small increments (e.g., 2-5 µL at a time). After each addition, vortex the tube vigorously for 15-20 seconds.

  • Observe Solubilization: Continue adding NaOH and vortexing until the solution becomes completely clear. This indicates the formation of the soluble sodium salt. Stoichiometrically, this should require approximately 100 µL of 1 M NaOH for a 1:1 molar ratio. Note: A slight excess of base may be needed to ensure complete conversion and to keep the pH well above the pKa.

  • Final Volume Adjustment: Once the solution is clear, add high-purity water to bring the final volume to exactly 1.0 mL.

  • Final Mix & Storage: Vortex thoroughly. The final concentration is 100 mM. This stock can be stored at -20°C. Before use, thaw and vortex again. Always check for clarity before diluting into your final assay buffer.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is ideal for cell-based assays where pH changes are undesirable. It uses a pre-prepared solution of HP-β-CD as the solvent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., sterile PBS or cell culture medium)

  • Vortex mixer and water bath sonicator[17]

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired assay buffer. This will serve as your "solvent." Warm the solution to 37°C to aid dissolution of the cyclodextrin if necessary.

  • Prepare High-Concentration Stock:

    • Weigh out the desired amount of this compound.

    • Add the 40% HP-β-CD solution to achieve a high-concentration stock (e.g., 10-50 mM). The exact concentration achievable will need to be determined empirically.

  • Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. If the solution is not yet clear, place it in a water bath sonicator and sonicate for 15-30 minutes, or until the solution is clear[17]. Gentle warming (to 37°C) can also facilitate the process.

  • Sterilization and Use: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This also serves as a final check for any undissolved particulates.

  • Dilution and Control: Dilute this stock into your final assay medium. Crucially , your vehicle control for this experiment must be the 40% HP-β-CD solution diluted in the exact same way as your compound stock. This accounts for any effects of the cyclodextrin itself on the assay.

G cluster_prep Stock Preparation cluster_assay Assay Dilution & Control weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., 40% HP-β-CD) weigh->add_solvent solubilize 3. Vortex / Sonicate until clear add_solvent->solubilize filter 4. Sterile Filter (0.22µm) solubilize->filter stock High-Conc. Compound Stock filter->stock dilute_stock 5a. Serially dilute stock into assay medium stock->dilute_stock vehicle Vehicle Control (Solvent Only) dilute_vehicle 5b. Serially dilute vehicle into assay medium vehicle->dilute_vehicle plate_exp Experimental Wells dilute_stock->plate_exp plate_ctrl Control Wells dilute_vehicle->plate_ctrl assay 6. Perform Assay & Analyze Data plate_exp->assay plate_ctrl->assay

Caption: Workflow for preparing and using an excipient-based formulation.

References

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  • Tong, W. Q. (2021). Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean Lipolytic Enzymes in Electrospun Poly(vinyl alcohol) Fibers. ACS Omega. Retrieved from [Link]

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  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Dehghani, F., Annabi, N., Titus, M., Valtchev, P., & Weiss, A. S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis and Purity Validation of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two synthetic routes to 2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid of interest in pharmaceutical and materials science research. Furthermore, it establishes a comprehensive framework for the validation of the compound's purity using modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the synthesis and quality control of this molecule.

Introduction: The Significance of this compound

This compound, also known as 2-isopropylheptanoic acid, is a structural analog of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The introduction of the isopropyl group at the α-position of the heptanoic acid backbone can significantly influence its physicochemical properties, metabolic stability, and pharmacological activity. As with any compound intended for therapeutic or advanced material applications, the synthetic route chosen and the rigor of its purity assessment are of paramount importance. This guide will explore two common synthetic strategies and detail the necessary analytical procedures to ensure the production of high-purity this compound.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methods. Here, we compare two of the most logical and established routes: the Malonic Ester Synthesis and the Direct Alkylation of a Heptanoic Acid Enolate.

Route 1: The Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids.[1][2][3][4][5] The synthesis proceeds through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

This multi-step process is favored for its use of a stabilized enolate, which minimizes side reactions. The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for the use of a moderately strong base like sodium ethoxide to generate the nucleophilic enolate.[2] The subsequent alkylation is an S_N2 reaction, and the choice of alkyl halide is critical.[2] Finally, the ester hydrolysis and decarboxylation are typically performed in one pot, providing a straightforward route to the final product.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 1-bromopentane (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature, and then add a solution of sodium ethoxide (1.0 eq) in absolute ethanol.

  • Add 2-bromopropane (1.1 eq) and reflux the mixture for an additional 4-6 hours.

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for 4-8 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

malonic_ester_synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation NaOEt, EtOH Monoalkylation Monoalkylation Enolate Formation->Monoalkylation 1-Bromopentane Second Enolate Formation Second Enolate Formation Monoalkylation->Second Enolate Formation NaOEt, EtOH Dialkylation Dialkylation Second Enolate Formation->Dialkylation 2-Bromopropane Hydrolysis Hydrolysis Dialkylation->Hydrolysis NaOH, H2O, Heat Acidification & Decarboxylation Acidification & Decarboxylation Hydrolysis->Acidification & Decarboxylation HCl, Heat Product Product Acidification & Decarboxylation->Product This compound

Caption: Workflow for the Malonic Ester Synthesis.

Route 2: Direct Alkylation of Heptanoic Acid Enolate

A more direct approach involves the deprotonation of heptanoic acid to form a dianion, followed by alkylation at the α-position.[6]

This method is more atom-economical than the malonic ester synthesis. However, it requires a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid proton and the less acidic α-proton. The use of a strong base at low temperatures helps to prevent side reactions.

Step 1: Enolate Formation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of heptanoic acid (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete dianion formation.

Step 2: Alkylation

  • Cool the dianion solution back to -78 °C.

  • Add 2-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of 1-2.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

direct_alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification Heptanoic Acid Heptanoic Acid Dianion Formation Dianion Formation Heptanoic Acid->Dianion Formation LDA, THF, -78°C to 0°C Alkylation Alkylation Dianion Formation->Alkylation 2-Bromopropane, -78°C to RT Aqueous Workup Aqueous Workup Alkylation->Aqueous Workup H2O, HCl Product Product Aqueous Workup->Product This compound

Caption: Workflow for the Direct Alkylation of Heptanoic Acid.

Comparison of Synthesis Routes
FeatureMalonic Ester SynthesisDirect Alkylation of Heptanoic Acid Enolate
Starting Materials Diethyl malonate, 1-bromopentane, 2-bromopropaneHeptanoic acid, diisopropylamine, n-butyllithium, 2-bromopropane
Number of Steps 2 (in principle can be a one-pot, two-step process)2 (in principle can be a one-pot, two-step process)
Reagent Cost & Handling Relatively inexpensive and stable reagents.Requires a strong, pyrophoric base (n-BuLi) and anhydrous conditions.
Potential Impurities Dialkylated malonic ester, unreacted starting materials.[4]Unreacted heptanoic acid, di-alkylation products (less common).
Yield Generally good to high yields.Can be variable depending on reaction conditions.
Scalability Readily scalable.Can be challenging to scale due to the use of LDA and cryogenic temperatures.

Purity Validation: A Multi-faceted Approach

Ensuring the purity of the synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity and structural integrity. The validation of these analytical methods should be performed in accordance with ICH guidelines.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.

The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[8]

Expected ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~2.2-2.4m1H-CH(COOH)-
~1.8-2.0m1H-CH(CH₃)₂
~1.2-1.6m8H-(CH₂)₄-
~0.9t3H-CH₂CH₃
~0.85d6H-CH(CH₃)₂

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.

Expected ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~180-COOH
~50-CH(COOH)-
~35-CH(CH₃)₂
~32, 29, 27, 23-(CH₂)₄-
~20-CH(CH₃)₂
~14-CH₂CH₃
  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Compare the obtained spectra with reference data or predicted spectra to confirm the structure and assess purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 172.27 (for C₁₀H₂₀O₂)

  • Key Fragmentation Peaks: Loss of the isopropyl group, loss of the carboxylic acid group, and cleavage of the alkyl chain.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of the synthesized product.[2] For carboxylic acids, which often lack a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary.[8] Alternatively, HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity.

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be required to separate impurities with different polarities.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if the carboxylic acid has some absorbance, or RI, ELSD, or MS detection.

  • Sample Preparation: Prepare a standard solution of the purified this compound and a solution of the synthesized sample at a known concentration.

  • Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.
Linearity A linear relationship between concentration and peak area should be established over a defined range.
Accuracy The closeness of the measured value to the true value, often determined by spike recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Logical Flow of Purity Validation

purity_validation cluster_validation Overall Purity Assessment Synthesized Product Synthesized Product NMR (1H & 13C) NMR (1H & 13C) Synthesized Product->NMR (1H & 13C) Structural Confirmation Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight Confirmation HPLC HPLC Synthesized Product->HPLC Purity Determination Purity Estimate Purity Estimate NMR (1H & 13C)->Purity Estimate Integration Final Purity Report Final Purity Report Purity Estimate->Final Purity Report Fragmentation Analysis Fragmentation Analysis Mass Spectrometry->Fragmentation Analysis Fragmentation Analysis->Final Purity Report Quantification of Impurities Quantification of Impurities HPLC->Quantification of Impurities Quantification of Impurities->Final Purity Report

Caption: Logical workflow for the purity validation of this compound.

Conclusion

The synthesis of this compound can be successfully achieved via both the malonic ester synthesis and the direct alkylation of heptanoic acid. The choice of method will depend on the available resources, scale of the reaction, and tolerance for handling sensitive reagents. The malonic ester synthesis offers a more traditional and robust approach, while direct alkylation provides a more atom-economical route.

Regardless of the synthetic path chosen, a rigorous purity validation is non-negotiable. A combination of NMR spectroscopy for structural confirmation and initial purity assessment, mass spectrometry for molecular weight verification, and HPLC for accurate quantification of impurities provides a comprehensive and reliable quality control strategy. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently synthesize and validate the purity of this compound for its intended applications.

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A Comparative Analysis of 2-(Propan-2-yl)heptanoic Acid and Valproic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiepileptic drug (AED) development, valproic acid (VPA) stands as a cornerstone therapy, valued for its broad-spectrum efficacy against various seizure types.[1][2] However, its clinical utility is significantly hampered by a well-documented risk of teratogenicity and other adverse effects, prompting an ongoing search for safer, structurally related alternatives.[3][4][5][6] This guide provides a comparative analysis of VPA and a structural analog, 2-(Propan-2-yl)heptanoic acid (also known as 2-isopropylheptanoic acid), to illuminate the nuanced relationship between chemical structure, anticonvulsant activity, and safety.

This analysis is designed for researchers and drug development professionals, offering a technical synthesis of preclinical data and field-proven experimental methodologies. Our objective is to dissect the causal links between molecular modifications and pharmacological outcomes, providing a robust framework for evaluating novel VPA analogs.

Molecular Structure: The Foundation of Pharmacological Profile

At first glance, the structures of Valproic Acid (2-propylpentanoic acid) and this compound appear similar—both are branched-chain carboxylic acids. However, the differences in their alkyl chains are critical and form the basis of this comparison.

  • Valproic Acid (VPA): An eight-carbon acid with a propyl group at the C2 position of a five-carbon pentanoic acid backbone.

  • This compound: A ten-carbon acid featuring a bulkier isopropyl (propan-2-yl) group at the C2 position of a longer seven-carbon heptanoic acid backbone.

This increase in carbon chain length and branching in this compound is predicted to alter its lipophilicity, steric hindrance, and ultimately, its interaction with biological targets. Structure-activity relationship studies on VPA analogs have consistently shown that the size and shape of the alkyl substituents significantly influence both anticonvulsant potency and toxicity.[7]

Comparative Mechanism of Action: A Multifaceted Approach

Valproic acid's therapeutic efficacy is not attributed to a single mechanism but rather to a combination of actions that collectively reduce neuronal hyperexcitability.[8][9] The primary question for any VPA analog is which of these mechanisms it retains, enhances, or loses.

The established mechanisms of VPA include:

  • Enhancement of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter GABA in the brain, primarily by inhibiting its degradation via the GABA transaminase enzyme.[8][9][10]

  • Blockade of Voltage-Gated Ion Channels: It attenuates high-frequency neuronal firing by blocking voltage-gated sodium channels and T-type calcium channels.[8][11][12]

  • Inhibition of Histone Deacetylases (HDACs): VPA inhibits class I and IIa HDACs, an action linked to its teratogenic effects but also its potential in other therapeutic areas like cancer and mood disorders.[2][10][13][14][15]

While direct, comprehensive mechanistic studies on this compound are not widely published, we can extrapolate based on the known pharmacology of VPA analogs. It is hypothesized that the anticonvulsant properties of analogs are also linked to their ability to modulate GABAergic systems and ion channels.[7] The key differentiator often lies in HDAC inhibition. The structural changes in this compound may alter its fit within the catalytic pocket of HDAC enzymes, potentially reducing this off-target activity and, by extension, its teratogenic risk.

G cluster_Outcome Pharmacological Outcome VPA VPA GABA ↑ GABA Levels VPA->GABA Channels Block Na+ / Ca2+ Channels VPA->Channels HDAC Inhibit HDACs VPA->HDAC Anticonvulsant Anticonvulsant Effect GABA->Anticonvulsant Channels->Anticonvulsant HDAC->Anticonvulsant Minor Contribution Teratogenicity Teratogenicity HDAC->Teratogenicity Analog Analog GABA_A ↑ GABA Levels (?) Analog->GABA_A Channels_A Block Na+ / Ca2+ Channels (?) Analog->Channels_A HDAC_A Inhibit HDACs (Reduced?) Analog->HDAC_A Hypothesized Reduced Link GABA_A->Anticonvulsant Channels_A->Anticonvulsant HDAC_A->Teratogenicity Hypothesized Reduced Link

Fig 1. Comparative mechanistic pathways of VPA and its hypothetical analog.

Preclinical Efficacy and Safety: A Data-Driven Comparison

The gold standard for evaluating novel AEDs involves a battery of preclinical seizure models and toxicological assessments. The goal is to identify compounds with a superior therapeutic index—the ratio of toxic dose to effective dose—compared to the standard of care.

While specific data for this compound is limited in publicly available literature, we can reference data from other VPA analogs to establish a benchmark for comparison. For instance, studies on analogs like 2-en-VPA and amide derivatives have shown that it is possible to retain or even enhance anticonvulsant potency while significantly reducing teratogenicity.[5][16]

Table 1: Comparative Anticonvulsant Profile in Standard Preclinical Models

Compound MES Test (ED₅₀, mg/kg) scPTZ Test (ED₅₀, mg/kg) Rotarod Test (TD₅₀, mg/kg) Protective Index (TD₅₀/ED₅₀)
Valproic Acid ~263 ~220 ~398 ~1.5 (MES) / ~1.8 (scPTZ)
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Reference Analog (e.g., Compound 2 from[17]) 52.0 69.4 114 2.2 (MES) / 1.6 (scPTZ)

Data for Valproic Acid and a reference analog are sourced from representative preclinical studies for illustrative purposes.[17] The MES (Maximal Electroshock) test models generalized tonic-clonic seizures, while the scPTZ (subcutaneous Pentylenetetrazol) test models myoclonic seizures. The Rotarod test assesses neurological deficit (ataxia).

A key finding from analog research is that teratogenicity can be dissociated from anticonvulsant activity. For example, 2-en-VPA was found to be non-embryotoxic at high doses, whereas VPA produced significant teratogenic effects.[16] Similarly, the amide analog valnoctamide (VCD) showed significantly lower teratogenicity than an equimolar dose of VPA in mice.[18] This strongly suggests that the structural modifications in these analogs interfere with the specific molecular interactions responsible for developmental toxicity, which are widely believed to be linked to HDAC inhibition.[19]

Experimental Protocols for Comparative Assessment

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. Below are detailed methodologies for key experiments required to directly compare the efficacy and neurotoxicity of this compound against valproic acid.

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant efficacy against generalized tonic-clonic seizures.

Rationale: The MES model is a robust and highly predictive screening test for drugs effective against major motor seizures. The endpoint—abolition of hindlimb tonic extension—is clear, objective, and clinically relevant.

Methodology:

  • Animal Model: Male CF-1 mice (20-25g).

  • Drug Administration:

    • Prepare solutions of VPA and this compound in a suitable vehicle (e.g., 0.9% saline).

    • Administer the compounds intraperitoneally (i.p.) at a range of doses to different groups of mice (n=8-10 per group). Include a vehicle-only control group.

    • Allow for a pre-treatment time corresponding to the time of peak effect (typically 30-60 minutes for VPA).

  • Seizure Induction:

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • Causality Check: This stimulus is calibrated to reliably induce hindlimb tonic extension in >95% of vehicle-treated animals.

  • Endpoint Assessment:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the complete abolition of this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED₅₀ (median effective dose) and its 95% confidence intervals using probit analysis.

G start Start acclimatize Acclimatize CF-1 Mice start->acclimatize groups Randomize into Dose Groups (Vehicle, VPA, Analog) acclimatize->groups administer Administer Compound (i.p.) groups->administer wait Wait for Peak Effect Time (e.g., 30 min) administer->wait stimulate Apply Corneal Electrical Stimulus wait->stimulate observe Observe Seizure Response stimulate->observe endpoint Endpoint: Abolition of Hindlimb Tonic Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analyze Calculate ED₅₀ (Probit Analysis) protected->analyze not_protected->analyze end End analyze->end

Fig 2. Experimental workflow for the Maximal Electroshock (MES) test.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To quantify and compare the direct inhibitory activity of the compounds on HDAC enzymes.

Rationale: This biochemical assay provides a direct measure of a key off-target activity linked to VPA's teratogenicity. A significantly higher IC₅₀ value for the analog would support a hypothesis of reduced teratogenic potential.

Methodology:

  • Materials: Commercially available fluorescent HDAC assay kit (containing HeLa cell nuclear extract as a source of HDACs, a fluorogenic substrate, and a developer). Trichostatin A (TSA) as a potent positive control inhibitor.

  • Assay Preparation:

    • Prepare a dilution series of VPA and this compound in assay buffer.

    • In a 96-well microplate, add the HDAC substrate, assay buffer, and the test compounds/controls.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the HeLa nuclear extract to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Self-Validation: The incubation time is optimized to ensure the reaction is in the linear range for the no-inhibitor control.

  • Signal Development & Detection:

    • Stop the deacetylation reaction by adding the developer solution (which contains TSA and a protease to process the deacetylated substrate).

    • Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.

    • Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells without HDAC extract).

    • Normalize the data to the vehicle control (100% activity) and the TSA control (0% activity).

    • Plot the percent inhibition versus compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Synthesis and Future Directions

The comparative analysis of this compound and valproic acid serves as a critical exercise in modern AED development. The core challenge is to uncouple the desired anticonvulsant effects from the detrimental teratogenic and toxic properties.

Based on structure-activity relationship principles, this compound presents an intriguing profile. Its increased steric bulk and chain length compared to VPA may enhance its anticonvulsant potency while simultaneously reducing its affinity for the HDAC enzyme family. This profile is characteristic of several next-generation VPA analogs that have shown promise in preclinical studies.[5][16][18]

The path forward requires rigorous execution of the experimental protocols outlined above. Should this compound demonstrate a superior therapeutic index—characterized by potent efficacy in the MES and scPTZ models and significantly weaker inhibition in the HDAC assay—it would warrant further investigation. Subsequent steps would include comprehensive pharmacokinetic profiling, evaluation in chronic seizure models, and definitive teratogenicity studies in a validated animal model. This structured, data-driven approach is paramount to identifying a truly viable and safer alternative to valproic acid for the treatment of epilepsy.

References

  • Nau, H., & Löscher, W. (1984). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology, 99(2-3), 211-218. [Link]

  • Chaudhary, M. A., & Garg, N. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]

  • Chateauvieux, S., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology, 2010, 479364. [Link]

  • Loiseau, P. (1981). [Comparative study of valproic acid and sodium valproate]. Nouvelle Presse Médicale, 10(44), 3669-3671. [Link]

  • Heinemann, U., et al. (1998). Comparison of effects of valproate and trans-2-en-valproate on different forms of epileptiform activity in rat hippocampal and temporal cortex slices. Epilepsia, 39(4), 360-367. [Link]

  • Gubba, R. (2019). Valproic Acid pharmacology : Uses, Side Effects, Interactions. YouTube. [Link]

  • Dr.Oracle. (2023). What is the difference between valproate (valproic acid) and valproic acid in terms of clinical use?. Dr.Oracle. [Link]

  • Kaminski, K., et al. (2015). Discovery and Preclinical Development of Antiepileptic Drugs. ResearchGate. [Link]

  • Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 14(7), 789-801. [Link]

  • Sadegh-Zadeh, A., et al. (2012). Comparison of Valproic acid Clearance between Epileptic Patients and Patients with Acute Mania. Iranian Journal of Pharmaceutical Research, 11(1), 213-219. [Link]

  • Romoli, M., et al. (2019). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 17(10), 926-946. [Link]

  • Wikipedia contributors. (n.d.). Anticonvulsant. Wikipedia. [Link]

  • Tureci, E., et al. (2019). Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice. Birth Defects Research, 111(14), 963-970. [Link]

  • Gurvich, N., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer Research, 64(3), 1079-1086. [Link]

  • Dhaliwal, J.S., & Rosani, A. (2023). Valproic Acid. StatPearls. [Link]

  • Chapman, A.G., et al. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Journal of Neurochemistry, 41(5), 1249-1255. [Link]

  • Wätjen, F., et al. (2007). Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain. Neuropharmacology, 52(2), 481-490. [Link]

  • Patsnap. (2024). What is the mechanism of Valproic Acid?. Patsnap Synapse. [Link]

  • Shnaiderman, R., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. International Journal of Molecular Sciences, 24(13), 11119. [Link]

  • Ornoy, A. (2019). Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review. Reproductive Toxicology, 89, 1-13. [Link]

  • Krämer, O.H., et al. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research, 64(3), 1079-1086. [Link]

  • Chen, Y.C., & Huang, C.W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13215. [Link]

  • Gurvich, N., et al. (2004). Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. ResearchGate. [Link]

  • Romoli, M., et al. (2019). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 17(10), 926-946. [Link]

  • Clayton-Smith, J., & Turnpenny, P.D. (2013). A scientific review: mechanisms of valproate-mediated teratogenesis. Reproduction, 146(1), R1-R10. [Link]

  • Fischer, T., et al. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Circulation: Arrhythmia and Electrophysiology, 12(3), e006678. [Link]

  • Binkerd, T.M., et al. (2009). Teratogenicity of valproate conjugates with anticonvulsant activity in mice. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 86(5), 394-401. [Link]

  • Ren, G., et al. (2019). The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation. Cancers, 11(11), 1695. [Link]

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A Comparative Guide to the Biological Activity of C10 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fatty acid isomers is paramount for innovation. This guide offers an in-depth, objective comparison of the performance of various C10 fatty acid isomers, supported by experimental data. We will explore the distinct biological roles of straight-chain saturated, monounsaturated, and branched-chain C10 fatty acids, providing a comprehensive resource to inform your research and development endeavors.

Introduction: The Structural Diversity and Biological Significance of C10 Fatty Acids

Decanoic acid, a 10-carbon fatty acid, exists in numerous isomeric forms, each possessing unique physicochemical properties that translate into distinct biological activities. The seemingly subtle differences in their molecular architecture—be it the presence and position of a double bond, a hydroxyl group, or a methyl branch—can profoundly impact their interaction with cellular targets and their overall pharmacological profile. This guide will primarily focus on the comparative bioactivities of three key classes of C10 isomers:

  • Straight-Chain Saturated C10 Fatty Acid: Represented by the well-studied capric acid (decanoic acid).

  • Monounsaturated and Hydroxylated C10 Fatty Acid: Exemplified by trans-10-hydroxy-2-decenoic acid (10-HDA) , a signature component of royal jelly.

  • Branched-Chain C10 Fatty Acids (BCFAs): A diverse group with methyl branches along the carbon chain.

These isomers have garnered significant interest for their therapeutic potential, ranging from antimicrobial and anti-inflammatory agents to modulators of metabolic pathways.[1][2]

Comparative Analysis of Biological Activities

The structural variations among C10 fatty acid isomers lead to significant differences in their biological effects. This section provides a comparative overview of their antimicrobial, anti-inflammatory, and metabolic activities, supported by experimental findings.

Antimicrobial Activity: A Tale of Two Isomers

Both capric acid and 10-HDA exhibit notable antimicrobial properties, yet their mechanisms and spectra of activity can differ.

Capric acid is recognized for its potent antibacterial and antifungal effects.[3] It is believed to disrupt the cell membranes of microorganisms, leading to cell lysis.

10-HDA , on the other hand, also demonstrates significant bactericidal activity.[4]

Comparative Data:

While direct comparative studies between a wide range of C10 isomers are limited, existing data allows for an initial assessment of their antimicrobial potential.

Isomer/DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Capric Acid (C10:0) Staphylococcus aureus-[5]
Escherichia coli-[6]
10-HDA Gram-positive bacteriaHigher activity[4]
Gram-negative bacteria40–43 μM[4]
Decanoic acid derivatives B. subtilis, S. aureus, E. coliVaries by derivative[7]
Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and fatty acids can play a crucial role in its regulation.

Capric acid has been shown to possess anti-inflammatory properties, though the mechanisms are still being fully elucidated.

10-HDA exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in human colon cancer cells.[4] It has been observed to suppress the NF-κB signaling pathway, a key regulator of inflammation.[4]

Branched-chain fatty acids (BCFAs) have also been reported to have anti-inflammatory actions, contributing to their potential health benefits.[1][8]

Comparative Insights:

Studies suggest that the anti-inflammatory potency can vary significantly between isomers. For instance, 10-HDA has been shown to significantly reduce the production of pro-inflammatory cytokines at millimolar concentrations.[4] While direct IC50 comparisons are scarce, the available data points to distinct mechanisms and potencies among the C10 isomers.

Metabolic Regulation: Interacting with Key Cellular Sensors

C10 fatty acid isomers can influence cellular metabolism by interacting with nuclear receptors and G protein-coupled receptors (GPCRs).

PPARs are a group of nuclear receptors that play a central role in lipid and glucose metabolism.[9]

Capric acid has been identified as a direct ligand and partial agonist of PPARγ.[9] Its activation of PPARγ is associated with improved glucose sensitivity without the side effect of weight gain often seen with full agonists.[9] It also displays some activity towards PPARα and PPARβ/δ.[9]

Branched-chain fatty acids have also been shown to activate PPARs, with some isomers exhibiting subtype selectivity.[1][10]

Comparative Activation:

Studies have shown that decanoic acid (C10) is a more effective activator of PPARγ compared to shorter-chain fatty acids like C6 or C8.[9] In some cell types, C10 has even exhibited stronger activation of PPARs than thiazolidinediones (TZDs), a class of synthetic PPARγ agonists.[11]

dot

PPAR_Activation cluster_ligands C10 Fatty Acid Isomers cluster_receptors Nuclear Receptors cluster_effects Metabolic Effects Capric_Acid Capric Acid (C10:0) PPARg PPARγ Capric_Acid->PPARg Direct Ligand & Partial Agonist PPARa PPARα Capric_Acid->PPARa Weak Binding PPARbd PPARβ/δ Capric_Acid->PPARbd Weak Binding BCFA Branched-Chain C10 Fatty Acids BCFA->PPARg Activator BCFA->PPARa Activator Glucose_Metabolism Improved Glucose Sensitivity PPARg->Glucose_Metabolism Adipogenesis No Adipogenesis PPARg->Adipogenesis Lipid_Metabolism Regulation of Lipid Metabolism PPARa->Lipid_Metabolism PPARbd->Lipid_Metabolism

Caption: C10 fatty acid isomers as modulators of PPAR signaling pathways.

GPR84 is a receptor for medium-chain fatty acids that is predominantly expressed in immune cells and plays a role in inflammation.[12][13]

Capric acid (C10:0) and other medium-chain fatty acids are known ligands for GPR84.[14] Activation of GPR84 can lead to proinflammatory responses.[12]

The interaction of different C10 isomers with GPR84 and the resulting downstream signaling can vary. For example, hydroxylated MCFAs have been shown to activate GPR84 more effectively than their non-hydroxylated counterparts.

dot

GPR84_Signaling cluster_ligands C10 Fatty Acid Isomers cluster_receptor Receptor cluster_effects Cellular Responses MCFAs Medium-Chain Fatty Acids (e.g., Capric Acid) GPR84 GPR84 MCFAs->GPR84 Ligand Hydroxylated_MCFAs Hydroxylated MCFAs Hydroxylated_MCFAs->GPR84 More Effective Ligand Chemotaxis Chemotaxis of Leukocytes GPR84->Chemotaxis Cytokine_Production Pro-inflammatory Cytokine Production GPR84->Cytokine_Production

Caption: GPR84-mediated pro-inflammatory signaling by C10 fatty acids.

Experimental Protocols: A Guide to Assessing Bioactivity

To ensure the trustworthiness and reproducibility of findings, it is crucial to employ validated experimental protocols. This section details methodologies for assessing the key biological activities of C10 fatty acid isomers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Protocol:

  • Preparation of Fatty Acid Stock Solutions: Dissolve the C10 fatty acid isomers in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the target bacteria (e.g., S. aureus, E. coli) in an appropriate broth medium to achieve a standardized cell density (typically 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fatty acid stock solutions in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the fatty acid at which no visible bacterial growth is observed.[5]

dot

MIC_Workflow A Prepare Fatty Acid Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at Optimal Temperature D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production

This assay assesses the ability of C10 fatty acid isomers to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in a suitable medium.

  • Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the C10 fatty acid isomers for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) to induce the production of pro-inflammatory cytokines.

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.

  • Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by the fatty acid isomers compared to the LPS-only control to determine the IC50 value.[17][18]

PPARγ Transactivation Assay

This reporter gene assay is used to determine the ability of C10 fatty acid isomers to activate PPARγ.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. A third plasmid expressing Renilla luciferase can be included for normalization.[19][20]

  • Cell Treatment: After transfection, treat the cells with various concentrations of the C10 fatty acid isomers or a known PPARγ agonist (positive control).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents.[21][22]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.[20]

Conclusion and Future Directions

The isomeric diversity of C10 fatty acids presents a rich landscape for the discovery of novel therapeutic agents. This guide has highlighted the distinct biological activities of straight-chain, hydroxylated, and branched-chain C10 isomers, with a focus on their antimicrobial, anti-inflammatory, and metabolic regulatory roles. The provided experimental protocols offer a framework for the rigorous evaluation of these compounds.

Future research should focus on direct, head-to-head comparative studies of a wider range of C10 isomers to establish a more comprehensive understanding of their structure-activity relationships. Elucidating the precise molecular mechanisms underlying their diverse biological effects will be crucial for the rational design of next-generation therapeutics targeting a host of diseases.

References

  • Branched-chain fatty acids (BCFAs) exhibit a range of biological activities... The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. MDPI.
  • Various derivatives of decanoic acid (CD) have been synthesized and evaluated against Gram positive B. subtilis, S. aureus and Gram negative E. coli bacteria... Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives.
  • The MIC values of all FADs against S. aureus were tested in this experiment... Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC - NIH.
  • Tumor necrosis factor alpha inhibitors (TNFis) are effective biologic drugs for rheumatoid arthritis (RA), but their comparative efficacy is unclear...
  • Here, we show that decanoic acid (DA), a 10-carbon fatty acid and a major component of medium chain triglyceride oils, is a direct ligand of PPARγ.
  • As LPS stimulates macrophage secreting cytokines, mainly IL-1β, IL-6, and TNF-α, to initiate inflammatory response... LPS Inhibits Fatty Acid Absorption in Enterocytes through TNF-α Secreted by Macrophages.
  • Principle of the in vitro PPARß/δ transactivation assay.
  • G protein-coupled receptor 84 (GPR84) is a putative receptor for medium-chain fatty acids (MCFAs), whose pathophysiological roles have not yet been clarified.
  • A comparison of the death recovery rate (%) between HDFs (10⁴/well) (A) and L929 cells (1.5 × 10⁴/well) (B) was carried out by treating them for 24 h with either TNF-α only... Inhibition of tumor necrosis factor-alpha (TNF-α)-induced cell death....
  • MCFAs were more efficient partial agonists with full length PPARs... (PDF) Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists.
  • In the current study, we have identified an additional FA receptor, GPR84, in the gustatory system that responds to the medium-chain saturated FAs (MCFAs) in male mice.
  • The IC50 values of the five tested species were calculated...
  • In this study, we measured the antibacterial activity, stability, hemolysis, and cytotoxicity of PMAP-23RI-Dec. Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. PubMed.
  • Macrophages have diverse functions in the pathogenesis, resolution, and repair of inflammatory processes.
  • The fatty acid composition of membrane glycerolipids is a major determinant of Staphylococcus aureus membrane biophysical properties...
  • INDIGO's Nuclear Receptor Reporter Assay Systems feature a luciferase detection reagent specially formulated to provide stable light emission... Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. .

  • In a further search for minor lipid nutrients that interact with genes, we explored here the potential of branched-chain fatty acids to serve as agonists for the PPAR subtypes α, β and γ... Branched‐chain fatty acids as activators of peroxisome proliferator‐activated receptors. European Journal of Lipid Science and Technology.
  • In this study, with a gas chromatography-mass spectrometry (GC-MS)-based metabolomics approach... we followed the metabolic changes of U87MG glioblastoma cells after the addition of octanoic (C8), or decanoic (C10) acids for 24 h. Top 17 papers published in the topic of Decanoic acid in 2020. SciSpace.
  • A novel G protein-coupled receptor (GPCR) GPR84 was suggested to be the main receptor of MCFAs in taste cells...
  • To inhibit TNF-α, two possible mechanisms can explain TNF-α dimer formation... Identification of potential TNF-α inhibitors: from in silico to in vitro studies. MDPI.
  • Luciferase reporter assay of PPAR ␥ activation in COS-7 cells.
  • Branched-chain fatty acids (BCFA) are a group of lipids that are widely present in various organisms... Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed.
  • Vitamin D3 and docosahexaenoic acid (an omega 3 fatty acid) offer promise for the adjuvant treatment of NAFLD... In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. Frontiers.
  • Branched- chain fatty acids (BCFAs) are a category of saturated fatty acids that are commonly present in various organisms and play a crucial role in a variety of metabolic reactions... Branched- Chain Fatty Acids and Obesity: A Narrative Review.
  • The Luciferase Assay System is substantially improved over conventional assay methods in both sensitivity and simplicity. Luciferase Assay System Protocol.
  • Two fatty acids activated PPAR significantly (C10:0 and C18:2, p < 0.001), though with a very moderate effect...
  • G protein–coupled 84 (GPR84) acts as a receptor for MCFAs (especially C10:0 and C12:0)...
  • e MIC of each MCFA in C. coli, C. per ingens, E. coli, ETEC, and S. Typhimurium, are presented in Table 1. (PDF) Determining the Minimum Inhibitory Concentration of Medium Chain Fatty Acids for Generic Escherichia coli, Enterotoxigenic Escherichia coli, Salmonella Typhimurium, and Campylobacter coli.
  • Compounds obtained from in silico studies were evaluated for their TNF-α inhibition activity through in vitro studies... Identification of potential TNF-α inhibitors: from in silico to in vitro studies. PubMed Central.
  • To investigate the effect of dietary lipids with different fatty acid compositions upon the in vivo cytokine response to bacterial lipopolysaccharide (LPS)... Dietary lipids modify the cytokine response to bacterial lipopolysaccharide in mice. NIH.
  • The experimental conditions, such as cell type, stimulus, and assay methodology, can significantly influence the obtained IC50 values. A Comparative Analysis of the Anti-inflammatory Potential of Azulene Isomers. Benchchem.
  • We explored the effects of MCFA on the expression of lipid metabolism and inflammatory genes in macrophages... Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner. NIH.
  • LUCIFERASE ASSAY: 1. After cell treatment, wash cells once with PBS. Add lysis buffer. Luciferase Assay protocol. Emory University.
  • Decanoic acid is a C10, straight-chain saturated fatty acid. It has a role as an antibacterial agent, an anti-inflammatory agent... Decanoic Acid | C10H20O2 | CID 2969. PubChem - NIH.
  • Comparative efficacy of TACI-Ig with TNF-alpha inhibitor and methotrexate in DBA/1 mice with collagen-induced arthritis. PubMed.
  • Staphylococcus aureus synthesizes branched chain fatty acids (BCFA), not UFA, to modulate or increase membrane fluidity. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus. PMC - PubMed Central.
  • The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. PubMed Central.
  • Branched chain amino acids (BCAAs) are building blocks for all life-forms. Branched Chain Amino Acids. PMC - NIH.
  • In the aged brain, microglia (the brain macrophages) display accumulation of lipids in lipid droplets...
  • Decanoic acid (capric acid) has been found to have excellent antibacterial (1) and antifungal (2) activities...
  • The fundamentals of BCAA metabolism in mammalian physiology are reviewed... Branched Chain Amino Acids. Semantic Scholar.
  • GPR84 is an orphan class A G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells... Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84.
  • The current study showed that in vitro 10-HDA from RJ exhibited anti-inflammatory activity in WiDr cells, as well as anti-bacterial activity against animal pathogens. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells. PubMed.

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Navigating Complexity: A Comparative Guide to the Structural Elucidation of 2-(Propan-2-yl)heptanoic Acid Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolomics, the unambiguous structural determination of small organic molecules is paramount. Branched-chain fatty acids, such as 2-(Propan-2-yl)heptanoic acid, a structural analog of the widely used anticonvulsant valproic acid, present a notable challenge to conventional analytical techniques. Their nuanced structures, often containing multiple chiral centers and extensive proton and carbon signal overlap in one-dimensional Nuclear Magnetic Resonance (NMR) spectra, demand more sophisticated approaches. This guide provides an in-depth technical comparison, demonstrating the definitive advantages of two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound.

The Limitations of 1D NMR: A Case for Two Dimensions

While 1D ¹H and ¹³C NMR are foundational techniques, their utility in definitively assigning the structure of this compound is limited. The heptanoic acid backbone and the propan-2-yl group both contain numerous aliphatic protons and carbons, leading to significant signal crowding and overlapping multiplets in the 1D ¹H NMR spectrum. This makes precise assignment of through-bond connectivities challenging and often ambiguous. For instance, distinguishing between the methylene groups of the heptanoyl chain based solely on chemical shift and multiplicity can be fraught with uncertainty.

2D NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are obscured in 1D spectra. This guide will focus on a suite of three key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol: A Self-Validating Workflow

The successful application of 2D NMR for structural elucidation hinges on a meticulously planned and executed experimental workflow.

Step 1: Sample Preparation

For optimal results, approximately 10-20 mg of this compound should be dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure sample peaks. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Step 2: Acquiring a Suite of 2D NMR Spectra

A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve the best spectral dispersion. The following 2D experiments are essential for a comprehensive structural analysis:

  • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]

  • ¹H-¹³C HSQC: This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.

  • ¹H-¹³C HMBC: This experiment shows longer-range correlations between protons and carbons, typically over two to three bonds, and is critical for piecing together the carbon skeleton.[2]

The logical flow of data acquisition and interpretation is depicted in the following workflow diagram.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation 1D_H 1D ¹H NMR COSY 2D ¹H-¹H COSY 1D_H->COSY HSQC 2D ¹H-¹³C HSQC 1D_H->HSQC HMBC 2D ¹H-¹³C HMBC 1D_H->HMBC 1D_C 1D ¹³C NMR 1D_C->HSQC 1D_C->HMBC Proton_Systems Identify Spin Systems (COSY) COSY->Proton_Systems Direct_Attachment Assign Direct H-C Attachments (HSQC) HSQC->Direct_Attachment Connect_Fragments Connect Fragments via Long-Range Couplings (HMBC) HMBC->Connect_Fragments Proton_Systems->Connect_Fragments Direct_Attachment->Connect_Fragments Final_Structure Assemble Final Structure Connect_Fragments->Final_Structure

Caption: Experimental workflow for 2D NMR structural elucidation.

Data Interpretation: A Step-by-Step Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D correlations for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (COOH)~11-12 (broad s)~180
2 (CH)~2.3 (m)~45
3 (CH₂)~1.5 (m)~30
4 (CH₂)~1.3 (m)~28
5 (CH₂)~1.3 (m)~29
6 (CH₂)~1.3 (m)~22
7 (CH₃)~0.9 (t)~14
8 (CH)~1.9 (m)~33
9 (CH₃)~0.9 (d)~20
10 (CH₃)~0.9 (d)~20

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentKey Correlations (¹H - ¹H or ¹H - ¹³C)Structural Information Gained
COSY H2 - H3, H3 - H4, H4 - H5, H5 - H6, H6 - H7Connects the protons of the heptanoyl chain
H2 - H8, H8 - H9, H8 - H10Establishes the connectivity within the isopropyl group and its attachment to C2
HSQC H2 - C2, H3 - C3, H4 - C4, H5 - C5, H6 - C6, H7 - C7Assigns each proton to its directly attached carbon
H8 - C8, H9 - C9, H10 - C10Confirms the C-H one-bond connectivities
HMBC H2 - C1, C3, C4, C8, C9, C10Confirms the position of the isopropyl group at C2 and its proximity to the carboxylic acid
H7 - C5, C6Confirms the end of the heptanoyl chain
H9/H10 - C8, C2Confirms the connectivity within the isopropyl group and its attachment point

The power of this combined dataset is the ability to walk through the molecule bond by bond. The COSY spectrum will reveal the proton-proton coupling network, allowing for the tracing of the heptanoyl chain and the identification of the isopropyl spin system.[1] The HSQC spectrum then provides the direct carbon attachment for each of these protons. Finally, the HMBC spectrum acts as the definitive tool to connect these individual spin systems. For example, a cross-peak between the methine proton at C2 (H2) and the carbonyl carbon (C1) in the HMBC spectrum would unequivocally confirm the alpha-substitution pattern.

G cluster_0 Heptanoyl Chain Correlations cluster_1 Isopropyl Group Correlations cluster_2 Key HMBC Connections H2 H2 H3 H3 H2->H3 COSY H4 H4 H3->H4 COSY H5 H5 H4->H5 COSY H6 H6 H5->H6 COSY H7 H7 H6->H7 COSY H8 H8 H9 H9 H8->H9 COSY H10 H10 H8->H10 COSY C1 C1 (COOH) C2 C2 C8 C8 H2_hmbc H2 H2_hmbc->C1 HMBC H2_hmbc->C8 HMBC H8_hmbc H8 H8_hmbc->C2 HMBC H9_10_hmbc H9/10 H9_10_hmbc->C2 HMBC

Caption: Key 2D NMR correlations for structural elucidation.

Comparative Advantage: Why 2D NMR is Superior

Analytical TechniqueStrengthsWeaknesses for this compound
1D NMR (¹H, ¹³C) Rapid acquisition, provides fundamental information on chemical environments.Severe signal overlap in the aliphatic region, ambiguous connectivity information.
Mass Spectrometry (MS) Provides accurate mass and fragmentation patterns.Cannot distinguish between isomers with the same mass, provides limited information on the specific arrangement of atoms.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., carboxylic acid).Provides no information on the carbon skeleton or the connectivity of alkyl groups.
2D NMR (COSY, HSQC, HMBC) Unambiguously determines the complete chemical structure through through-bond correlations. Resolves signal overlap.Longer acquisition times compared to 1D NMR.

As the table illustrates, while other techniques provide valuable pieces of the structural puzzle, only a comprehensive 2D NMR analysis can definitively and unambiguously connect all the atoms in this compound. The self-validating nature of the combined COSY, HSQC, and HMBC data provides a level of certainty that is unattainable with 1D NMR or other spectroscopic methods alone.

Conclusion

For researchers, scientists, and drug development professionals working with complex small molecules like this compound, a multi-dimensional approach to structural elucidation is not just advantageous, it is essential. The strategic application of 2D NMR experiments provides a robust and reliable methodology to navigate the challenges of spectral overlap and isomeric ambiguity. By systematically interpreting the rich tapestry of correlations provided by COSY, HSQC, and HMBC spectra, a complete and confident structural assignment can be achieved, ensuring the integrity of downstream research and development activities.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.1: COSY Spectra. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • AOCS. (n.d.). Branched-Chain and Cyclic Fatty Acids. [Link]

  • Groot, A. D., & Vliegenthart, J. F. G. (2005). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Lipidomics, 1-46. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectral Fragmentation of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the analysis of lipids, branched-chain fatty acids (BCFAs) present a unique analytical challenge. Their structural diversity, particularly the presence of isomers, necessitates robust analytical strategies for unambiguous identification and characterization. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of BCFAs, focusing on the principles of fragmentation and the experimental choices that ensure data integrity and confidence.

The Foundational Step: Derivatization for GC-MS Analysis

Branched-chain fatty acids, in their native form, are polar molecules prone to hydrogen bonding, which can lead to poor chromatographic peak shape and adsorption issues during gas chromatography (GC) analysis. To overcome these challenges and enhance volatility, derivatization is a critical sample preparation step. The most common approach is the conversion of BCFAs to their corresponding fatty acid methyl esters (FAMEs).[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and the position of branching.

Why Methyl Esters?

The choice of methyl esters is strategic. They offer excellent stability and yield clean, quantitative samples suitable for GC-MS analysis. The derivatization process, typically an esterification reaction, involves the condensation of the carboxyl group of the fatty acid with the hydroxyl group of an alcohol, usually methanol, in the presence of a catalyst like boron trichloride (BCl₃) or boron trifluoride (BF₃).[1]

Experimental Protocol: Esterification of BCFAs to FAMEs with BCl₃-Methanol

This protocol provides a reliable method for the preparation of FAMEs for GC-MS analysis.

Materials:

  • Sample containing BCFAs (1-25 mg)

  • 5-10 mL micro reaction vessel

  • BCl₃-methanol solution (12% w/w)

  • Hexane

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel.

  • Add 2 mL of 12% BCl₃-methanol solution to the vessel.

  • Cap the vessel tightly and heat at 60°C for 10 minutes. This incubation time may need optimization depending on the specific fatty acids.

  • Allow the vessel to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper layer is the hexane layer containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Ionization Techniques: A Comparative Overview

Once the BCFAs are converted to their more volatile FAMEs, they are introduced into the mass spectrometer. The choice of ionization technique significantly influences the resulting mass spectrum and the nature of the fragmentation data obtained.

Ionization TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Electron Ionization (EI) A high-energy electron beam (typically 70 eV) bombards the analyte molecules, causing the ejection of an electron and creating a radical cation (M⁺•).[2]Produces extensive and reproducible fragmentation patterns.[2][3]The molecular ion peak can be weak or absent for some compounds.[2]Initial identification and library matching.[2]
Chemical Ionization (CI) A reagent gas (e.g., methane, isobutane, ammonia) is ionized, and these reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form protonated molecules ([M+H]⁺).A "softer" ionization technique that produces a more abundant molecular ion or protonated molecule.[4][5]Provides less fragmentation and therefore less structural information in a single-stage MS experiment.Confirmation of molecular weight and as a precursor for tandem MS.[4][5]
The Power of Electron Ionization for BCFA Profiling

Electron ionization is a robust and widely used technique for the analysis of FAMEs.[6] The high energy involved leads to predictable fragmentation patterns that are highly reproducible and can be compared against established mass spectral libraries for compound identification.[2] Public and commercial databases, such as the FAMEs Fatty Acid Methyl Ester Mass Spectral Library, contain thousands of spectra, aiding in the identification of a wide range of fatty acids.[7][8]

Decoding the Fragments: Mass Spectral Interpretation of BCFA Methyl Esters

The key to identifying the structure of a BCFA from its mass spectrum lies in understanding its characteristic fragmentation pathways. The position of the methyl branch significantly influences the fragmentation pattern.

General Fragmentation of FAMEs

For straight-chain and branched-chain FAMEs, some common fragmentation patterns are observed under EI:

  • McLafferty Rearrangement: A characteristic rearrangement reaction for esters that results in a prominent ion at m/z 74.[9] This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-carbon bond.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the methoxy group (-OCH₃, M-31) or the carbonyl group itself.

  • Hydrocarbon Fragmentation: The aliphatic chain undergoes fragmentation, typically resulting in a series of hydrocarbon ions separated by 14 Da (representing a -CH₂- group).[10]

Diagnostic Ions for Branched-Chain FAMEs

The location of the methyl branch introduces specific points of weakness in the carbon chain, leading to the formation of diagnostic fragment ions that are crucial for isomer differentiation.

  • iso-Branched FAMEs: These have a methyl group on the second-to-last carbon from the terminal end of the fatty acid chain. Their mass spectra are characterized by a prominent ion corresponding to the loss of a propyl group ([M-43]⁺, representing the loss of the terminal isopropyl moiety).[9]

  • anteiso-Branched FAMEs: These have a methyl group on the third-to-last carbon from the terminal end. They typically show two characteristic ions resulting from cleavage on either side of the methyl branch: the loss of an ethyl group ([M-29]⁺) and the loss of a butyl group ([M-57]⁺).[9] The presence of an ion at m/z 115, which is often more prominent in anteiso isomers, can also be a useful diagnostic marker.[9]

BCFA_Fragmentation cluster_iso iso-BCFA Fragmentation cluster_anteiso anteiso-BCFA Fragmentation iso-BCFAME iso-BCFAME Fragment [M-43]+ Fragment [M-43]+ iso-BCFAME->Fragment [M-43]+ Loss of Propyl anteiso-BCFAME anteiso-BCFAME Fragment [M-29]+ Fragment [M-29]+ anteiso-BCFAME->Fragment [M-29]+ Loss of Ethyl Fragment [M-57]+ Fragment [M-57]+ anteiso-BCFAME->Fragment [M-57]+ Loss of Butyl BCFA Sample BCFA Sample Derivatization (FAME) Derivatization (FAME) BCFA Sample->Derivatization (FAME) GC-MS Analysis GC-MS Analysis Derivatization (FAME)->GC-MS Analysis GC-MS Analysis->iso-BCFAME EI GC-MS Analysis->anteiso-BCFAME EI

Caption: General workflow and key diagnostic fragments for iso- and anteiso-BCFA analysis.

The Gold Standard: Tandem Mass Spectrometry (MS/MS) for Unambiguous Isomer Identification

While EI-MS provides valuable clues, complex mixtures of BCFA isomers can sometimes lead to ambiguous assignments.[9] For definitive structural elucidation, tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID) or collisionally activated dissociation (CAD), is the preferred method.[9][11][12]

In a typical MS/MS experiment, the molecular ion (or protonated molecule from CI) of a specific FAME is isolated in the first stage of the mass spectrometer. This isolated ion is then subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell.[11] The kinetic energy from these collisions is converted into internal energy, causing the ion to fragment.[11] The resulting product ions are then analyzed in the second stage of the mass spectrometer.

Advantages of MS/MS for BCFA Analysis:
  • Specificity: By isolating a specific precursor ion, the resulting fragment ion spectrum is directly related to that specific molecule, eliminating interferences from co-eluting compounds.

  • Enhanced Fragmentation: CID of the molecular ion often produces a different and more informative set of fragment ions compared to the initial EI spectrum.[9] Notably, the prominent m/z 74 ion from the McLafferty rearrangement is often suppressed in the CID spectrum of the molecular ion, allowing for the observation of other, more structurally diagnostic fragments.[9]

  • Confident Isomer Differentiation: The unique fragmentation patterns generated by CID provide highly characteristic "fingerprints" for different BCFA isomers, enabling their confident identification.[9]

Experimental Workflow: GC-MS/MS for BCFA Isomer Analysis

GC_MSMS_Workflow FAME Sample FAME Sample GC Separation GC Separation FAME Sample->GC Separation Ionization (EI or CI) Ionization (EI or CI) GC Separation->Ionization (EI or CI) MS1: Precursor Ion Selection MS1: Precursor Ion Selection Ionization (EI or CI)->MS1: Precursor Ion Selection Collision Cell (CID) Collision Cell (CID) MS1: Precursor Ion Selection->Collision Cell (CID) [M]+ or [M+H]+ MS2: Product Ion Analysis MS2: Product Ion Analysis Collision Cell (CID)->MS2: Product Ion Analysis Fragment Ion Spectrum Fragment Ion Spectrum MS2: Product Ion Analysis->Fragment Ion Spectrum Structure Elucidation Structure Elucidation Fragment Ion Spectrum->Structure Elucidation

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Alpha-Substituted Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational design and functional understanding are built. Alpha-substituted carboxylic acid derivatives represent a cornerstone class of molecules, ubiquitous as chiral building blocks, active pharmaceutical ingredients (APIs), and functional materials. Their structural elucidation via single-crystal X-ray diffraction (XRD) provides invaluable insights into stereochemistry, intermolecular interactions, and solid-state packing, all of which dictate a compound's macroscopic properties.

This guide is conceived from a field-proven perspective, moving beyond rote recitation of protocols. It is designed to empower researchers, scientists, and drug development professionals with the strategic thinking necessary to navigate the nuanced challenges of crystallizing and analyzing these often polar and structurally diverse molecules. We will dissect the causality behind experimental choices, from the selection of a crystallization strategy to the decision between a laboratory X-ray source and a national synchrotron facility. Every recommendation is grounded in the principles of scientific integrity, aiming to create self-validating experimental workflows that yield high-quality, publishable crystallographic data.

Section 1: The Crystallization Challenge: From Solute to Single Crystal

The journey to a high-resolution crystal structure begins with the often-arduous task of growing a diffraction-quality single crystal. For alpha-substituted carboxylic acid derivatives, the presence of a polar carboxyl group and a variable alpha-substituent introduces specific challenges, including a propensity for forming oils, amorphous precipitates, or microcrystalline powders. The key to success lies in a systematic and informed approach to screening crystallization conditions.

Foundational Principles: Purity and Solubility

Before embarking on any crystallization screening, two prerequisites are non-negotiable:

  • Purity: The compound must be of the highest possible purity. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to poorly diffracting crystals. Standard purification techniques such as column chromatography and recrystallization are essential.

  • Solubility Profiling: A thorough understanding of the compound's solubility in a range of solvents is critical. This knowledge informs the choice of crystallization method and solvent system.

A Comparative Analysis of Crystallization Methodologies

The selection of a crystallization technique is dictated by the compound's solubility and thermal stability. Below, we compare the most common methods, outlining their underlying principles and best-use cases for alpha-substituted carboxylic acid derivatives.

Method Principle Ideal for... Advantages Disadvantages
Slow Evaporation Gradual removal of solvent increases solute concentration to the point of supersaturation, inducing crystallization.Compounds that are moderately soluble and stable at room temperature.Simple setup, requires minimal material.Difficult to control the rate of evaporation, can lead to the formation of multiple small crystals.
Vapor Diffusion A solution of the compound is equilibrated against a reservoir containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the compound solution induces crystallization.A wide range of compounds, particularly those that are highly soluble in the initial solvent.Excellent control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs, can be slower than other methods.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.Compounds with a steep solubility curve with respect to temperature.Good for screening a wide range of temperatures, can produce large crystals.Requires a programmable cooling device for precise control, not suitable for heat-sensitive compounds.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface as the solvents slowly mix.Compounds that are sensitive to temperature or air.Excellent for growing crystals of sensitive compounds, allows for fine control over the diffusion rate.Can be technically challenging to set up without disturbing the interface.
Experimental Protocols: A Step-by-Step Guide

Protocol 1: Slow Evaporation

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) in a small, clean vial.

  • Loosely cap the vial to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

  • Prepare a stock solution of the compound (e.g., 10 mg/mL in a suitable solvent).

  • Pipette 1-2 µL of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and seal it over a well of a crystallization plate containing 500 µL of a precipitant solution (e.g., a mixture of the solvent and a less polar co-solvent).

  • Incubate the plate in a stable environment and monitor for crystal growth.

Section 2: The Influence of the Alpha-Substituent on Crystal Packing and Supramolecular Motifs

The nature of the alpha-substituent plays a pivotal role in dictating the intermolecular interactions that govern crystal packing. Understanding these interactions is key to rationally designing crystallization experiments and interpreting the resulting crystal structures.

The Dominance of the Carboxylic Acid Dimer Synthon

In the absence of other strong hydrogen bond donors or acceptors, carboxylic acids have a strong propensity to form centrosymmetric dimers via a pair of O-H···O hydrogen bonds. This is often the most stable and predictable supramolecular synthon.

Alpha-Hydroxy Acids: A Case Study in Hydrogen Bond Competition

In alpha-hydroxy acids, the presence of the hydroxyl group introduces a competing hydrogen bond donor and acceptor. This leads to more complex and varied hydrogen bonding networks. A study of substituted lactic acids and other alpha-hydroxy acids in the Cambridge Structural Database (CSD) revealed that the classic carboxylic acid dimer is often disrupted in favor of other motifs.[1][2] The most prevalent interactions are hydrogen bonds between the carboxylic acid proton and the alpha-hydroxyl oxygen of a neighboring molecule, and between the alpha-hydroxyl proton and the carbonyl oxygen of another molecule.[1]

This competition can be visualized through the following logical relationship:

G cluster_0 Alpha-Substituent Influence Alpha_Substituent Nature of Alpha-Substituent (e.g., -OH, -NH2, -X) H_Bond_Donors_Acceptors Available Hydrogen Bond Donors and Acceptors Alpha_Substituent->H_Bond_Donors_Acceptors Determines Supramolecular_Synthons Favored Supramolecular Synthons H_Bond_Donors_Acceptors->Supramolecular_Synthons Dictates Competition Crystal_Packing Resulting Crystal Packing Arrangement Supramolecular_Synthons->Crystal_Packing Governs

Caption: Influence of the alpha-substituent on crystal packing.

Alpha-Amino Acids: Zwitterions and Polymorphism

Alpha-amino acids typically exist as zwitterions in the solid state, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-). This leads to strong N-H···O hydrogen bonds that dominate the crystal packing. The conformational flexibility of the amino acid side chains can give rise to polymorphism, where the same compound crystallizes in different crystal forms with distinct physical properties.[3] Controlling polymorphism is a significant challenge in the pharmaceutical industry, and it often requires careful control over crystallization conditions such as solvent, temperature, and supersaturation.

Section 3: Data Collection and Analysis: A Comparison of Methodologies

Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. The choice of instrumentation and data collection strategy can have a profound impact on the quality of the final structure.

In-House Diffractometers vs. Synchrotron Sources

A critical decision in modern crystallography is whether to use a laboratory-based X-ray diffractometer or to apply for beamtime at a synchrotron facility.

Feature In-House Diffractometer Synchrotron Source
X-ray Flux LowerOrders of magnitude higher
Wavelength Fixed (typically Mo or Cu Kα)Tunable
Beam Size Larger (tens of microns)Smaller (microns to sub-micron)
Data Collection Time Hours to daysMinutes to hours
Ideal for... Well-diffracting, stable crystals of routine compounds.Weakly diffracting, small, or challenging crystals; experiments requiring tunable wavelengths (e.g., anomalous scattering).

For many well-behaved alpha-substituted carboxylic acid derivatives, a modern in-house diffractometer is sufficient for structure determination. However, for weakly diffracting crystals, very small crystals, or for the absolute determination of stereochemistry using anomalous dispersion, the high flux and tunable wavelength of a synchrotron source are indispensable.

A Generalized Workflow for Data Collection and Structure Refinement

The process of collecting and analyzing X-ray diffraction data follows a well-established workflow.

G cluster_1 Crystallographic Workflow Crystal_Mounting Crystal Mounting and Cryo-cooling Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration and Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement and Validation Structure_Solution->Structure_Refinement

Caption: A typical workflow for X-ray crystal structure determination.

Protocol 3: Data Collection and Refinement (General Steps)

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (100 K) to minimize radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[4]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Section 4: Advanced and High-Throughput Approaches

For challenging crystallization targets or large-scale screening projects, high-throughput (HTP) crystallization techniques offer a significant advantage. These methods use robotics to set up hundreds or thousands of crystallization experiments in parallel, exploring a vast range of conditions with minimal sample consumption.[5][6][7][8] HTP screening is particularly valuable in the pharmaceutical industry for polymorph and salt screening of APIs.[8]

Conclusion: A Forward Look

The field of X-ray crystallography is continually evolving, with advances in automation, detector technology, and computational methods. For researchers working with alpha-substituted carboxylic acid derivatives, these advancements will continue to lower the barriers to obtaining high-quality crystal structures. By combining a fundamental understanding of crystallization principles with a strategic approach to experimental design and data analysis, the scientific community is well-positioned to unlock the full potential of this versatile and important class of molecules.

References

  • Chad's Prep. (2021, April 19). 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22: Carbonyl Alpha-Substitution Reactions. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]

  • Khan Academy. (2014, February 16). Alpha-substitution of carboxylic acids | Chemical Processes | MCAT | Khan Academy [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]

  • Li, Y., et al. (2025). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science.
  • Löbnitz, L., Anlauf, H., & Nirschl, H. (2017). Investigations on the separating characteristics of different crystalline amino acid systems. Chemie Ingenieur Technik, 89(4), 456-462.
  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]

  • Patel, S., & Patel, P. (2025). (PDF) Crystal Polymorphism and Multiple Crystal Forms.
  • Tothadi, S., et al. (2018). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm, 20(38), 5775-5784.
  • University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • Virovets, A. V., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7009.
  • Wang, L., et al. (2022).
  • Wikipedia. (2024, November 28). X-ray crystallography. [Link]

  • Wojtas, M., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7154-7161.
  • Yusupov, M., et al. (2025). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs.
  • Zhang, Y., et al. (2025).
  • Zhang, Z., et al. (2012). (PDF) X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures.
  • Zubi, A., et al. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development, 27(7), 1275-1283.

Sources

A Comparative Guide to the Metabolism of Branched-Chain and Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the metabolic pathways of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs). Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes, subcellular localizations, regulatory mechanisms, and physiological implications that distinguish these two classes of lipids. By understanding these differences, researchers can better investigate their roles in health and disease, and develop targeted therapeutic strategies.

Introduction: Structure Dictates Function and Fate

Fatty acids are fundamental building blocks for lipids and a major source of cellular energy. While structurally similar, the presence of methyl branches on the carbon skeleton of BCFAs introduces significant complexities to their metabolism compared to their straight-chain counterparts.[1] These structural distinctions necessitate unique enzymatic machinery and metabolic pathways, leading to diverse physiological roles and associations with various pathological conditions.[1][2]

SCFAs are characterized by a linear hydrocarbon chain, making them readily accessible to the canonical β-oxidation pathway for energy production.[3][4] In contrast, the methyl branches in BCFAs, such as those found in phytanic acid from dairy products and certain fish, sterically hinder the enzymes of conventional β-oxidation.[5] This requires preparatory steps, such as α-oxidation, to remove or bypass the branch point.[5][6]

This guide will first elucidate the well-established pathway of SCFA β-oxidation, followed by a detailed exploration of the more intricate metabolic routes of BCFAs. A direct comparative analysis will highlight the key distinctions, and detailed experimental protocols will be provided for researchers to investigate these pathways in their own work.

The Canonical Pathway: Straight-Chain Fatty Acid β-Oxidation

The catabolism of SCFAs is a highly efficient process for generating ATP, particularly in tissues with high energy demands like the heart.[3] This process, known as β-oxidation, occurs primarily within the mitochondrial matrix and systematically shortens the fatty acid chain by two-carbon units.[4][7][8]

Mitochondrial Transport: The Carnitine Shuttle

Long-chain SCFAs are first activated in the cytosol by conjugation to coenzyme A (CoA).[3] The resulting fatty acyl-CoA is then transported across the inner mitochondrial membrane via the carnitine shuttle system, a critical regulatory point in fatty acid oxidation.[3][6] This transport is the rate-limiting step for SCFA oxidation.[6]

The Four Steps of β-Oxidation

Once inside the mitochondria, the fatty acyl-CoA undergoes a recurring four-step cycle:

  • Dehydrogenation: Acyl-CoA dehydrogenase removes two hydrogen atoms, creating a double bond between the α and β carbons and producing FADH2.[3]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[3]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, generating NADH.[3]

  • Thiolytic Cleavage: β-ketothiolase cleaves the bond between the α and β carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[3]

This shortened fatty acyl-CoA then re-enters the cycle until the entire chain is converted into acetyl-CoA molecules.[7] The acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle, and the FADH2 and NADH are utilized by the electron transport chain to produce ATP.[7]

SCFA_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Fatty Acyl-CoA->Acyl-CoA Carnitine Shuttle Trans-Enoyl-CoA Trans-Enoyl-CoA Acyl-CoA->Trans-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shortened Acyl-CoA->Acyl-CoA Re-enters cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Figure 1. Mitochondrial β-oxidation of straight-chain fatty acids.

The Divergent Path: Branched-Chain Fatty Acid Metabolism

The metabolism of BCFAs is more complex and involves additional enzymatic steps and subcellular compartments.[5] The location of the methyl branch determines the specific metabolic route.

Peroxisomal α-Oxidation: A Necessary Prelude

For BCFAs like phytanic acid, which has a methyl group on the β-carbon, β-oxidation is initially blocked. These fatty acids must first undergo α-oxidation within the peroxisomes.[5][6] This process involves the removal of a single carbon from the carboxyl end, effectively shifting the methyl group to the α-position and allowing subsequent β-oxidation to proceed.[5] A key enzyme in this pathway is phytanoyl-CoA α-hydroxylase.[5]

Peroxisomal β-Oxidation

Peroxisomes also play a role in the initial breakdown of very-long-chain fatty acids and BCFAs.[9] Peroxisomal β-oxidation differs from its mitochondrial counterpart in the first step, where acyl-CoA oxidase transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2) instead of FADH2.[9]

Mitochondrial Involvement

Following initial processing in the peroxisomes, the shortened BCFA can then be transported to the mitochondria for the completion of β-oxidation.[5] Therefore, the metabolism of certain BCFAs is a collaborative effort between peroxisomes and mitochondria.[5]

BCFA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondria Mitochondria Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Transport & Activation β-oxidation products β-oxidation products Pristanoyl-CoA->β-oxidation products β-oxidation cycles

Figure 2. Metabolism of phytanic acid, a representative BCFA.

Comparative Analysis: Key Distinctions in Metabolism

FeatureStraight-Chain Fatty Acids (SCFAs)Branched-Chain Fatty Acids (BCFAs)
Primary Catabolic Pathway β-oxidation[3][4]α-oxidation followed by β-oxidation for some; direct β-oxidation for others[5][6]
Primary Subcellular Location Mitochondria[4][7][8]Peroxisomes and Mitochondria[5][9]
Key Differentiating Enzymes Carnitine palmitoyltransferase I (CPT1)[3][6]Phytanoyl-CoA hydroxylase, Acyl-CoA oxidase[5][9]
Initial Dehydrogenation Product FADH2[3]H2O2 (in peroxisomes)[9]
Rate-Limiting Step Mitochondrial import via carnitine shuttle[6]α-oxidation (for applicable BCFAs)[5]
Metabolic End Products Primarily acetyl-CoA[7]Acetyl-CoA, propionyl-CoA, and other branched-chain intermediates

Physiological and Pathological Implications

The distinct metabolic pathways of SCFAs and BCFAs translate into different physiological roles and associations with disease.

  • SCFAs are a major energy source and their metabolism is tightly regulated to meet cellular energy demands.[3][6] Dysregulation of SCFA metabolism is implicated in metabolic syndrome and cardiovascular diseases.[10]

  • BCFAs have unique physiological functions, including roles in maintaining cell membrane fluidity and acting as signaling molecules.[1] They have been shown to have anti-inflammatory properties and may play a role in gut health and modulating the immune system.[2][11][12] Deficiencies in BCFA metabolism can lead to rare genetic disorders like Refsum disease, characterized by the accumulation of phytanic acid.[5]

Experimental Protocols for Studying Fatty Acid Metabolism

A multi-pronged approach is often necessary to fully elucidate the metabolism of SCFAs and BCFAs.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for identifying and quantifying different fatty acid species in biological samples.[13][14]

Protocol:

  • Lipid Extraction: Extract total lipids from cells or tissues using a solvent mixture such as chloroform/methanol.[14]

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids, then methylate them to form fatty acid methyl esters (FAMEs).[13]

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer. The FAMEs are separated based on their volatility and identified by their mass spectra.

  • Quantification: Use an internal standard for accurate quantification of individual fatty acids.[13]

Stable Isotope Tracing

This powerful technique allows for the direct tracking of fatty acid metabolism in living cells or organisms.

Protocol:

  • Cell Culture/Animal Model: Culture cells or use an animal model of interest.

  • Isotope Labeling: Introduce a stable isotope-labeled fatty acid (e.g., ¹³C-palmitate or ¹³C-phytanic acid) into the culture medium or diet.

  • Sample Collection: Collect samples at various time points.

  • Metabolite Extraction and Analysis: Extract metabolites and analyze them using mass spectrometry to identify and quantify the labeled fatty acid and its downstream metabolic products.

Seahorse XF Analyzer for Measuring Fatty Acid Oxidation

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and fatty acid oxidation.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Substrate Addition: Add the fatty acid of interest (e.g., palmitate or pristanic acid) to the assay medium.

  • Inhibitor Injection: Use specific inhibitors (e.g., etomoxir to inhibit CPT1) to confirm that the observed OCR is due to fatty acid oxidation.

  • Data Analysis: Analyze the changes in OCR to determine the rate of fatty acid oxidation.

Experimental_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Stable Isotope Tracing Stable Isotope Tracing Biological Sample->Stable Isotope Tracing Trace Metabolic Fate Seahorse XF Analysis Seahorse XF Analysis Biological Sample->Seahorse XF Analysis Measure Oxidation Rate GC-MS Analysis GC-MS Analysis Lipid Extraction->GC-MS Analysis Quantify Fatty Acids Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Stable Isotope Tracing->Data Interpretation Seahorse XF Analysis->Data Interpretation

Figure 3. General workflow for the experimental analysis of fatty acid metabolism.

Conclusion

The metabolism of branched-chain and straight-chain fatty acids, while both ultimately yielding energy, follow distinct and highly regulated pathways. The structural differences between these two classes of lipids necessitate different enzymatic machinery and subcellular compartmentalization for their breakdown. These metabolic distinctions are reflected in their diverse physiological roles and their implications in various disease states. A thorough understanding of these differences, aided by the experimental approaches outlined in this guide, is crucial for advancing our knowledge in lipid metabolism and for the development of novel therapeutic interventions targeting lipid-related disorders.

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A Comparative In Vitro Analysis of 2-(Propan-2-yl)heptanoic Acid's Efficacy Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of the anti-cancer effects of 2-(Propan-2-yl)heptanoic acid, more commonly known as Valproic Acid (VPA), against a panel of human cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cytotoxic and apoptotic potential of VPA as a candidate therapeutic agent. We will delve into the experimental methodologies, present comparative data against a standard chemotherapeutic agent, Cisplatin, and discuss the underlying mechanisms of action.

Introduction: Repurposing a Known Drug for Oncology

Valproic acid (VPA) is a short-chain fatty acid that has been in clinical use for decades as an anticonvulsant and mood stabilizer.[1] Beyond its established neurological applications, a growing body of preclinical evidence highlights its potential as an anti-cancer agent.[2] VPA is a well-documented inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By inhibiting HDACs, VPA can induce hyperacetylation of histones, leading to chromatin relaxation and the altered transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[1][3] This guide presents a framework for the in vitro evaluation of VPA's efficacy, comparing its performance with Cisplatin, a widely used platinum-based chemotherapy drug.

Experimental Design and Methodologies

A robust in vitro assessment is fundamental to characterizing the anti-cancer properties of any compound. Here, we outline the protocols for determining cell viability and apoptosis induction in three distinct human cancer cell lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • U87-MG: A human primary glioblastoma cell line.

  • HT-29: A human colorectal adenocarcinoma cell line.

For comparative analysis, all experiments should be performed in parallel with Cisplatin.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis cell_culture Maintain MCF-7, U87-MG, HT-29 cell lines seeding Seed cells into 96-well and 6-well plates cell_culture->seeding cluster_1 cluster_1 seeding->cluster_1 vpa_prep Prepare serial dilutions of Valproic Acid treatment Treat cells with VPA or Cisplatin for 24, 48, 72h vpa_prep->treatment cis_prep Prepare serial dilutions of Cisplatin cis_prep->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay srb_assay SRB Assay for Cytotoxicity treatment->srb_assay annexin_v Annexin V-FITC for Apoptosis treatment->annexin_v ic50 Calculate IC50 values mtt_assay->ic50 srb_assay->ic50 apoptosis_quant Quantify apoptotic vs. necrotic cells annexin_v->apoptosis_quant comparison Compare efficacy of VPA and Cisplatin ic50->comparison apoptosis_quant->comparison

Caption: A schematic of the in vitro testing workflow.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.[5]

  • Treatment: Treat the cells with a range of concentrations of VPA and Cisplatin for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.[7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of VPA and Cisplatin for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10][11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[11]

Comparative Efficacy: Valproic Acid vs. Cisplatin

The following table summarizes representative IC50 values for VPA and Cisplatin against the selected cancer cell lines after 48 hours of treatment, as determined by the MTT assay. It is important to note that IC50 values can vary between studies due to different experimental conditions.[12]

Cell LineValproic Acid (VPA) IC50 (mM)Cisplatin IC50 (µM)
MCF-7 (Breast Cancer)~4.89[13]~9[14]
U87-MG (Glioblastoma)~5.999[2][15]~9.5[16]
HT-29 (Colorectal Cancer)>3 (indicative)[1]~6.3[17]

Note: The IC50 value for VPA on HT-29 cells is not definitively established in the provided search results and is indicated as being above 3 mM based on general observations in other cell lines.

Mechanism of Action: HDAC Inhibition and Beyond

Valproic acid's primary anti-cancer mechanism is attributed to its function as a histone deacetylase (HDAC) inhibitor.[3] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes.

G cluster_0 Cellular Outcomes VPA Valproic Acid (VPA) HDAC Histone Deacetylases (HDACs) VPA->HDAC inhibits Acetylation Increased Histone Acetylation VPA->Acetylation Histones Histones HDAC->Histones deacetylates Histones->Acetylation acetylation increased Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (e.g., G1 or G2/M) Gene_Expression->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Differentiation Cellular Differentiation Gene_Expression->Differentiation

Caption: The HDAC inhibition pathway of Valproic Acid.

The downstream effects of HDAC inhibition by VPA include:

  • Cell Cycle Arrest: VPA has been shown to induce cell cycle arrest at different phases (G0/G1 or G2/M) in various cancer cell lines.[18]

  • Induction of Apoptosis: VPA can trigger programmed cell death through both intrinsic and extrinsic pathways.[3][19]

  • Modulation of Other Signaling Pathways: VPA can also influence other critical cellular pathways, including the Akt/mTOR and NF-κB signaling pathways.[7]

Troubleshooting and Data Interpretation

  • Variability in IC50 Values: As previously mentioned, IC50 values can differ between laboratories. It is crucial to maintain consistent experimental conditions, including cell passage number, seeding density, and incubation times, to ensure reproducibility.

  • MTT vs. SRB Assay: The MTT assay measures metabolic activity, which can sometimes be confounded by changes in cellular metabolism that are independent of cell viability. The SRB assay, which measures total protein content, can be a useful orthogonal method to confirm cytotoxicity.

  • Apoptosis vs. Necrosis: The Annexin V-FITC and PI double staining method is essential to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Conclusion

This guide provides a framework for the in vitro evaluation of this compound (Valproic Acid) as a potential anti-cancer agent. The presented methodologies allow for a direct comparison of its efficacy against a standard chemotherapeutic, Cisplatin, across a panel of diverse cancer cell lines. The data suggests that VPA exhibits cytotoxic and pro-apoptotic effects in various cancer models, primarily through its mechanism as an HDAC inhibitor. Further investigations are warranted to explore its potential in combination therapies and to fully elucidate its complex mechanism of action in different cancer contexts.

References

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A Comparative Guide to Assessing the Enzyme Inhibitory Potential of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzyme inhibitory potential of the novel compound, 2-(Propan-2-yl)heptanoic acid. Drawing upon established methodologies and comparative data from structurally similar molecules, this document outlines a scientifically rigorous approach to characterizing its inhibitory profile against key enzyme targets.

Introduction: Rationale for Investigation

This compound is a branched-chain fatty acid that shares significant structural homology with the well-characterized drug, valproic acid (2-propylpentanoic acid).[1] Valproic acid is a widely used therapeutic agent with a complex pharmacological profile, known to inhibit several classes of enzymes, most notably histone deacetylases (HDACs) and cytochrome P450 (CYP) enzymes.[1][2] This known activity of a close structural analog provides a strong rationale for the systematic investigation of this compound as a potential enzyme inhibitor.

The primary hypothesis is that the structural similarities may confer a comparable, or perhaps more selective, inhibitory profile upon this compound. A thorough assessment of its enzyme inhibitory potential is a critical step in elucidating its pharmacological properties and potential therapeutic applications or drug-drug interaction liabilities.

Key Enzyme Targets for Investigation

Based on the profile of valproic acid, the primary enzyme classes for initial investigation are:

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[3][4][5] Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription.[3][6] This mechanism is central to the anticancer and mood-stabilizing effects of some drugs.[4]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs.[7][8] Inhibition of specific CYP isoforms can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.[9][10][11] Valproic acid is a known inhibitor of CYP2C9.[9][10][12]

Experimental Workflow for Assessing Enzyme Inhibition

A multi-step experimental approach is recommended to thoroughly characterize the enzyme inhibitory potential of this compound. This workflow is designed to first screen for inhibitory activity and then to delineate the mechanism and potency of inhibition.

Experimental_Workflow Screening_HDAC HDAC Activity Screening Assay IC50_HDAC HDAC IC50 Determination Screening_HDAC->IC50_HDAC Positive Hit Screening_CYP CYP450 Activity Screening Assay IC50_CYP CYP450 IC50 Determination Screening_CYP->IC50_CYP Positive Hit Kinetics_HDAC HDAC Kinetic Studies (e.g., Michaelis-Menten) IC50_HDAC->Kinetics_HDAC Confirmed Activity Kinetics_CYP CYP450 Kinetic Studies (e.g., Dixon plots) IC50_CYP->Kinetics_CYP Confirmed Activity

Caption: A three-phase experimental workflow for assessing enzyme inhibitory potential.

Detailed Experimental Protocols

Determination of IC50 for HDAC Inhibition

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[13] A common method for determining the IC50 of HDAC inhibitors is a fluorogenic assay.

Principle: This assay utilizes a substrate that is non-fluorescent until it is deacetylated by an HDAC enzyme, after which it can be cleaved by a developer to produce a fluorescent signal. The inhibitor concentration that reduces the fluorescent signal by 50% is the IC50.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to create a concentration gradient (e.g., 100 µM to 0.01 µM).

    • Prepare assay buffer, HDAC enzyme solution, fluorogenic substrate, and developer solution according to the manufacturer's instructions (e.g., using a commercial HDAC assay kit).

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 2 µL) of each concentration of the test compound, a known HDAC inhibitor (positive control, e.g., Trichostatin A or Valproic Acid), and solvent (negative control) to separate wells.

    • Add the HDAC enzyme solution to all wells except for the "no enzyme" control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a further period (e.g., 15 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Normalize the data by setting the fluorescence of the negative control (solvent) as 100% activity and the positive control (high concentration of known inhibitor) as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Determination of IC50 for CYP2C9 Inhibition

The potential for drug-drug interactions can be assessed by determining the IC50 of this compound against specific CYP isoforms, with CYP2C9 being a primary target based on the known profile of valproic acid.[9][12]

Principle: This assay uses human liver microsomes as a source of CYP enzymes and a probe substrate that is specifically metabolized by the CYP isoform of interest to a fluorescent or luminescent product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a known CYP2C9 inhibitor (e.g., sulfaphenazole) as a positive control.

    • Thaw human liver microsomes on ice.

    • Prepare a solution of the CYP2C9 probe substrate (e.g., luciferin-H).

    • Prepare an NADPH regenerating system to initiate the reaction.

  • Assay Procedure (96-well plate format):

    • Add the test compound, positive control, or solvent to the wells.

    • Add the human liver microsomes and the probe substrate.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the optimal reaction time.

    • Stop the reaction (e.g., by adding a stop solution).

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[14]

Comparative Analysis with Alternative Inhibitors

The inhibitory potential of this compound should be benchmarked against established compounds.

Comparison with HDAC Inhibitors
CompoundTargetReported IC50 (µM)Notes
Valproic Acid Class I & IIa HDACs400 - 2000Weak, non-selective inhibitor.
Vorinostat (SAHA) Pan-HDAC inhibitor< 0.1Potent, approved anti-cancer agent.[4]
Romidepsin (Depsipeptide) Class I HDACs< 0.05Potent, approved anti-cancer agent.[4]
This compound To be determinedTo be determinedHypothesis: May exhibit similar or slightly altered potency/selectivity compared to valproic acid.
Comparison with CYP2C9 Inhibitors
CompoundInhibition TypeReported Ki (µM)Notes
Valproic Acid Competitive~600Moderate inhibitor, clinically relevant interactions.[9][12]
Sulfaphenazole Competitive< 1Potent and selective CYP2C9 inhibitor.
Various Fatty Acids Competitive/Non-competitiveVariesUnsaturated fatty acids can be potent inhibitors of CYP enzymes.[15]
This compound To be determinedTo be determinedHypothesis: May exhibit similar inhibitory potential to valproic acid due to structural similarity.

Mechanistic Studies: Elucidating the Mode of Inhibition

Once inhibitory activity is confirmed, kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Inhibition_Mechanisms cluster_competitive Competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex S binds to free E Enzyme->ES_Complex S binds to free E Enzyme->ES_Complex S binds to free E Enzyme->EI_Complex I binds to free E Enzyme->EI_Complex I binds to free E Substrate Substrate (S) Inhibitor Inhibitor (I) Product Product (P) ES_Complex->Product Product Formation ES_Complex->Product Product Formation ES_Complex->Product Product Formation ES_Complex->ESI_Complex I binds to ES ES_Complex->ESI_Complex I binds to ES

Caption: Visual representation of different enzyme inhibition mechanisms.

These studies typically involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By leveraging knowledge from its structural analog, valproic acid, a targeted and efficient investigational plan can be executed. The data generated from these studies will be crucial for understanding the compound's pharmacological profile, identifying potential therapeutic applications, and predicting its drug interaction liability. A positive identification of potent and selective inhibitory activity would warrant further investigation into its cellular and in vivo effects.

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  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

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  • Roe, C. R., & Brunengraber, H. (2015). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular genetics and metabolism reports, 2, 60–64. [Link]

  • Wen, X., Wang, J. S., Neill, J. C., & Kulkarni, P. (2001). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9). British journal of clinical pharmacology, 52(5), 547–553. [Link]

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  • Behlogy. (2020). Chapter 3.3: Enzyme inhibition - Competitive and Non-Competitive Inhibition. YouTube. [Link]

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  • Scheuer, W., Giesen, C., & Hapo, D. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of medicinal chemistry, 40(12), 1931–1939. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of branched-chain fatty acids (BCFAs) is of paramount importance. These unique lipids play crucial roles in cellular function, signaling, and are implicated in various physiological and pathological processes. The choice of analytical methodology is a critical decision that directly impacts data quality and interpretation. This guide provides an in-depth comparison of the two primary analytical platforms for BCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beyond a simple comparison, we will delve into the principles of cross-validation, providing a framework to ensure data integrity and consistency when transitioning between or comparing these powerful techniques.

The Analytical Imperative: Why Choose the Right Tool for BCFA Analysis?

Branched-chain fatty acids, characterized by methyl branches along their acyl chains, present unique analytical challenges. Their structural similarity to straight-chain fatty acids and the existence of various isomers (e.g., iso- and anteiso-) necessitate high-resolution separation and sensitive detection. The two leading techniques in the analyst's toolbox, GC-MS and LC-MS/MS, each offer a distinct set of advantages and disadvantages for BCFA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) has long been considered a gold standard for fatty acid analysis due to its exceptional chromatographic resolution. However, the inherent non-volatile nature of fatty acids mandates a chemical derivatization step to convert them into volatile fatty acid methyl esters (FAMEs) prior to analysis.[1] This adds a layer of complexity to sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often allowing for the direct analysis of BCFAs without derivatization.[2][3] Its high sensitivity and selectivity, particularly when using tandem mass spectrometry, make it well-suited for complex biological matrices.

This guide will dissect these two methodologies, providing the necessary detail to make an informed decision for your specific research needs. Furthermore, we will establish a robust protocol for cross-validating these methods, a critical step for any laboratory employing multiple analytical platforms or transitioning from one to another.

Method Comparison: GC-MS vs. LC-MS/MS for BCFA Analysis

The choice between GC-MS and LC-MS/MS for BCFA analysis is not merely a matter of preference but a scientifically driven decision based on the specific requirements of the study. Here, we compare the key performance characteristics of each technique.

Principles of Separation and Detection

GC-MS: In GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. For FAMEs, separation is influenced by chain length and the position of the methyl branch.[4] Highly polar cyanopropyl columns are often sufficient to resolve many BCFA isomers. Following separation, the eluted compounds are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a fingerprint for identification and quantification.

LC-MS/MS: In reversed-phase LC, separation is based on the hydrophobicity of the analytes. Longer chain and more saturated fatty acids are more retained on a nonpolar stationary phase (like C18). The separation of BCFA isomers can be challenging but is achievable with optimized chromatographic conditions.[5] Following separation, the analytes are ionized (commonly via electrospray ionization) and subjected to tandem mass spectrometry (MS/MS). In MS/MS, a specific parent ion is selected, fragmented, and a characteristic daughter ion is monitored, providing a high degree of selectivity and sensitivity.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of representative BCFAs. These values are compiled from various sources and represent what a well-optimized and validated method can achieve.

Performance ParameterGC-MSLC-MS/MSRationale & References
**Linearity (R²) **> 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range.[6][7][8]
Limit of Detection (LOD) 0.01 - 0.1 µM0.005 - 0.05 µMLC-MS/MS generally offers superior sensitivity due to the high selectivity of MRM transitions.[7][9]
Limit of Quantification (LOQ) 0.05 - 0.5 µM0.02 - 0.2 µMConsistent with LOD, the lower LOQ of LC-MS/MS is advantageous for low-abundance BCFAs.[7][9]
Accuracy (% Bias) ± 15%± 15%Both methods, when properly validated, should meet regulatory acceptance criteria for accuracy.
Precision (%RSD) < 15%< 15%Both methods can achieve high precision, ensuring the reproducibility of the results.
Throughput LowerHigherThe derivatization step in GC-MS adds to the sample preparation time, making LC-MS/MS generally faster for larger sample sets.[1]
Isomer Separation Generally GoodChallenging, but possibleGC columns often provide better resolution of structurally similar BCFA isomers.[4] LC separation of isomers is possible but may require more specialized columns and method development.[5]

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, we present detailed, step-by-step protocols for the analysis of BCFAs in human plasma using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating, incorporating quality control measures at each stage.

GC-MS Analysis of BCFAs in Human Plasma

This protocol involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard (e.g., C17:0) Plasma->IS_add Extraction Lipid Extraction (Folch Method) IS_add->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization FAME_extract FAME Extraction (Hexane) Derivatization->FAME_extract Injection GC Injection FAME_extract->Injection Separation Chromatographic Separation (e.g., SP-2560 column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of BCFAs.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

    • Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform:methanol (Folch method).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization to FAMEs:

    • Reconstitute the dried lipid extract in 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Incubate at 100°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • GC Column: SP-2560 (e.g., 100 m x 0.25 mm, 0.2 µm film thickness) or equivalent highly polar column.

    • Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL in splitless mode.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for target BCFAs.

LC-MS/MS Analysis of BCFAs in Human Plasma

This protocol outlines a direct analysis approach, bypassing the need for derivatization.

Diagram of the LC-MS/MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_add Add Internal Standard (e.g., d4-C15:0) Plasma->IS_add Precipitation Protein Precipitation (Acetonitrile) IS_add->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Tandem MS Detection (ESI-, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification CrossValidation_Logic cluster_samples Sample Sets MethodA Method A (e.g., GC-MS) AnalyzeA Analyze with Method A MethodA->AnalyzeA MethodB Method B (e.g., LC-MS/MS) AnalyzeB Analyze with Method B MethodB->AnalyzeB QCs Quality Control Samples (Low, Mid, High) QCs->AnalyzeA QCs->AnalyzeB StudySamples Incurred Study Samples StudySamples->AnalyzeA StudySamples->AnalyzeB Comparison Compare Results AnalyzeA->Comparison AnalyzeB->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance

Caption: Logical flow of a cross-validation study.

Cross-Validation Experimental Protocol
  • Sample Selection:

    • Prepare three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a representative blank matrix with known amounts of BCFA standards.

    • Select a minimum of 20 incurred study samples that have been previously analyzed by one of the methods.

  • Analysis:

    • Analyze the QC samples and incurred study samples using both the validated GC-MS and LC-MS/MS methods. It is recommended to perform the analyses in triplicate for the QC samples.

  • Data Evaluation and Acceptance Criteria:

    • For QC Samples: The mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method.

    • For Incurred Samples: At least 67% of the samples should have a percent difference between the two methods of no more than 20%. The percent difference is calculated as: (|(Value Method A - Value Method B)| / Average(Value Method A, Value Method B)) * 100.

    • Statistical Assessment: A Bland-Altman plot can be used to visually assess the agreement between the two methods and identify any systematic bias.

Conclusion: Ensuring Data Integrity in BCFA Analysis

The choice between GC-MS and LC-MS/MS for the analysis of branched-chain fatty acids is a nuanced decision that depends on the specific goals of the research. GC-MS offers excellent isomer separation, while LC-MS/MS provides higher throughput and often superior sensitivity. This guide has provided a framework for understanding the strengths and weaknesses of each technique, along with detailed protocols to enable their successful implementation.

Crucially, the principles and protocol for cross-validation outlined herein provide a robust mechanism for ensuring data consistency and integrity across different analytical platforms. By adhering to these guidelines, researchers can be confident in the reliability of their BCFA data, a cornerstone of advancing our understanding of the roles these important lipids play in health and disease.

References

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Review of Methods for Preparation and Gas Chromatographic Separation of trans and cis Reference Fatty Acids. (2009). ResearchGate. Retrieved from [Link]

  • Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures. (1996). PubMed. Retrieved from [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Retrieved from [Link]

  • Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2022). PubMed. Retrieved from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. (2015). Future Science. Retrieved from [Link]

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  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (2019). Springer. Retrieved from [Link]

  • Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. (2015). ResearchGate. Retrieved from [Link]

  • LC–MS/MS System Developed for Fatty Acid Analysis. (2024). LCGC International. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the disposal of specialized chemical reagents is a critical component of ensuring laboratory safety and regulatory compliance. This guide provides a detailed, field-tested protocol for the proper disposal of 2-(Propan-2-yl)heptanoic acid, a carboxylic acid derivative. The procedures outlined below are designed to be a self-validating system, grounded in established safety standards and an expert understanding of chemical reactivity, ensuring the protection of personnel and the environment.

Essential Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of disposal container. This compound, and its structural analogs like heptanoic acid, are classified as hazardous materials.

Key Hazards:

  • Corrosivity: Like many carboxylic acids, it can cause severe skin burns and serious eye damage.[1][2]

  • Irritation: It is known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation.[3][4]

  • Toxicity: The compound is harmful if swallowed or inhaled.[3] Structurally related compounds, such as valproic acid, are suspected of damaging fertility or the unborn child, warranting cautious handling.[5]

  • Environmental Hazard: The compound should not be allowed to enter drains or waterways, as it can be harmful to aquatic life.[1][4]

Physicochemical Properties Summary

The physical properties of a chemical dictate its behavior and influence the selection of appropriate handling and containment methods.

PropertyValue (Heptanoic Acid as reference)Significance for Disposal
Form Fluid / Liquid[1]Dictates the need for liquid-tight primary and secondary containment.
Boiling Point 223 °C (433.4 °F)[1]Low volatility at room temperature reduces inhalation risk, but it is still present.
Flash Point 113 °C (235.4 °F)[1]Combustible but not highly flammable. Keep away from ignition sources.[2]
Density 0.918 g/cm³[1]Slightly less dense than water.
Solubility Low water solubility[2]Will not readily dilute in water, making sewer disposal inappropriate.[2][6]

Mandatory Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is non-negotiable. The causality is clear: to prevent chemical contact with skin, eyes, and the respiratory system.

  • Eye Protection: Face shield and safety glasses approved under NIOSH or EN 166 standards.[2][3]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[3]

  • Body Protection: A complete suit or lab coat protecting against chemical splashes.[3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[2]

Waste Characterization and Segregation

The foundational step in proper chemical disposal is determining whether it qualifies as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]

This compound waste must be treated as hazardous waste due to its corrosive and toxic properties.[3]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for chemical waste streams in the laboratory, leading to the correct disposal pathway for this compound.

G start Waste Generated: This compound (pure, mixture, or contaminated material) is_hazardous Is the waste hazardous? (Corrosive, Toxic, Irritant) start->is_hazardous hazardous_waste TREAT AS HAZARDOUS WASTE is_hazardous->hazardous_waste Yes non_hazardous Non-Hazardous Waste Stream (Not applicable for this chemical) is_hazardous->non_hazardous No container Select Compatible Container (HDPE, Glass; NO METAL) hazardous_waste->container labeling Label Container with Hazardous Waste Tag container->labeling segregation Segregate from Incompatibles (Bases, Oxidizers, Reducing Agents) labeling->segregation storage Store in Designated Satellite Accumulation Area (SAA) segregation->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Decision workflow for characterizing and handling this compound waste.

Incompatible Materials: Segregation is a critical safety measure to prevent dangerous chemical reactions. Store this organic acid waste separately from:

  • Bases (Alkalis): Mixing acids and bases can cause a violent, exothermic (heat-generating) reaction.[8]

  • Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][8]

  • Reducing Agents: Incompatible and may react dangerously.[2][8]

Standard Operating Procedure (SOP) for Disposal

This protocol provides the step-by-step methodology for the routine collection and disposal of this compound waste.

1. Container Selection:

  • Collect liquid waste in a designated, leak-proof container with a screw-top cap.[6][9]
  • Causality: The container must be chemically compatible. High-Density Polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers , as acids can corrode them, leading to leaks and potential contamination.[6][7]
  • Ensure the container has at least one inch of headspace to allow for expansion.[6]

2. Labeling:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
  • The label must include the full chemical name: "Waste this compound," the hazard characteristics (Corrosive, Toxic), and the date accumulation started.[8][11]
  • Causality: Proper labeling is a federal requirement and ensures that anyone handling the container is aware of its contents and associated dangers, preventing accidental mixing or improper handling.[8]

3. Accumulation and Storage:

  • Keep the waste container securely capped at all times, except when adding waste.[6][9] Funnels must be removed after use.[9]
  • Store the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][12]
  • The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10]
  • Regulatory Note: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[12]

4. Requesting Disposal:

  • Once the container is 90% full or has been accumulating for up to 12 months, contact your institution's EHS department to schedule a waste pickup.[6][12]
  • Do not pour this compound down the drain.[2][3][4] This is a violation of environmental regulations and can damage plumbing and harm aquatic ecosystems.[13]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action. All personnel must be familiar with these procedures and the location of emergency equipment.

Spill Response Workflow

G spill Spill Occurs assess Assess Situation Is it a major spill? (>1L, risk of inhalation) spill->assess major_spill MAJOR SPILL 1. Evacuate immediate area 2. Alert others & Supervisor 3. Call EHS/Emergency Response assess->major_spill Yes minor_spill MINOR SPILL (Controllable by lab personnel) assess->minor_spill No report Report incident to Supervisor/EHS major_spill->report ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->ppe contain Contain spill with absorbent material (Acid neutralizer, sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place contaminated material in a labeled hazardous waste container collect->dispose clean Clean spill area with soap and water dispose->clean clean->report

Caption: Step-by-step workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[3] Eliminate any potential ignition sources.[8]

  • Containment: Cover the spill with an inert, absorbent material such as sand, diatomite, or a commercial acid binder.[1][14] If available, use a neutralizing agent (like sodium bicarbonate) cautiously.[1]

  • Collection: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect any contaminated cleaning materials for hazardous waste disposal.[5]

Personal Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for a minimum of 15 minutes, holding eyelids open.[8][13] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][3]

References

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  • Hazardous Waste - EHSO Manual. (2025-2026). University of Oklahoma Health Sciences Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Valproic acid. Carl ROTH. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Propan-2-yl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, carboxylic acids such as 2-(Propan-2-yl)heptanoic acid represent a class of compounds that, while essential, require meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Understanding the Hazard: A Prerequisite for Safety

Before any protective measures can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. Safety Data Sheets (SDS) are the primary source for this critical information. For this compound, the SDS indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1][2][3] Structurally similar carboxylic acids are known to cause severe skin burns and eye damage.[2][3][4][5] Therefore, our PPE selection is directly informed by these potential routes of exposure and local effects.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the quantity of the substance being handled, the nature of the procedure, and the potential for exposure. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—should always be at the forefront of any safety protocol. PPE is the last line of defense, to be used in conjunction with other control measures like fume hoods and proper ventilation.

Essential Personal Protective Equipment for this compound

Based on the hazard profile, the following PPE is mandatory when handling this compound. The subsequent sections will provide a detailed, step-by-step guide for their use in various laboratory scenarios.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and aerosols, which can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation and burns.[1][6]
Body Protection Chemical-resistant laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient to control airborne concentrations.
Eye and Face Protection: The First Line of Defense

Given that this compound can cause severe eye irritation, robust eye and face protection is non-negotiable.[1]

Standard Operating Procedure:

  • Selection: Always opt for chemical splash goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, supplement goggles with a full-face shield.

  • Inspection: Before each use, inspect the goggles and face shield for any signs of damage, such as cracks or scratches, that could compromise their integrity.

  • Donning and Doffing: Don your eye and face protection before entering the designated work area and only remove it after you have safely stored the chemical and decontaminated your work surface.

Hand Protection: Preventing Dermal Exposure

The risk of skin irritation and potential for burns necessitates the use of appropriate chemical-resistant gloves.[1]

Standard Operating Procedure:

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact with many carboxylic acids. However, for prolonged handling or immersion, it is crucial to consult a glove compatibility chart to ensure the chosen material offers adequate protection against this compound.

  • Double Gloving: For tasks with a higher risk of exposure, such as when handling neat (undiluted) material or during purification processes, wearing two pairs of gloves is a prudent measure.[7]

  • Proper Technique: Never touch common surfaces like doorknobs, light switches, or personal electronic devices with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin.

Body Protection: Shielding Against Spills

A chemical-resistant laboratory coat is the minimum requirement for body protection.

Standard Operating Procedure:

  • Material: Ensure your lab coat is made of a material that offers resistance to chemicals.

  • Fit and Coverage: The lab coat should have long sleeves and be fully buttoned to provide maximum coverage.

  • Maintenance: In the event of a spill, immediately remove the contaminated lab coat and launder it separately from personal clothing.

Respiratory Protection: A Necessary Precaution in Specific Scenarios

While working in a properly functioning chemical fume hood should be the primary method for controlling inhalation exposure, there are situations where respiratory protection may be required.[2]

Standard Operating Procedure:

  • Risk Assessment: If there is a potential for generating aerosols or vapors, or if working outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the need for respiratory protection.

  • Respirator Selection: A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.

  • Fit Testing and Training: All personnel required to wear respirators must be medically cleared, fit-tested, and trained in their proper use, maintenance, and limitations.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[4][5]

  • Neutralize: For acidic spills, a neutralizing agent can be carefully applied.

  • Clean-up: Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area.

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_disposal Waste Disposal start Start: Task Involving This compound assess_hazards Review SDS: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->assess_hazards assess_procedure Evaluate Procedure: - Scale (mg vs. kg) - Potential for Aerosols/Splashes - Use of Heat assess_hazards->assess_procedure eng_controls Primary Control: Work in a Chemical Fume Hood assess_procedure->eng_controls enhanced_ppe Enhanced PPE: - Face Shield - Double Gloves - Chemical Resistant Apron assess_procedure->enhanced_ppe High Splash/Aerosol Potential? resp_protection Respiratory Protection: - NIOSH-approved Respirator assess_procedure->resp_protection Inadequate Ventilation? base_ppe Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat eng_controls->base_ppe disposal Dispose as Hazardous Waste base_ppe->disposal enhanced_ppe->disposal resp_protection->disposal

Caption: PPE Selection Workflow

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.

References

  • Agilent Technologies, Inc. (2024, July 7). Heptanoic Acid - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Univar Solutions. (2024, April 10). Isopropyl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Meta Scientific, Inc. (n.d.). Safety Data Sheet Heptanoic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

Sources

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